Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Description
BenchChem offers high-quality Methyl 3-amino-5-methoxypyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-5-methoxypyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-amino-5-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-12-4-3-9-5(6(8)10-4)7(11)13-2/h3H,1-2H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQJZNWTAJKTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C(=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701580 | |
| Record name | Methyl 3-amino-5-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1130-99-0 | |
| Record name | Methyl 3-amino-5-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
This guide provides a comprehensive technical overview for the synthesis and characterization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The pyrazine scaffold is a core component in numerous biologically active molecules, and understanding the synthesis and properties of its derivatives is crucial for researchers in the field.[1][2][3] This document outlines a logical synthetic pathway, details the rationale behind the chosen methodology, and provides a thorough guide to the analytical techniques required to verify the compound's identity and purity.
Introduction and Significance
Pyrazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in pharmaceutical research due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific substitution pattern of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, featuring an amino group, a methoxy group, and a methyl ester, presents a versatile platform for further chemical modifications and the development of novel therapeutic agents. The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide
The initial step involves a condensation reaction between methylglyoxal and 2-amino malonamide in the presence of a base to form the pyrazine ring. This type of cyclization is a well-established method for the synthesis of substituted pyrazines.
Causality: The reaction is initiated by the deprotonation of the active methylene group in 2-amino malonamide, which then acts as a nucleophile, attacking the carbonyl carbons of methylglyoxal. The subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazine ring. The use of a base is critical to facilitate the initial deprotonation and catalyze the condensation steps.
Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid
The carboxamide is then hydrolyzed to the corresponding carboxylic acid using a strong acid, such as sulfuric acid, under heating.
Causality: The acidic conditions protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. The resulting tetrahedral intermediate collapses, eliminating ammonia and forming the carboxylic acid.
Step 3: Esterification to Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate
The carboxylic acid is converted to its methyl ester via Fischer esterification, using methanol in the presence of a catalytic amount of strong acid.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
Step 4: Chlorination to Methyl 3-chloro-5-methylpyrazine-2-carboxylate
The hydroxyl group is then converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard method for converting hydroxypyrazines to their chloro derivatives, which are more reactive towards nucleophilic substitution.
Causality: The lone pair of electrons on the pyrazine nitrogen attacks the phosphorus atom of POCl₃, leading to the formation of a reactive intermediate. The hydroxyl group is then converted into a good leaving group, which is subsequently displaced by a chloride ion.
Step 5: Nucleophilic Substitution to Yield Methyl 3-amino-5-methoxypyrazine-2-carboxylate
The final step involves a two-step nucleophilic aromatic substitution. First, the chloro group is displaced by a methoxy group using sodium methoxide. This is followed by the introduction of the amino group. Given the reactivity of the pyrazine ring, a direct amination of a halopyrazine can be challenging. A more controlled approach would involve a second nucleophilic substitution, potentially requiring a more activated substrate or specific reaction conditions. A plausible route would be a subsequent reaction with a source of ammonia or a protected amine, followed by deprotection.
Causality: The electron-withdrawing nature of the pyrazine nitrogens and the carboxylate group facilitates nucleophilic aromatic substitution. The methoxide ion attacks the carbon bearing the chlorine atom, leading to the formation of a Meisenheimer complex, which then eliminates the chloride ion to give the methoxy-substituted pyrazine. The subsequent amination would proceed through a similar mechanism.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, based on the proposed pathway.
Caption: Experimental workflow for the synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Materials and Reagents:
-
Methylglyoxal (40% in water)
-
2-Amino malonamide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H₂SO₄)
-
Methanol (MeOH)
-
Phosphorus oxychloride (POCl₃)
-
Sodium methoxide (NaOMe)
-
Ammonia source (e.g., aqueous ammonia)
-
Appropriate organic solvents (e.g., Dichloromethane, Ethyl acetate)
-
Drying agent (e.g., anhydrous Sodium sulfate)
Procedure:
-
Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide:
-
In a three-necked flask equipped with a stirrer and a thermometer, dissolve 2-amino malonamide in water and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of methylglyoxal to the cooled solution while maintaining the temperature below 10 °C.
-
Gradually add a solution of sodium hydroxide, keeping the reaction mixture cool.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 6.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.
-
-
Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid:
-
To the crude carboxamide, add a solution of sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and collect the precipitated carboxylic acid by filtration.
-
-
Esterification to Methyl 3-hydroxy-5-methylpyrazine-2-carboxylate:
-
Suspend the carboxylic acid in methanol and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture until the reaction is complete.
-
Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
-
-
Chlorination to Methyl 3-chloro-5-methylpyrazine-2-carboxylate:
-
Carefully add phosphorus oxychloride to the hydroxy ester.
-
Heat the reaction mixture under reflux.
-
After completion, quench the reaction by pouring it onto ice, and extract the product.
-
-
Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate:
-
Dissolve the chloro-derivative in methanol and add sodium methoxide. Stir at room temperature.
-
After the formation of the methoxy intermediate, introduce the amino group by reacting with a suitable ammonia source under appropriate conditions (e.g., heating in a sealed tube).
-
Purify the final product by column chromatography.
-
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Methyl 3-amino-5-methoxypyrazine-2-carboxylate. The following techniques are recommended, with expected data inferred from the closely related analog, methyl-3-amino-2-pyrazine carboxylate (MAPC).[4]
Spectroscopic Data
| Technique | Expected Observations for Methyl 3-amino-5-methoxypyrazine-2-carboxylate |
| ¹H NMR | A singlet for the pyrazine ring proton, a singlet for the methoxy protons, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Resonances for the pyrazine ring carbons, the carbonyl carbon of the ester, the methoxy carbon, and the methyl ester carbon. The positions of the signals will be dictated by the substitution pattern. |
| FT-IR | Characteristic stretching vibrations for N-H (amino group), C-H (aromatic and aliphatic), C=O (ester), and C-O (methoxy and ester) bonds. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
Based on the structure and data from analogous compounds, the following proton NMR chemical shifts are predicted:
-
δ 7.5-7.8 ppm (s, 1H): Aromatic proton on the pyrazine ring.
-
δ 5.0-5.5 ppm (br s, 2H): Protons of the amino group.
-
δ 3.9-4.1 ppm (s, 3H): Protons of the methoxy group.
-
δ 3.8-4.0 ppm (s, 3H): Protons of the methyl ester group.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
-
δ 165-170 ppm: Carbonyl carbon of the methyl ester.
-
δ 150-160 ppm: Pyrazine ring carbons attached to the methoxy and amino groups.
-
δ 120-140 ppm: Other pyrazine ring carbons.
-
δ 52-55 ppm: Methyl carbon of the ester.
-
δ 55-58 ppm: Methoxy carbon.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₇H₉N₃O₃ |
| Molecular Weight | 183.17 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. The proposed synthetic pathway is based on well-established chemical transformations and offers a logical approach to obtaining this valuable heterocyclic building block. The detailed characterization plan, with predicted data based on close structural analogs, provides a reliable method for verifying the identity and purity of the final product. This guide is intended to empower researchers in drug discovery and medicinal chemistry with the necessary information to synthesize and utilize this versatile compound in their research endeavors.
References
- Vertex AI Search. (2024). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - ChemicalBook.
- Vertex AI Search. (2024). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Prabavathi, N., et al. (2013). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 2(3), 66-76.
- Vertex AI Search. (2024).
- Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.
- Vertex AI Search. (2024).
Sources
Spectroscopic Characterization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate: A Technical Guide
Introduction
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and drug development. The pyrazine ring is a core scaffold in numerous biologically active compounds, and its functionalization allows for the fine-tuning of pharmacological properties.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive toolkit for the unambiguous characterization of this molecule.
This technical guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-amino-5-methoxypyrazine-2-carboxylate. We will explore the theoretical basis for the spectral features, offer insights into experimental considerations, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular architecture. The compound features a pyrazine ring substituted with three key functional groups: an amino group (-NH₂), a methoxy group (-OCH₃), and a methyl carboxylate group (-COOCH₃). Each of these groups imparts distinct and identifiable signatures in the various spectra.
Caption: Molecular structure of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 - 7.9 | Singlet | 1H | Pyrazine C6-H |
| ~ 5.5 - 6.5 | Broad Singlet | 2H | -NH₂ |
| ~ 3.9 - 4.1 | Singlet | 3H | Methoxy (-OCH₃) |
| ~ 3.8 - 4.0 | Singlet | 3H | Ester Methyl (-COOCH₃) |
Interpretation and Causality:
-
Pyrazine Proton (C6-H): This proton is on the aromatic pyrazine ring and is expected to be the most deshielded proton, appearing at a downfield chemical shift. Its singlet multiplicity arises from the absence of adjacent protons.
-
Amino Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet. Their chemical shift is influenced by the electron-donating oxygen atom.
-
Ester Methyl Protons (-COOCH₃): These three protons are also equivalent and will present as a sharp singlet. They are typically found in a similar region to the methoxy protons but can be distinguished by 2D NMR techniques if necessary.
It is important to note that a patent literature source has reported the ¹H-NMR spectrum of this compound as "uninterpretable due to complex rotamer mixture".[2] This suggests that at room temperature, there may be restricted rotation around the C-N or C-C bonds, leading to the presence of multiple conformers that are slowly interconverting on the NMR timescale, resulting in broadened or multiple sets of peaks. Variable temperature NMR studies could potentially resolve these individual species or coalesce the peaks into a single, sharp set at higher temperatures.
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial.
-
Instrumentation: Acquired on the same NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | Ester Carbonyl (C=O) |
| ~ 155 - 158 | Pyrazine C5 (attached to -OCH₃) |
| ~ 148 - 152 | Pyrazine C3 (attached to -NH₂) |
| ~ 135 - 140 | Pyrazine C2 (attached to -COOCH₃) |
| ~ 125 - 130 | Pyrazine C6 (attached to -H) |
| ~ 53 - 56 | Methoxy Carbon (-OCH₃) |
| ~ 52 - 55 | Ester Methyl Carbon (-COOCH₃) |
Interpretation and Causality:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing at the lowest field due to the strong electron-withdrawing effect of the two oxygen atoms.
-
Pyrazine Ring Carbons: The chemical shifts of the pyrazine carbons are influenced by the attached substituents. Carbons attached to heteroatoms (N, O) are generally found at lower fields. The specific assignments can be confirmed using 2D NMR experiments like HMBC and HSQC.
-
Methyl Carbons: The methoxy and ester methyl carbons appear at the highest field (most shielded) as they are sp³ hybridized and attached to electron-donating or moderately withdrawing groups.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Weak | C-H Aromatic Stretch | Pyrazine Ring |
| 2980 - 2850 | Weak | C-H Aliphatic Stretch | -OCH₃ and -COOCH₃ |
| 1720 - 1700 | Strong | C=O Stretch | Ester (-COOCH₃) |
| 1650 - 1580 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | Medium | C=C and C=N Ring Stretch | Pyrazine Ring |
| 1300 - 1200 | Strong | C-O Stretch (Asymmetric) | Ester and Methoxy |
| 1200 - 1020 | Medium | C-N Stretch | Aromatic Amine |
Interpretation and Causality:
-
N-H Stretching: A primary amine is characterized by two bands in this region corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4]
-
C=O Stretching: The ester carbonyl group will produce a very strong and sharp absorption band around 1715 cm⁻¹.[5] This is one of the most characteristic peaks in the spectrum.
-
C-O Stretching: Strong absorptions corresponding to the C-O stretching of the ester and the methoxy ether linkage will be present in the fingerprint region.
-
Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.[5][6]
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule.
Experimental Protocol: MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce a protonated molecular ion [M+H]⁺.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Predicted Mass Spectrometry Data
-
Molecular Weight: 183.16 g/mol
-
Molecular Formula: C₇H₉N₃O₃
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |
| 184.07 | [M+H]⁺ | Protonated molecular ion (the parent ion) |
| 153.06 | [M+H - OCH₃]⁺ | Loss of a methoxy radical |
| 125.07 | [M+H - COOCH₃]⁺ | Loss of the methyl carboxylate group |
| 95.05 | [C₄H₅N₂O]⁺ | Further fragmentation of the pyrazine ring |
Interpretation and Fragmentation Pathway:
In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 184. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and gain further structural information. The most likely fragmentation pathways involve the neutral loss of the substituents from the pyrazine ring. The ester and methoxy groups are common leaving groups.
Caption: Predicted major fragmentation pathways for Methyl 3-amino-5-methoxypyrazine-2-carboxylate in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the characterization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. While experimental ¹H-NMR may be complicated by the presence of rotamers, the combination of ¹³C NMR, IR, and MS provides a self-validating system for confirming the molecular structure. The predicted data, based on established spectroscopic principles and data from analogous compounds, serves as a reliable reference for researchers engaged in the synthesis and quality control of this and related pyrazine derivatives.
References
-
Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
- Google Patents. US20150322038A1 - Pyrazine derivatives and their use in the treatment of neurological disorders.
-
University of Calgary. IR: amines. Available from: [Link]
-
Chemistry Steps. Interpreting IR Spectra. Available from: [Link]
-
Michigan State University. IR Spectroscopy Tutorial: How to analyze IR spectra. Available from: [Link]
-
Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]
-
SpectraBase. Aminopyrazine - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-(pyrimidinyl) Disulfides. Available from: [Link]
-
PubChem. Aminopyrazine | C4H5N3 | CID 78747. Available from: [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]
-
University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
PubMed. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Available from: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20150322038A1 - Pyrazine derivatives and their use in the treatment of neurological disorders - Google Patents [patents.google.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Physical and chemical properties of "Methyl 3-amino-5-methoxypyrazine-2-carboxylate"
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Abstract: This technical guide provides a comprehensive analysis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's structural characteristics, physicochemical properties, spectroscopic profile, and chemical reactivity. By synthesizing data from analogous compounds and established chemical principles, this guide offers field-proven insights and detailed experimental protocols for the characterization and utilization of this important synthetic building block. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.
Molecular Identity and Physicochemical Profile
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a polysubstituted pyrazine derivative. The pyrazine ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1] The strategic placement of amino, methoxy, and methyl carboxylate groups on this scaffold creates a versatile intermediate for constructing more complex molecular architectures.
Nomenclature and Chemical Identity
-
IUPAC Name: Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Molecular Formula: C₇H₉N₃O₃
-
Molecular Weight: 183.17 g/mol
-
CAS Number: While a specific CAS registry number for this exact structure is not prominently available in public databases, its corresponding carboxylic acid, 3-Amino-5-methoxypyrazine-2-carboxylic acid, is registered under CAS Number 1262860-66-1.[2][3]
Molecular Structure
The structural arrangement of the functional groups is critical to the molecule's reactivity and its utility as a synthetic precursor. The electron-donating nature of the amino and methoxy groups significantly influences the electron density of the pyrazine ring.
Caption: Molecular structure of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Physicochemical Properties
Experimental data for this specific molecule is limited. The properties below are compiled from predictions based on its structure and data from analogous compounds, such as Methyl 3-amino-5-chloropyrazine-2-carboxylate.[4]
| Property | Value/Description | Source/Basis |
| Appearance | Expected to be a solid at room temperature. | Analogy to similar pyrazine carboxylates.[5] |
| Boiling Point | Predicted: ~320-360 °C | Analogy to substituted pyrazine carboxylates.[4] |
| Melting Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, methanol, and dichloromethane; limited solubility in water. | General properties of organic esters.[5] |
| pKa | Predicted: -1.37 (most basic nitrogen) | Based on computational models for similar structures.[6] |
| Topological Polar Surface Area (TPSA) | Predicted: 87.33 Ų | Calculation for a chloro-analog.[7] |
| LogP | Predicted: 0.5 - 1.0 | Calculation for a chloro-analog.[7] |
Spectroscopic and Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of synthetic intermediates. The following sections detail the expected spectroscopic signatures for Methyl 3-amino-5-methoxypyrazine-2-carboxylate, based on extensive studies of related compounds like methyl-3-amino-2-pyrazinecarboxylate.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, DMSO-d₆):
-
δ ~7.5-7.7 ppm (s, 1H): This singlet corresponds to the lone aromatic proton on the pyrazine ring (H-6). Its downfield shift is due to the deshielding effect of the heterocyclic nitrogen atoms.
-
δ ~7.2-7.4 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
-
δ ~3.9 ppm (s, 3H): A sharp singlet for the methoxy group protons (-OCH₃).
-
δ ~3.8 ppm (s, 3H): A sharp singlet for the methyl ester protons (-COOCH₃).
-
-
¹³C NMR (Predicted, 100 MHz, DMSO-d₆):
-
δ ~165 ppm: Carbonyl carbon of the methyl ester.
-
δ ~155-160 ppm: Aromatic carbon attached to the methoxy group (C-5).
-
δ ~145-150 ppm: Aromatic carbon attached to the amino group (C-3).
-
δ ~130-135 ppm: Aromatic carbon bearing the proton (C-6).
-
δ ~120-125 ppm: Aromatic carbon attached to the carboxylate group (C-2).
-
δ ~55 ppm: Methoxy carbon (-OCH₃).
-
δ ~52 ppm: Methyl ester carbon (-COOCH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides a distinct fingerprint based on the vibrational frequencies of the molecule's functional groups. Key expected absorptions are derived from detailed spectroscopic investigations of methyl-3-amino-2-pyrazinecarboxylate.[8]
-
~3450 and ~3350 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
-
~1720-1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.
-
~1620-1580 cm⁻¹: N-H scissoring (bending) vibration and aromatic C=C/C=N ring stretching.
-
~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the ester and ether linkages.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be the preferred method for determining the molecular weight.
-
Molecular Ion Peak (M+H)⁺: Expected at m/z 184.07.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group from the ester (-31 Da, loss of •OCH₃) or the entire methyl carboxylate group (-59 Da, loss of •COOCH₃), providing structural confirmation.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of Methyl 3-amino-5-methoxypyrazine-2-carboxylate is fundamental to its application as a versatile intermediate.
Proposed Synthesis
While specific literature for the direct synthesis of this molecule is sparse, a plausible route can be constructed based on established pyrazine chemistry, often involving the condensation of α-dicarbonyl compounds with α-amino amides or similar precursors.[9] A key step in many pyrazine syntheses is the formation of the heterocyclic ring through a controlled condensation reaction.
Caption: A generalized workflow for the synthesis of substituted aminopyrazine esters.
Reactivity Profile
The molecule's reactivity is governed by its three key functional groups: the methyl ester, the primary amine, and the electron-rich pyrazine ring.
-
Ester Group Reactivity:
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid (3-amino-5-methoxypyrazine-2-carboxylic acid) under basic conditions, for example, using sodium hydroxide in an aqueous solvent mixture.[2] This is a common subsequent step for peptide coupling reactions.
-
Amidation: The ester can undergo aminolysis with various amines to form the corresponding amides. This reaction can be catalyzed, sometimes by enzymes, to create libraries of pyrazinamide derivatives for biological screening.[10]
-
-
Amino Group Reactivity:
-
Nucleophilicity: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, and reductive amination to introduce diverse substituents.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, although conditions must be carefully controlled for heterocyclic systems.
-
-
Pyrazine Ring Reactivity:
-
The pyrazine ring is inherently electron-deficient. However, the strong electron-donating effects of the C3-amino and C5-methoxy groups activate the ring, making it more susceptible to electrophilic aromatic substitution than unsubstituted pyrazine. The directing effects of these groups would likely favor substitution at the C6 position.
-
Relevance in Medicinal Chemistry and Drug Discovery
Pyrazine derivatives are cornerstones of modern drug discovery, valued for their metabolic stability, ability to form hydrogen bonds, and capacity to serve as bioisosteres for other aromatic systems.[1][11]
-
Scaffold for Kinase Inhibitors: The aminopyrazine scaffold is a common feature in inhibitors of protein kinases, which are critical targets in oncology. The amino group often serves as a key hydrogen bond donor, anchoring the inhibitor within the ATP-binding site of the target enzyme.[11]
-
Antimicrobial and Antiviral Agents: Pyrazinamide is a first-line antitubercular drug, and its derivatives are continuously explored for new antimicrobial properties.[12] The structural motif of the title compound is also related to antiviral agents like Favipiravir.[1]
-
Versatile Intermediate: Methyl 3-amino-5-methoxypyrazine-2-carboxylate provides three distinct points for chemical modification, making it an ideal starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.
Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with robust methodologies for the characterization and analysis of the title compound.
Protocol: Full Spectroscopic Characterization
Objective: To confirm the identity and structural integrity of a synthesized batch of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Methodology:
-
Sample Preparation:
-
NMR: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Rationale: DMSO-d₆ is an excellent solvent for a wide range of polar organic molecules and its residual proton peak (δ ≈ 2.50 ppm) and carbon peak (δ ≈ 39.5 ppm) are well-defined for calibration. It also allows for the observation of exchangeable protons like those on the amine.[13]
-
MS: Prepare a ~1 mg/mL stock solution in methanol. Dilute this solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid for ESI-MS analysis.
-
Rationale: The acidic mobile phase promotes protonation, facilitating detection in positive ion mode [(M+H)⁺].
-
IR: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Rationale: The KBr pellet method is a classic technique for obtaining high-quality IR spectra of solid samples.
-
-
Instrumental Analysis:
-
NMR: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[13]
-
MS: Infuse the prepared sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.
-
IR: Record the spectrum from 4000 to 400 cm⁻¹ on an FTIR spectrometer.
-
-
Data Interpretation and Validation:
-
NMR: Compare the observed chemical shifts, multiplicities, and integrations with the predicted values in Section 2.1. Use 2D NMR to confirm proton-carbon connectivities.
-
MS: Confirm the measured mass of the molecular ion is within 5 ppm of the calculated exact mass for C₇H₁₀N₃O₃⁺ (m/z 184.0717).
-
IR: Correlate the observed absorption bands with the expected vibrational frequencies for the key functional groups as detailed in Section 2.2.
-
Protocol: Purity Assessment by Reverse-Phase HPLC
Objective: To determine the purity of a sample of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Methodology:
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.
-
Rationale: A C18 column provides excellent retention for moderately polar compounds. The acidic modifier improves peak shape and ensures reproducibility.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm and 280 nm.
-
Rationale: The pyrazine ring is aromatic and will have strong UV absorbance, making UV detection highly sensitive for this compound.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Inject 5-10 µL of the solution.
-
-
Data Analysis and Validation:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
A pure sample should exhibit a single major peak with >95% of the total integrated area. The retention time should be consistent across multiple runs.
-
Conclusion
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its combination of an electron-rich aromatic system with nucleophilic and electrophilic centers provides a rich platform for chemical diversification. This guide has synthesized the available data to provide a detailed overview of its physical, chemical, and spectroscopic properties, along with robust protocols for its analysis. A thorough understanding of these characteristics is essential for researchers aiming to leverage this molecule in the development of novel therapeutics and other advanced materials.
References
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
PubChem. 3-Amino-5-methylpyrazine-2-carboxylic acid. [Link]
-
Bouz, G., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]
-
Prabhavathi, N., et al. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 3(3), 06-16. [Link]
-
Taylor, R. D., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(5), 1369. [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1143–1150. [Link]
-
MySkinRecipes. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. [Link]
-
Mohamed, G. G., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]
-
Semantic Scholar. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]
-
Bouling Chemical Co., Limited. Methyl 5-Methoxypyrazine-2-Carboxylate. [Link]
-
PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. [Link]
-
Almássy, L., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(11), 3379. [Link]
- Google Patents.
- Google Patents.
-
Krest'yaninov, P. V., et al. (2007). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. Russian Chemical Bulletin, 56(11), 2314-2317. [Link]
-
ResearchGate. Synthesis of 3‐alkyl‐2‐methoxypyrazines (MPs) according to Seifert.... [Link]
-
Wang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(1), 1-9. [Link]
-
Zamolo, V. A., & Wüst, M. (2022). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity, 19(11), e202200632. [Link]
-
Green, A. P., et al. (2016). Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles. Angewandte Chemie International Edition, 55(44), 13854-13857. [Link]
-
Saito, A., et al. (2022). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 10, 1073861. [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID [chemdict.com]
- 4. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE [myskinrecipes.com]
- 5. Methyl 5-Methoxypyrazine-2-Carboxylate | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 6. guidechem.com [guidechem.com]
- 7. chemscene.com [chemscene.com]
- 8. nanoient.org [nanoient.org]
- 9. Chemo‐Enzymatic Synthesis of Pyrazines and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Landscape of Substituted Pyrazine Carboxylates: A Technical Primer
An In-Depth Technical Guide to Substituted Aminomethoxypyrazine Carboxylates for Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, substituted pyrazines represent a cornerstone for the development of novel therapeutic agents and functional materials. Among these, aminopyrazine carboxylate derivatives are of significant interest due to their prevalence in bioactive molecules. This guide focuses on "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" and its close structural analogs, providing a comprehensive overview of their chemical identity, properties, synthesis, and applications, with a particular emphasis on their relevance in drug discovery.
While a specific CAS number for "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" is not readily found in major chemical databases, this often indicates a novel compound or a less common intermediate. However, the structural motif is well-represented by closely related and commercially available analogs. This guide will use Methyl 3-amino-5-chloropyrazine-2-carboxylate (CAS: 28643-16-5) as a primary exemplar to illustrate the core technical aspects of this class of compounds. The principles and methodologies discussed are broadly applicable to other similar structures, such as Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate (CAS: 2038-34-8).
Physicochemical Properties and Identification
The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical characteristics. For our primary analog, Methyl 3-amino-5-chloropyrazine-2-carboxylate, the key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 28643-16-5 | [1] |
| Molecular Formula | C₆H₆ClN₃O₂ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Boiling Point (Predicted) | 323.2±37.0 °C | [1] |
| Density (Predicted) | 1.465±0.06 g/cm³ | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Spectroscopic analysis is critical for the unambiguous identification and quality control of these compounds. While a specific spectrum for the title compound is unavailable, studies on closely related molecules like methyl-3-amino-2-pyrazinecarboxylate provide valuable insights into the expected spectral features.[2][3] Key expected spectroscopic signatures would include:
-
¹H NMR: Distinct signals for the aromatic proton, the amino group protons, and the methyl ester protons.
-
¹³C NMR: Resonances for the pyrazine ring carbons, the carboxylate carbon, and the methyl carbon.
-
IR Spectroscopy: Characteristic stretching vibrations for the N-H bonds of the amino group (typically in the 3300-3500 cm⁻¹ region), the C=O of the ester, and C-N bonds.[2]
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
Synthesis and Methodologies
The synthesis of substituted aminopyrazine carboxylates can be approached through several routes, often starting from more readily available pyrazine precursors. While a specific, validated protocol for "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" is not published, a general retrosynthetic analysis points towards the functionalization of a pyrazine core. A plausible synthetic workflow is outlined below.
Caption: A generalized synthetic workflow for substituted aminopyrazine carboxylates.
A more specific example can be inferred from related syntheses. For instance, the synthesis of 3-amino-5-methylpyrazole involves the reaction of cyanoacetone with hydrazine, highlighting a common strategy of constructing the heterocyclic ring from acyclic precursors.[4] For pyrazines, a common approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. Subsequent functional group interconversions on the pyrazine ring, such as halogenation, amination, and methoxylation, would then lead to the desired product.
Applications in Research and Drug Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of an amino group and a carboxylate ester on the pyrazine ring makes these molecules valuable intermediates for building more complex drug candidates.
-
Scaffolding for Bioactive Molecules: These compounds serve as key building blocks for synthesizing molecules with a wide range of biological activities.[1] Their structure is amenable to further modification at the amino and ester groups, allowing for the exploration of structure-activity relationships.
-
Antitumor Agents: Pyrazine derivatives are being investigated for their potential as anticancer agents.[5][6] For example, some have been used in the synthesis of compounds targeting gastric and colorectal adenocarcinoma cell lines.[6] The amino and methoxy groups can form key hydrogen bonds with biological targets, while the overall scaffold provides a rigid core for orienting other pharmacophoric features.
-
Kinase Inhibitors: The 8-amino-imidazo[1,5-a]pyrazine core, which can be synthesized from aminopyrazine precursors, has been explored for the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis.[7]
-
Agrochemicals: Beyond pharmaceuticals, these intermediates also find use in the agrochemical industry for the production of herbicides and pesticides.[1]
Caption: Key application areas for substituted aminopyrazine carboxylates.
Suppliers and Procurement
For researchers looking to acquire these or similar compounds, several chemical suppliers offer a range of pyrazine derivatives. While "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" may require custom synthesis, its close analogs are commercially available.
Selected Suppliers for Related Compounds:
-
Sigma-Aldrich (Merck): Offers a wide variety of pyrazine derivatives, including "Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate".
-
ChemScene: A supplier of "Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate".[8]
-
MySkinRecipes: Lists "Methyl 3-amino-5-chloropyrazine-2-carboxylate".[1]
-
Biosynth: Provides "Methyl 3-amino-5,6-dimethylpyrazine-2-carboxylate".[9]
-
Dayang Chem (Hangzhou) Co., Ltd.: A manufacturer of related pyrazine compounds.[10]
It is recommended to contact these suppliers for availability and to inquire about custom synthesis for the specific title compound.
Conclusion
Methyl 3-amino-5-methoxypyrazine-2-carboxylate and its analogs represent a versatile class of heterocyclic compounds with significant potential in drug discovery and other chemical industries. While the exact title compound may not be readily available, a wealth of information on its close analogs provides a solid foundation for researchers. The synthetic accessibility and the proven utility of the aminopyrazine carboxylate scaffold ensure that these molecules will continue to be valuable tools for the development of new and innovative chemical entities.
References
-
Journal of Environmental Nanotechnology. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]
-
MySkinRecipes. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. [Link]
-
Journal of Environmental Nanotechnology. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. [Link]
-
PubChem. 3-Amino-5-methylpyrazine-2-carboxylic acid. [Link]
-
National Institutes of Health. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
-
National Institutes of Health. Methyl pyrazine-2-carboxylate. [Link]
- Google Patents.
-
The Good Scents Company. 2-methoxy-3-methyl pyrazine. [Link]
-
National Institutes of Health. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. [Link]
-
Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]
-
National Institutes of Health. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. [Link]
-
MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. [Link]
Sources
- 1. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE [myskinrecipes.com]
- 2. nanoient.org [nanoient.org]
- 3. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 4. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. biosynth.com [biosynth.com]
- 10. echemi.com [echemi.com]
Initial Synthesis of Novel Pyrazine Derivatives: From Foundational Strategies to Modern Methodologies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone scaffold in medicinal chemistry, materials science, and the flavor industry.[1][2][3][4][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in numerous clinically approved drugs and biologically active compounds.[6][7][8][9] This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing and functionalizing the pyrazine core. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers. We will explore classical condensation reactions, modern catalytic atom-economical methods, and post-synthetic functionalization techniques, providing detailed, self-validating protocols and a comparative analysis to guide the rational design and synthesis of novel pyrazine derivatives.
The Pyrazine Scaffold: A Privileged Core in Modern Chemistry
The pyrazine ring is an electron-deficient heteroaromatic system, a property stemming from the inductive electron-withdrawing effect of its two para-positioned nitrogen atoms.[4] This electronic nature, combined with its planar structure, allows pyrazine-based compounds to act as versatile ligands in biological systems, frequently engaging in hydrogen bonding, π-stacking, and metal coordination.[8] The therapeutic relevance of this scaffold is vast, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][6][7][10][11][12] Marketed drugs such as the antiviral Favipiravir and the anticancer agent Bortezomib underscore the profound impact of pyrazine chemistry on human health.[9]
The challenge and opportunity for chemists lie in the controlled synthesis of substituted pyrazines. The substitution pattern on the ring dictates the molecule's three-dimensional shape, solubility, and specific interactions with biological targets. Therefore, a deep understanding of the available synthetic routes is paramount for successful drug discovery and development programs.
Foundational Synthetic Strategies for the Pyrazine Core
The construction of the pyrazine ring is often achieved through condensation reactions that form two critical C-N bonds. The following classical methods remain highly relevant for their reliability and access to specific substitution patterns.
Strategy I: Condensation of 1,2-Diketones with 1,2-Diamines
This is one of the most direct and versatile methods for preparing pyrazine derivatives. The core principle involves the reaction of a vicinal diamine with an α-dicarbonyl compound, which initially forms a dihydropyrazine intermediate that must be oxidized to the aromatic pyrazine.[13][14]
Causality and Experimental Insight: The choice of oxidant is critical and non-trivial. Mild aerial oxidation is sometimes sufficient, particularly with activating groups present.[15] However, for efficiency and substrate scope, chemical oxidants are preferred. Copper(II) salts or manganese dioxide are effective, while potassium permanganate can be used under controlled conditions to avoid over-oxidation. The reaction is typically performed in a protic solvent like ethanol or acetic acid to facilitate imine formation and subsequent cyclization. The primary limitation of this method is the potential for regioisomeric mixtures when using unsymmetrical diamines or diketones.[14]
Experimental Protocol: Synthesis of 2,3-Diphenylpyrazine
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve benzil (1,2-diphenylethane-1,2-dione) (2.10 g, 10 mmol) in 40 mL of absolute ethanol with gentle warming.
-
Addition of Diamine: To the solution, add ethylenediamine (0.60 g, 10 mmol).
-
Reflux and Condensation: Heat the reaction mixture to reflux and maintain for 2 hours. The solution will typically turn yellow, indicating the formation of the dihydropyrazine intermediate.
-
Oxidation: Cool the mixture slightly and add copper(II) acetate (2.00 g, 10 mmol). Reflux the mixture for an additional 4 hours. A precipitate of copper(I) salts may form.
-
Work-up and Isolation: Cool the reaction to room temperature and pour it into 150 mL of water. Neutralize with a saturated sodium bicarbonate solution. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize the crude product from an ethanol/water mixture to yield pure 2,3-diphenylpyrazine as a white crystalline solid.
Caption: Workflow for pyrazine synthesis via diamine and diketone condensation.
Strategy II: The Gutknecht Synthesis via α-Amino Ketone Self-Condensation
First described in 1879, the Gutknecht synthesis is a powerful method for creating symmetrically substituted pyrazines.[16] The strategy relies on the self-condensation of two molecules of an α-amino ketone to form a dihydropyrazine, which is subsequently oxidized.[1][15][17]
Causality and Experimental Insight: The success of this synthesis hinges on the stability and purity of the α-amino ketone starting material, which can be prone to self-polymerization. These intermediates are often prepared in situ from readily available α-haloketones and ammonia, or by other established methods, and used immediately without isolation.[15][16] The reaction conditions are typically basic to facilitate the nucleophilic attack of the amine of one molecule onto the carbonyl of another. The subsequent oxidation step can occur via air or by the addition of an oxidizing agent, similar to Strategy I. This method is exceptionally reliable for symmetrical pyrazines.[14]
Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine
-
In Situ Amine Formation: In a three-necked flask fitted with a mechanical stirrer and a gas inlet tube, dissolve 3-hydroxybutan-2-one (acetoin) (8.81 g, 100 mmol) in 100 mL of aqueous ammonia (25%).
-
Catalysis and Oxidation: Add ammonium phosphate ((NH₄)₃PO₄) (1.49 g, 10 mmol) as a catalyst. Heat the mixture to 95°C and bubble a slow stream of air through the solution for 6 hours.
-
Extraction: Cool the reaction mixture to room temperature. Saturate the aqueous layer with sodium chloride to reduce the solubility of the product. Extract the mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield 2,5-dimethylpyrazine as a colorless to pale yellow liquid.
Caption: The Gutknecht pathway for symmetrical pyrazine synthesis.
Modern and Atom-Economical Approaches
While classical methods are robust, modern synthetic chemistry emphasizes sustainability and efficiency. Dehydrogenative coupling reactions represent a significant advance, creating the desired product while generating only simple byproducts like water or hydrogen gas.[13]
Strategy III: Catalytic Dehydrogenative Coupling of β-Amino Alcohols
This innovative approach utilizes transition metal catalysts, often based on earth-abundant metals like manganese, to achieve the self-coupling of β-amino alcohols.[13][18] The reaction proceeds through a sequence of dehydrogenation, condensation, and cyclization steps, ultimately forming a 2,5-disubstituted pyrazine with water and hydrogen gas as the only byproducts, making it highly atom-economical.[13][18]
Causality and Experimental Insight: The choice of catalyst and base is crucial for high yields. Manganese pincer complexes have emerged as effective catalysts for this transformation.[13][18] A strong base, such as potassium hydride (KH), is often required to facilitate the initial dehydrogenation of the alcohol. The reaction is performed under inert atmosphere in a high-boiling solvent like toluene at elevated temperatures to drive the reaction to completion.[13][18] This method provides an elegant and environmentally benign route to symmetrical 2,5-dialkylpyrazines.[13]
Experimental Protocol: Synthesis of 2,5-Dibenzylpyrazine via Dehydrogenative Coupling [13][18]
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, add the manganese pincer catalyst (e.g., acridine-based Mn complex, 2 mol%).
-
Reagent Addition: Add potassium hydride (3 mol%) as the base, followed by 10 mL of anhydrous toluene. To this suspension, add 2-amino-3-phenylpropan-1-ol (0.5 mmol).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 150°C for 24 hours.
-
Quenching and Extraction: Cool the reaction to room temperature and carefully quench with 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford the pure 2,5-dibenzylpyrazine.
Post-Synthesis Modification: Diversification of the Pyrazine Core
The synthesis of novel derivatives often requires the functionalization of a pre-formed pyrazine ring. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise installation of a wide array of substituents.[19]
Strategy IV: Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings are highly effective for modifying halopyrazines.[2][3][11] Chloropyrazines are common starting materials due to their commercial availability and appropriate reactivity.
Causality and Experimental Insight: The success of these couplings depends on the careful selection of the palladium catalyst, ligand, base, and solvent. For Suzuki couplings on electron-deficient chloropyrazines, catalysts like Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) are effective. A moderately strong base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid. For Buchwald-Hartwig aminations, specialized ligands are often necessary to facilitate the reductive elimination step, which can be challenging on electron-deficient heterocycles.[11] These methods provide unparalleled access to unsymmetrically substituted and highly functionalized pyrazine libraries.
Caption: General schematic for pyrazine functionalization via cross-coupling.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a strategic decision based on the target molecule's structure, available starting materials, and desired scale.
| Synthetic Strategy | Key Starting Materials | Typical Yields | Key Advantages | Limitations | Substitution Pattern |
| Diketone/Diamine Condensation | 1,2-Diketones, 1,2-Diamines | 60-90% | High versatility, access to tetra-substituted pyrazines. | Requires an oxidation step; risk of regioisomers with unsymmetrical precursors.[14] | Symmetrical & Unsymmetrical |
| Gutknecht Synthesis | α-Amino Ketones | 50-85% | Reliable, often uses simple starting materials.[1][17] | Primarily for symmetrical pyrazines; α-amino ketones can be unstable. | Symmetrical |
| Dehydrogenative Coupling | β-Amino Alcohols | 70-95% | Atom-economical, environmentally benign, high yields.[13][18] | Requires specific metal catalysts; limited to 2,5-disubstitution. | Symmetrical |
| Pd Cross-Coupling | Halopyrazines, Boronic Acids/Amines | 65-95% | Excellent functional group tolerance, precise control of substitution.[11][19] | Requires pre-functionalized pyrazine core; potential for catalyst poisoning. | Highly Versatile/Unsymmetrical |
Conclusion and Future Outlook
The synthesis of novel pyrazine derivatives is a dynamic field that continues to evolve. While classical condensation reactions provide a solid foundation for accessing the core scaffold, modern catalytic methods are paving the way for more sustainable and efficient syntheses. The true power for innovation in drug discovery lies in the strategic functionalization of the pyrazine ring, where palladium-catalyzed cross-coupling reactions offer nearly limitless possibilities for diversification.
Future research will likely focus on the development of C-H activation methodologies to directly functionalize the pyrazine core without the need for pre-installed leaving groups, further enhancing synthetic efficiency. As our understanding of chemical reactivity deepens, the ability to craft novel pyrazine structures with precisely tailored properties will continue to expand, ensuring this remarkable heterocycle remains at the forefront of scientific discovery.
References
- A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers - Benchchem. (n.d.). BenchChem.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
-
Pyrazine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5). Retrieved January 15, 2026, from [Link]
-
Liu, W., Wise, D. S., & Townsend, L. B. (2001). Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. The Journal of Organic Chemistry, 66(14), 4783-6. Retrieved January 15, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7404. Retrieved January 15, 2026, from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). Organic Letters, 20(15), 4575-4579. Retrieved January 15, 2026, from [Link]
-
Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry, 63(9), 4441-4458. Retrieved January 15, 2026, from [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed. Retrieved January 15, 2026, from [Link]
-
Mahadik, S. P., et al. (2021). Synthesis of pyrido[2,3-b]-pyrazine derivative via Buchwald Hartwig coupling reaction. Polycyclic Aromatic Compounds. Retrieved January 15, 2026, from [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Mild and Biocompatible Synthesis of Highly Symmetrical Tetra- Substituted Pyrazines from Amino acids and Peptides. (n.d.). IISER Pune. Retrieved January 15, 2026, from [Link]
-
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]
-
Representative examples of bioactive pyrazines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences. Retrieved January 15, 2026, from [Link]
-
Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. (n.d.). Pipzine Chemicals. Retrieved January 15, 2026, from [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2022). Foods, 11(15), 2337. Retrieved January 15, 2026, from [Link]
-
Synthesis of tetra-substituted pyrazine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. Retrieved January 15, 2026, from [Link]
-
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 16(1), 114-118. Retrieved January 15, 2026, from [Link]
-
Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved January 15, 2026, from [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. ijbpas.com [ijbpas.com]
- 5. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 15. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 16. Pyrazine - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review | Semantic Scholar [semanticscholar.org]
The Pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the architecture of pharmacologically active molecules.[1] Its distinct electronic characteristics and structural versatility have established it as a privileged scaffold in medicinal chemistry, paving the way for the discovery of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide offers a comprehensive exploration of the pyrazine core, delving into its fundamental physicochemical properties, diverse synthetic methodologies, and its profound impact on drug discovery. Through an examination of key structure-activity relationships (SAR), detailed case studies of FDA-approved drugs, and practical experimental protocols, this document serves as an essential resource for professionals engaged in the pursuit of novel therapeutics.
The Intrinsic Value of the Pyrazine Moiety: Physicochemical and Structural Hallmarks
The pyrazine ring's success in drug design is not coincidental; it is a direct consequence of its inherent physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.
1.1. Electronic Landscape and Aromaticity:
Pyrazine is a planar, aromatic heterocycle with 6 π-electrons, rendering it electron-deficient due to the electronegativity of the nitrogen atoms.[3] This electron-poor nature influences its reactivity and its ability to engage in various non-covalent interactions with biological targets. The nitrogen atoms in the pyrazine ring are weak bases, with a pKa of 0.65, which is lower than that of pyridine (pKa 5.25), pyrimidine (pKa 1.3), and pyridazine (pKa 2.3).[4] This reduced basicity can be advantageous in drug design, as it can minimize off-target effects and improve oral bioavailability.
1.2. Hydrogen Bonding and Bioisosterism:
The two nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets such as enzymes and receptors.[3] This property allows the pyrazine core to mimic the interactions of other chemical groups, making it a valuable bioisostere for moieties like benzene, pyridine, and pyrimidine.[3] Bioisosteric replacement with a pyrazine ring can lead to improved potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Assembling and Functionalizing the Pyrazine Core
The ability to efficiently synthesize and modify the pyrazine scaffold is paramount to its exploration in medicinal chemistry. A variety of synthetic methods have been developed to construct and derivatize this important heterocycle.
2.1. Classical and Modern Synthetic Approaches:
Historically, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been a common method for pyrazine synthesis. More contemporary and efficient methods have since been developed. One such atom-economical and environmentally friendly approach is the manganese-catalyzed acceptorless dehydrogenative coupling of 2-amino alcohols.[5] This method offers a direct route to 2,5-disubstituted pyrazines with the generation of only water and hydrogen gas as byproducts.[5]
2.2. Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
This protocol details the synthesis of 2,5-diphenylpyrazine via the self-coupling of 2-amino-1-phenylethanol, a method that exemplifies modern, efficient synthetic strategies.
Materials:
-
2-amino-1-phenylethanol
-
Manganese pincer complex catalyst
-
Potassium hydroxide (KOH)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., Schlenk tube, magnetic stirrer, oil bath, rotary evaporator, column chromatography supplies)
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol %), 2-amino-1-phenylethanol (0.5 mmol), and potassium hydroxide (3 mol %).
-
Add 2 mL of anhydrous toluene to the Schlenk tube.
-
Seal the tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,5-diphenylpyrazine.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Table 1: Representative Yields for the Synthesis of 2,5-Disubstituted Pyrazines [5]
| Entry | Substrate (2-Amino Alcohol) | Product (2,5-Disubstituted Pyrazine) | Yield (%) |
| 1 | 2-amino-1-phenylethanol | 2,5-diphenylpyrazine | 95 |
| 2 | 2-amino-1-propanol | 2,5-dimethylpyrazine | 85 |
| 3 | 2-amino-1-butanol | 2,5-diethylpyrazine | 88 |
| 4 | 2-amino-3-methyl-1-butanol | 2,5-diisopropylpyrazine | 82 |
The Pyrazine Scaffold in Action: Case Studies of FDA-Approved Drugs
The versatility of the pyrazine core is best illustrated by its presence in a number of clinically successful drugs.
3.1. Bortezomib (Velcade®): A Proteasome Inhibitor for Cancer Therapy
Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[3] The pyrazine-containing structure plays a crucial role in its mechanism of action.
Mechanism of Action and Signaling Pathway:
Bortezomib reversibly inhibits the 26S proteasome, a key cellular component responsible for the degradation of ubiquitinated proteins.[6] This inhibition disrupts the normal protein degradation process, leading to an accumulation of ubiquitinated proteins within the cell.[6] This, in turn, triggers a cascade of events including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death) of cancer cells.[6]
A critical pathway affected by bortezomib is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][6] In many cancers, NF-κB is constitutively active and promotes cell survival and proliferation. Bortezomib prevents the degradation of IκB, the natural inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm and suppressing its pro-survival signaling.[4][6]
Caption: Bortezomib inhibits the proteasome, leading to apoptosis and suppression of NF-κB signaling.
3.2. Gilteritinib (Xospata®): A Kinase Inhibitor for Acute Myeloid Leukemia (AML)
Gilteritinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML.[7][8]
Mechanism of Action and Signaling Pathway:
Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation and survival of leukemic cells.[7][8] Gilteritinib binds to the ATP-binding pocket of both wild-type and mutated FLT3, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7] Key pathways inhibited by gilteritinib include the PI3K/AKT, RAS/MAPK, and STAT5 pathways, all of which are critical for cell survival and proliferation.[7] By blocking these pathways, gilteritinib induces apoptosis and inhibits the proliferation of FLT3-mutated AML cells.[7]
Caption: Gilteritinib inhibits mutated FLT3, blocking pro-survival signaling and inducing apoptosis.
Biological Evaluation of Pyrazine Derivatives: A Practical Guide
The assessment of the biological activity of newly synthesized pyrazine compounds is a critical step in the drug discovery process. Given the prevalence of pyrazine-based kinase inhibitors, an in vitro kinase inhibition assay is a highly relevant and informative experiment.
4.1. Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazine derivatives against a specific kinase of interest.
Materials:
-
Synthesized pyrazine compounds
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader (luminescence or fluorescence)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare a stock solution of each pyrazine compound in 100% DMSO. Create a dilution series of each compound in the assay buffer.
-
Assay Setup: In a multi-well plate, add the kinase, the specific substrate, and the pyrazine compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Data Acquisition: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
Future Perspectives and Conclusion
The pyrazine core continues to be a fertile ground for the discovery of novel therapeutic agents.[2][9] Its remarkable versatility, favorable physicochemical properties, and synthetic tractability ensure its enduring relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrazine-based inhibitors for a wider range of biological targets. The exploration of novel synthetic methodologies will also play a crucial role in expanding the chemical space of pyrazine derivatives available for drug discovery.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Bortezomib? Retrieved from [Link]
-
Chen, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gilteritinib Fumarate? Retrieved from [Link]
-
Hideshima, T., et al. (2007). Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells. Blood, 110(3), 1047–1052. Retrieved from [Link]
-
Chen, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Retrieved from [Link]
-
Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). CardioSomatics. Retrieved from [Link]
-
Richardson, P. G., et al. (2009). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. Annals of the New York Academy of Sciences, 1170, 1-10. Retrieved from [Link]
Sources
- 1. Pharmacodynamic Models of Differential Bortezomib Signaling Across Several Cell Lines of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 7. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
An In-depth Technical Guide to Methyl 3-amino-5-methoxypyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a substituted pyrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. The pyrazine ring system is a key pharmacophore found in numerous biologically active compounds and natural products.[1][2] The specific arrangement of an amino group, a methoxy group, and a methyl ester on the pyrazine core endows this molecule with a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.
Chemical Identity and Structure
The structural integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. Herein, we define the fundamental chemical identity of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
IUPAC Name and Synonyms
-
Systematic IUPAC Name: Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Common Synonyms: 3-amino-5-methoxy-pyrazine-2-carboxylic acid methyl ester
Chemical Structure
The molecule consists of a central pyrazine ring substituted at positions 2, 3, and 5.
-
Position 2: A methyl carboxylate group (-COOCH₃)
-
Position 3: An amino group (-NH₂)
-
Position 5: A methoxy group (-OCH₃)
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of the Precursor Acid
The precursor, 3-amino-5-methoxypyrazine-2-carboxylic acid, is not commonly available. However, a patented method describes the synthesis of the parent 3-aminopyrazine-2-carboxylic acid from 2-amino-4-hydroxypteridine (pterine) via alkaline hydrolysis, which opens the pyrimidine ring. [3]The introduction of the methoxy group would require a separate synthesis pathway, likely involving a nucleophilic substitution on a halogenated pyrazine precursor.
Reference Protocol for Parent Acid Synthesis: A process for preparing 3-aminopyrazine-2-carboxylic acid involves treating 2-amino-4-hydroxypteridine (pterine) with a strong alkali solution (like NaOH or KOH) at elevated temperatures (140 to 220 °C). [3]The resulting alkali salt of the pyrazine carboxylic acid can then be isolated by crystallization or acidified to precipitate the free carboxylic acid. [3]
Experimental Protocol: Esterification
The final step is the esterification of the carboxylic acid. A standard and effective method is the Fischer-Speier esterification.
Protocol: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Reaction Setup: Suspend 3-amino-5-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or an excess of thionyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a cold, saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl ester.
Caption: General workflow for the synthesis of the target ester.
Chemical Reactivity and Applications
The utility of Methyl 3-amino-5-methoxypyrazine-2-carboxylate as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Reactivity Profile
-
Amino Group (-NH₂): The 3-amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and participation in cross-coupling reactions. Its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the adjacent ester and the pyrazine ring itself. [4][5]Direct acylation of the amino group on similar methyl 3-aminopyrazine-2-carboxylates has been shown to be feasible, though it may require forcing conditions compared to the corresponding amides. [5]* Ester Group (-COOCH₃): The methyl ester can be hydrolyzed back to the carboxylic acid under basic conditions (e.g., using NaOH in THF/water). [6]It can also be converted into amides via aminolysis with primary or secondary amines, a common strategy in drug development to introduce diversity.
-
Pyrazine Ring: The pyrazine ring is an electron-deficient aromatic system. This property makes it susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present at other positions on the ring. The existing substituents (amino and methoxy) are electron-donating and will direct the regioselectivity of any further electrophilic substitution, although such reactions are generally difficult on this ring system.
Applications in Drug Discovery
Substituted aminopyrazines are privileged scaffolds in medicinal chemistry. They serve as crucial intermediates for compounds targeting a wide range of biological targets.
-
Antimycobacterial Agents: Derivatives of 3-aminopyrazine-2-carboxamide are actively being investigated as inhibitors of enzymes essential for mycobacterial survival, such as prolyl-tRNA synthetase. [4]The core structure of the target molecule is highly analogous to these active compounds, suggesting its potential as a precursor for novel anti-tuberculosis agents.
-
Kinase Inhibitors: The pyrazine core is found in numerous kinase inhibitors used in oncology. The functional groups on Methyl 3-amino-5-methoxypyrazine-2-carboxylate provide handles for building out structures that can interact with the ATP-binding pocket of various kinases.
-
Other Therapeutic Areas: The broader class of pyrazine derivatives has shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, highlighting the wide-ranging potential of this chemical class. [2]
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are based on analyses of the closely related Methyl 3-aminopyrazine-2-carboxylate (MAPC). [1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Proton: A singlet is expected for the proton at the C6 position of the pyrazine ring.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the amino group.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group at C5.
-
Ester Methyl Protons (-COOCH₃): A sharp singlet for the three protons of the methyl ester.
-
-
¹³C NMR: Distinct signals are expected for each of the seven carbon atoms in the molecule, including the two methyl carbons, the four unique pyrazine ring carbons, and the carbonyl carbon of the ester.
Infrared (IR) Spectroscopy
Based on the analysis of MAPC, the following characteristic vibrational bands are expected: [1]
-
N-H Stretching: Asymmetric and symmetric stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. [1]* C=O Stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl groups just below 3000 cm⁻¹. [1]* C-O Stretching: Bands corresponding to the C-O bonds of the ester and ether linkages.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The compound is expected to show a strong signal for the protonated molecular ion [M+H]⁺ at m/z 184.07.
Conclusion
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a valuable and versatile chemical intermediate. Its synthesis is achievable from known precursors, and its functional groups offer multiple avenues for further chemical modification. For researchers in drug discovery, this compound represents a key building block for accessing novel pyrazine-based therapeutics, particularly in the fields of infectious diseases and oncology. The detailed protocols and characterization data provided in this guide serve as a foundational resource for its synthesis and application in advanced research and development projects.
References
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25. [2]7. Lynch, V. M., et al. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512-1514.
-
Iovel, I., Goldberg, Y., & Shymanska, M. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID. Organic Preparations and Procedures International, 23(2), 188-190. [7]13. Al-Jibouri, M. N. (2013). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Basrah Researches (Sciences), 39(3A), 73-82.
-
de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-593. [8][9]15. Adegoke, O. A., & Oloyede, G. K. (2016). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. International Journal of Scientific & Engineering Research, 7(10), 1-8.
- CN1155581C. (1997). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
EP0436088A1. (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. Google Patents. [3]18. US7456180B2. (2008). Piperazine derivatives and their use as therapeutic agents. Google Patents.
Sources
- 1. nanoient.org [nanoient.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. air.unimi.it [air.unimi.it]
- 6. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Sci-Hub. AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID / Organic Preparations and Procedures International, 1991 [sci-hub.box]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical-Guided Design of Pyrazine Carboxylates: A Technical Primer for Drug Discovery
Foreword: The Computational Microscope in Modern Drug Development
In the intricate dance of drug discovery, understanding and predicting molecular interactions is paramount. Pyrazine carboxylates, a class of nitrogen-containing heterocyclic compounds, represent a privileged scaffold in medicinal chemistry due to their presence in numerous biologically active molecules and approved drugs.[1][2][3] Their inherent chemical properties, governed by the arrangement of electrons and atomic nuclei, dictate their ability to interact with biological targets. Traditional synthetic and screening approaches, while foundational, often navigate the vast chemical space with limited foresight. This is where quantum chemical calculations emerge as an indispensable "computational microscope," offering a window into the electronic structure and reactivity of these molecules with remarkable precision.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of applying quantum chemical calculations to the rational design of pyrazine carboxylates. We will delve into the theoretical underpinnings, practical methodologies, and interpretive frameworks that transform abstract quantum mechanical principles into actionable insights for developing safer and more effective therapeutics.
The 'Why': Unveiling Molecular Behavior Through Quantum Chemistry
At its core, quantum chemistry applies the principles of quantum mechanics to solve chemical problems. For pyrazine carboxylates, this translates to predicting a wide array of properties that are crucial for drug efficacy and development. Unlike classical molecular mechanics, which relies on empirical force fields, quantum methods provide a more accurate representation of molecular systems by explicitly treating electrons.[6] This is particularly vital for understanding the nuanced electronic effects within aromatic and heterocyclic systems like pyrazine.
Key properties that can be elucidated through quantum chemical calculations include:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms is the foundational step for all subsequent calculations.
-
Electronic Properties: Understanding the distribution of electrons within the molecule is key to predicting its interactions. This includes mapping the molecular electrostatic potential (MESP) to identify electron-rich and electron-poor regions, which are crucial for intermolecular interactions.[7][8]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and the ease of charge transfer.[9][10]
-
Vibrational Frequencies: Calculating vibrational frequencies not only helps to confirm that an optimized geometry is a true minimum on the potential energy surface but also allows for the prediction of infrared (IR) and Raman spectra.
-
Reactivity Descriptors: Various descriptors derived from quantum calculations can quantify a molecule's propensity to engage in different types of chemical reactions.
By computationally predicting these properties, we can pre-screen and prioritize candidate molecules with desirable characteristics before committing to costly and time-consuming synthesis and experimental testing.
The 'How': A Methodological Workflow for Pyrazine Carboxylates
The successful application of quantum chemical calculations hinges on a well-defined and validated workflow. The following protocol outlines the key steps, emphasizing the rationale behind each choice.
Step 1: Molecular Structure Preparation
The initial step involves creating a 3D representation of the pyrazine carboxylate molecule. This can be done using molecular building software. It is crucial to ensure correct atom types, bond orders, and initial stereochemistry.
Step 2: Choosing the Right Computational Method
The selection of a computational method is a critical decision that balances accuracy with computational cost. For molecules of the size of pyrazine carboxylates, Density Functional Theory (DFT) offers an excellent compromise.[11][12]
-
Functional Selection: The choice of the exchange-correlation functional within DFT is paramount. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[13] For systems where long-range interactions are important, functionals like ωB97XD or M06-2X, which account for dispersion, are recommended.[13]
-
Basis Set Selection: The basis set is a set of mathematical functions used to construct the molecular orbitals.[13] A good starting point for pyrazine carboxylates is the Pople-style basis set, such as 6-311++G(d,p).[11][14] The inclusion of diffuse functions ("++") is important for accurately describing anions and non-covalent interactions, while polarization functions ("(d,p)") allow for more flexibility in describing the shape of the electron density.
Step 3: Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy of the molecule. This is an iterative process where the forces on each atom are calculated, and the atoms are moved in a direction that lowers the total energy until a stationary point is reached.
Step 4: Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation must be performed.[15] This serves two primary purposes:
-
Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a saddle point, and further optimization is required.
-
Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The frequency calculation provides the ZPVE and other thermodynamic data (enthalpy and Gibbs free energy) that are essential for accurate energy comparisons between different molecules or conformations.
Workflow Visualization
The following diagram illustrates the core computational workflow for analyzing pyrazine carboxylates.
Caption: A generalized workflow for quantum chemical calculations on pyrazine carboxylates.
Interpreting the Quantum Output: From Numbers to Insights
Once the calculations are complete, the next crucial phase is the analysis and interpretation of the vast amount of data generated.
Molecular Electrostatic Potential (MESP) Maps
MESP maps are powerful visualization tools that illustrate the charge distribution across the molecular surface.[7][16] Regions of negative potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack or hydrogen bond donation. For pyrazine carboxylates, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group are expected to be regions of high negative potential, making them key interaction points for biological targets.[8]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The energies and shapes of the HOMO and LUMO orbitals provide valuable information about a molecule's electronic properties and reactivity.[10]
-
HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.
-
LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.[9]
Data Presentation: Calculated Properties of a Model Pyrazine Carboxylate
To illustrate the type of quantitative data obtained, the following table summarizes key calculated properties for a hypothetical pyrazine-2-carboxylic acid.
| Property | Calculated Value |
| Total Energy (Hartree) | -489.123456 |
| HOMO Energy (eV) | -7.89 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 6.66 |
| Dipole Moment (Debye) | 2.54 |
Advanced Applications in Drug Discovery
Beyond the fundamental properties, quantum chemical calculations can be applied to more complex scenarios in drug discovery.
-
Reaction Mechanism Studies: DFT can be used to elucidate the mechanisms of chemical reactions, such as the metabolic transformation of a drug candidate. By calculating the energies of reactants, transition states, and products, one can determine the most likely reaction pathway.
-
QSAR Descriptor Generation: Quantum mechanically derived descriptors, such as atomic charges, bond orders, and orbital energies, can be used to build Quantitative Structure-Activity Relationship (QSAR) models.[17] These models correlate the structural and electronic properties of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized molecules.
-
Force Field Parameterization: For larger-scale simulations, such as molecular dynamics, which rely on classical force fields, quantum calculations can be used to derive accurate parameters for novel molecular scaffolds like pyrazine carboxylates.[17]
Logical Relationship Diagram
The following diagram illustrates the interconnectedness of quantum chemical calculations with various aspects of the drug discovery process.
Caption: Interplay of quantum calculations with drug discovery stages.
Conclusion and Future Outlook
Quantum chemical calculations have transitioned from a specialized theoretical tool to a practical and predictive powerhouse in modern drug discovery.[4] For the design of pyrazine carboxylates, these methods provide unparalleled insights into the electronic structure and reactivity that govern their biological activity. By integrating these computational strategies into the drug discovery pipeline, researchers can make more informed decisions, accelerate the design-synthesis-testing cycle, and ultimately increase the probability of success in developing novel therapeutics. As computational resources continue to grow and theoretical methods become even more refined, the role of quantum chemistry in shaping the future of medicine is set to expand even further.
References
-
Schrödinger, Inc. Physics-based Software Platform for Molecular Discovery & Design. [Link]
-
Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]
-
Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]
-
Pharma Focus Asia. Revolutionizing Drug Discovery: Quantum Pharmacy's Impact And Applications. [Link]
-
National Institutes of Health (NIH). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]
-
Aurora Fine Chemicals. Quantum and Molecular Physics - Drug Discovery Software. [Link]
-
University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. [https://www.chem.ucsb.edu/~kalju/chem109/public/pc/M Spartan/MEP tutorial.htm]([Link] Spartan/MEP tutorial.htm)
-
HPCwire. Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. [Link]
-
iSciTech. Integrated Scientific Computing and Information Technologies - Softwares. [Link]
-
Walsh Medical Media. Investigating Quantum Computing Applications in Molecular Simulation for Drug Discovery. [Link]
-
CD ComputaBio. Quantum Chemistry Service in Drug Design. [Link]
-
ResearchGate. Quantum Medicinal Chemistry | Request PDF. [Link]
-
ResearchGate. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, Drug-likeness, and DFT studies | Request PDF. [Link]
-
PubMed. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. [Link]
-
Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. [Link]
-
ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]
-
MDPI. Synthesis of Heteroaromatic Compounds. [Link]
-
ResearchGate. Computational study of heterocyclic anticancer compounds through nbo method. [Link]
-
Journal of Chemical Sciences. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]
-
ACS Publications. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link]
-
Arkat USA. Computational Heterocyclic Chemistry. [Link]
-
Bendola Publishing. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. [Link]
-
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Cambridge Open Engage. Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link]
-
ResearchGate. Molecular orbital diagram projected of HOMO−LUMO structures for 2HP and 2Cl3HP calculated at B3LYP/G-311+G* in vacuo*. [Link]
-
Semantic Scholar. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. [Link]
-
ResearchGate. Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives | Request PDF. [Link]
-
ResearchGate. Investigating the pi – pi interaction between pyrazine and its different derivatives | Request PDF. [Link]
-
PubMed. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. [Link]
-
PubMed Central. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. [Link]
-
ChemRxiv. Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. [Link]
-
RSC Publishing. Quantum dynamics of the photostability of pyrazine. [Link]
-
Der Pharma Chemica. Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. [Link]
-
Der Pharma Chemica. A DFT treatment on nitro derivatives of pyrazine. [Link]
-
Semantic Scholar. The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. [Link]
-
PubMed Central. A quantitative evaluation of computational methods to accelerate the study of alloxazine-derived electroactive compounds for energy storage. [Link]
-
Reddit. Functionals and Basis Set in computational chemistry. [Link]
-
ResearchGate. The five totally symmetric vibrational modes of ground-state pyrazine.... [Link]
-
Semantic Scholar. Chemistry of furazano[3,4-b]pyrazine. 1. Synthesis and thermodynamic appraisal of 4,8-dihydrodifurazano[3,4-b,e]pyrazine and its derivatives. [Link]
-
National Institutes of Health (NIH). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
ResearchGate. Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]
-
RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]
-
YouTube. Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. [Link]
-
Scholar Commons. "Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Conta". [Link]
Sources
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Chemistry Service in Drug Design - CD ComputaBio [computabio.com]
- 7. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bendola.com [bendola.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 17. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
Foreword: Navigating the Physicochemical Landscape of a Novel Pyrazine Derivative
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
In the realm of pharmaceutical and agrochemical development, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, valued for their diverse biological activities and as versatile synthetic intermediates.[1][2] Methyl 3-amino-5-methoxypyrazine-2-carboxylate is one such molecule of interest, combining several key functional groups—an aromatic amine, a methoxy ether, and a methyl ester—onto a pyrazine core. Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is not merely an academic exercise; it is a critical prerequisite for successful formulation, process development, and regulatory approval.
This guide provides a comprehensive framework for characterizing Methyl 3-amino-5-methoxypyrazine-2-carboxylate. Due to the limited publicly available experimental data on this specific molecule, this document emphasizes predictive analysis based on its structure and provides robust, field-proven experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its likely behavior and offer detailed methodologies that enable researchers to generate the precise data required for their development programs.
Physicochemical Profile and Structural Analysis
The behavior of a molecule in solution is dictated by its intrinsic properties. Before embarking on experimental studies, a thorough in-silico and theoretical analysis provides a predictive foundation.
Core Molecular Properties
The structure of Methyl 3-amino-5-methoxypyrazine-2-carboxylate (C₇H₉N₃O₃) integrates polar functional groups (amine, ester, methoxy, pyrazine nitrogens) with a moderately non-polar aromatic core. These features suggest a nuanced solubility profile. Key predicted properties are summarized below.
| Property | Predicted Value / Estimate | Significance for Solubility & Stability |
| Molecular Weight | 183.17 g/mol | Influences diffusion and dissolution rates. |
| LogP (Octanol-Water) | ~0.4 - 0.6 | A low LogP suggests a preference for aqueous environments over lipid ones, indicating moderate to good aqueous solubility. This is estimated based on similar structures like Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate (LogP 0.5074).[3] |
| pKa (Predicted) | Basic pKa: ~2-3 (Amine)Acidic pKa: ~ -1 to 1 (Pyrazine N) | The amino group is weakly basic; it will be protonated (cationic) only at very low pH. The pyrazine nitrogens are very weakly basic. The molecule's charge state will be sensitive to pH, directly impacting aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~87 Ų | A TPSA value in this range is indicative of good cell permeability and suggests that hydrogen bonding with protic solvents will be a major driver of solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine can donate hydrogen bonds, enhancing solubility in protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 6 (3x N, 3x O) | Numerous acceptor sites will readily interact with protic solvents, further promoting solubility. |
Comprehensive Solubility Profiling
Solubility is a critical determinant of bioavailability and ease of formulation. A comprehensive profile requires assessment in a range of aqueous and organic solvents. The low predicted LogP and multiple hydrogen bond acceptors/donors suggest that the compound will exhibit favorable solubility in polar solvents.
Experimental Workflow for Solubility Determination
A robust determination of solubility requires a clear, systematic approach. The industry-standard shake-flask method for determining thermodynamic solubility is recommended for its accuracy and reliability.
Caption: Thermodynamic Solubility Determination Workflow.
Protocol: Shake-Flask Solubility Assessment
This protocol is designed to establish the thermodynamic solubility in various solvent systems.
-
Preparation of Solvent Systems:
-
Prepare aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Assemble a panel of common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide).
-
-
Sample Preparation:
-
Add an excess of solid Methyl 3-amino-5-methoxypyrazine-2-carboxylate (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure a visible amount of solid remains at the end of the experiment, confirming saturation.
-
Pipette a precise volume (e.g., 1.0 mL) of each selected solvent system into the corresponding vials.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on a rotating shaker or orbital agitator in a temperature-controlled chamber (typically 25 °C).
-
Allow the slurries to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
-
Sample Processing:
-
After equilibration, carefully remove the vials and allow any suspended particles to settle.
-
Withdraw an aliquot of the supernatant using a pipette. Crucially , filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove all undissolved solids. Centrifugation followed by sampling the supernatant is an alternative.
-
-
Analysis:
-
Prepare a calibration curve from a known stock solution of the compound.
-
Analyze the filtered supernatant using a validated, stability-indicating HPLC-UV or LC-MS method.
-
Quantify the concentration of the dissolved compound against the calibration curve to determine the solubility in mg/mL or µg/mL.
-
Expected Solubility Profile
-
Aqueous Solubility: Given the compound's polarity, solubility is expected to be moderate in neutral water. As the pH decreases significantly (below pH 2), protonation of the amino group may slightly increase solubility.
-
Organic Solubility: High solubility is anticipated in polar protic solvents like methanol and ethanol and polar aprotic solvents like DMSO and acetone due to favorable dipole-dipole interactions and hydrogen bonding. Solubility will likely be lower in non-polar solvents like hexane or toluene.
Stability and Degradation Pathway Analysis
Stability assessment is paramount to define storage conditions, shelf-life, and potential liabilities during development. Forced degradation studies are employed to intentionally degrade the molecule and elucidate its primary degradation pathways.
Potential Degradation Pathways
The molecule's functional groups suggest several potential routes of degradation:
-
Hydrolysis: The methyl ester is the most probable site for hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid (3-Amino-5-methoxypyrazine-2-carboxylic acid) and methanol.[4]
-
Oxidation: The electron-rich aromatic ring, particularly the amino and methoxy groups, are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Aromatic systems, especially those with heteroatoms, can absorb UV light, leading to photolytic cleavage or rearrangement.
Experimental Workflow for Forced Degradation
A systematic forced degradation study exposes the compound to harsh conditions to predict long-term stability and identify potential degradants.
Caption: Forced Degradation Study Workflow.
Protocol: Forced Degradation Study
This protocol aims to achieve 5-20% degradation to ensure that primary degradants are formed at detectable levels without being further degraded themselves.
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.
-
Setting Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio.
-
Acid Hydrolysis: Mix with 0.2M HCl to achieve a final concentration of 0.1M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C. Also, place a vial of the solid compound in an 80°C oven.
-
Photostability: Expose the stock solution to light conditions as specified by ICH Q1B guidelines, alongside a control sample wrapped in aluminum foil.
-
-
Time Points and Analysis:
-
Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid to prevent damage to the HPLC column.
-
Analyze all samples using a stability-indicating LC-MS method. This is critical for separating the parent peak from all degradant peaks and for obtaining mass information to help identify the degradants.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the peak areas of any new impurity peaks.
-
Use the mass spectrometry data to propose structures for the major degradants. The expected primary degradant from hydrolysis would have a mass corresponding to the carboxylic acid (M.W. 169.14).[4]
-
Summary and Recommendations
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is predicted to be a polar molecule with moderate aqueous solubility and high solubility in polar organic solvents. Its stability profile is likely governed by the hydrolytic susceptibility of its methyl ester moiety, particularly under basic or acidic conditions.
For any research or development program involving this compound, the following actions are essential:
-
Empirical Verification: The predictive data herein must be confirmed using the detailed experimental protocols provided.
-
Analytical Rigor: The use of a validated, stability-indicating HPLC or LC-MS method is non-negotiable for both solubility and stability assessments to ensure data integrity.
-
Degradant Identification: In stability studies, identifying any major degradants is crucial for understanding safety and toxicological implications.
By following the structured approach outlined in this guide, researchers and drug development professionals can build a robust and comprehensive understanding of the physicochemical properties of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, paving the way for its successful application.
References
-
PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. Retrieved from [Link]
-
Krishnakumar, V., & Prabavathi, N. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 19-29. Retrieved from [Link]
-
Lermen, C., et al. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem, 24(13), e202300362. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). METHYL 3-AMINO-5-ETHYLPYRAZINE-2-CARBOXYLATE. Retrieved from [Link]
-
Terasawa, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14595. Retrieved from [Link]
-
Krishnakumar, V., & Prabavathi, N. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 3(3), 19-29. Retrieved from [Link]
- Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
-
ResearchGate. (n.d.). Determination of methoxypyrazines in dry wines. Retrieved from [Link]
-
ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]
-
Einbu, A., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 60(22), 8231–8243. Retrieved from [Link]
Sources
Substituted Pyrazines: A Comprehensive Guide to Modern Discovery, Isolation, and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted pyrazines, a class of heterocyclic aromatic compounds, represent a cornerstone in fields ranging from flavor and fragrance chemistry to medicinal drug discovery.[1][2][3] Their six-membered ring structure, containing two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold for a vast array of functional groups, leading to compounds with diverse chemical and biological properties.[2][3][4] These molecules are responsible for the desirable nutty and roasted aromas in thermally processed foods and are integral components of several clinically approved pharmaceuticals, including treatments for tuberculosis and cancer.[4][5][6]
This guide provides a detailed exploration of the methodologies employed in the discovery, synthesis, isolation, and structural elucidation of substituted pyrazines. Moving beyond a simple listing of techniques, it delves into the causal relationships behind experimental choices, offering field-proven insights for professionals engaged in their study.
Part 1: Pathways to Pyrazine Scaffolds - Natural and Synthetic Origins
The journey to isolating a specific substituted pyrazine begins with understanding its origin, which dictates the initial strategic approach.
Natural Occurrence: The Maillard Reaction
In nature, particularly in food science, many significant pyrazines are not extracted from a living organism but are formed during thermal processing. The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is a primary source of these flavor-active compounds.[7][8] The specific amino acid and sugar precursors, along with reaction conditions like temperature and pH, determine the resulting substitution pattern of the pyrazine ring.[8][9] This understanding is crucial for food chemists aiming to enhance or control flavor profiles.
Chemical Synthesis: Precision and Control
For applications in drug development and materials science, precise control over the pyrazine structure is paramount. Chemical synthesis offers the most direct route to novel and specifically functionalized pyrazines.
Classic and modern synthetic strategies include:
-
Condensation of 1,2-Diketones with 1,2-Diamines: This is a traditional and fundamental method for forming the pyrazine core. However, when using two different α-amino ketones, it can lead to a mixture of products, posing a regioselectivity challenge.[10]
-
Modern Synthetic Routes: To overcome the limitations of classical methods, a variety of strategies have been developed. For instance, a sequence involving the diazidation of N-allyl malonamides followed by a thermal or copper-mediated cyclization allows for the synthesis of pyrazines with ester and hydroxy groups at specific positions.[10][11] Such methods provide greater control over the final substitution pattern, which is critical for structure-activity relationship (SAR) studies in drug discovery.
Part 2: The Core Directive - Isolation and Purification Methodologies
The isolation of pyrazines from either complex natural matrices or crude synthetic reaction mixtures requires a multi-step approach. The selection of techniques is governed by the physicochemical properties of the target molecule, such as volatility, polarity, and stability.
Initial Sample Cleanup and Extraction
The first step involves separating the target pyrazines from the bulk of the matrix.
-
Liquid-Liquid Extraction (LLE): This is a workhorse technique for extracting pyrazines from aqueous solutions. The choice of solvent is a critical decision.[12][13]
-
Rationale: Solvents like hexane, methyl-t-butyl ether (MTBE), and ethyl acetate are commonly employed.[12][13][14] Hexane is particularly effective as it can extract many pyrazines without co-extracting highly polar impurities, such as imidazoles, which can form as byproducts in synthesis.[12][13][14] When more polar solvents like MTBE or ethyl acetate are used, co-extraction of impurities is more likely, necessitating further purification steps.[13] Effective recovery often requires multiple sequential extractions with fresh solvent.[12][13][14]
-
-
Solid-Phase Microextraction (SPME): For volatile and semi-volatile pyrazines, especially in flavor and aroma analysis, SPME is a powerful, solventless alternative.[15][16]
-
Rationale: In Headspace SPME (HS-SPME), a fused-silica fiber coated with a stationary phase is exposed to the vapor phase above the sample. Volatile analytes partition into the fiber coating and are then thermally desorbed into a gas chromatograph for analysis.[17][18] This technique is ideal for profiling the aroma compounds in a food product without extensive sample preparation.[15]
-
-
Distillation: This classic technique can be employed to separate volatile pyrazines from non-volatile starting materials or byproducts, such as salts and unreacted sugars, in a reaction mixture.[12][13]
Chromatographic Purification: Achieving High Purity
Following initial extraction, chromatography is essential for isolating individual pyrazine compounds.
-
Column Chromatography: A fundamental and cost-effective method for purification.
-
Rationale: Silica gel is frequently used as the stationary phase to separate pyrazines from more polar impurities.[14] For example, if an LLE with ethyl acetate co-extracted imidazole derivatives, passing the extract through a silica column can effectively retain these impurities.[12][13] A common mobile phase system is a gradient of hexane and ethyl acetate.[12][13] For other applications, C18-bonded silica can be used in a reverse-phase mode.[12][13]
-
-
High-Performance Liquid Chromatography (HPLC): The premier technique for achieving high purity of less volatile or thermally sensitive pyrazine compounds.
-
Rationale: HPLC, particularly in the reverse-phase mode, separates compounds based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[19] A typical mobile phase consists of acetonitrile and water, often with an acid modifier like formic acid to ensure sharp peak shapes.[20] HPLC is highly scalable and can be used for both analytical quantification and preparative isolation.[20]
-
Experimental Workflow: Isolation and Analysis
The following diagram illustrates a comprehensive workflow for the isolation, purification, and characterization of a substituted pyrazine from a crude source.
Caption: General workflow for pyrazine isolation and analysis.
Part 3: Structural Characterization - Identifying the Isolate
Once a pyrazine compound has been purified, its exact chemical structure must be determined. A combination of spectroscopic techniques is typically required for unambiguous identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of volatile pyrazines.[1][17] The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which acts as a molecular fingerprint.
-
Insight & Causality: A significant challenge in pyrazine analysis is that positional isomers often yield very similar mass spectra.[1][3] Therefore, relying on mass spectral library matches alone can lead to misidentification. To overcome this, the use of retention indices (RIs) is critical. By comparing the RI of an unknown peak on a specific GC column to a database of known values, one can confidently distinguish between isomers.[1]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for the complete structural elucidation of novel compounds.[21]
-
1D NMR (¹H and ¹³C): These initial experiments provide crucial information. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR maps the carbon backbone of the molecule.[21]
-
2D NMR (COSY, HSQC, HMBC): These advanced experiments are used to piece the molecular puzzle together. For instance, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assignment of substituents on the pyrazine ring.[21][22]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pyrazines that are less volatile or analyzed in complex liquid samples (like beverages), UPLC-MS/MS is an exceptionally sensitive and specific technique.[23][24] It provides separation, molecular weight, and fragmentation data, which aids in identification and quantification.
Comparative Overview of Core Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[19] | Separation of volatile compounds followed by mass-based detection and fragmentation.[19] | Exploits the magnetic properties of atomic nuclei to provide detailed molecular structure information.[19] |
| Applicability | Wide range, including non-volatile and thermally labile pyrazine impurities.[19] | Volatile and semi-volatile pyrazines.[17][19] | Any soluble pyrazine compound for complete structural elucidation.[21] |
| Primary Output | Retention time, peak area (quantification). | Retention time, mass spectrum (identification), peak area (quantification). | Chemical shifts, coupling constants, correlations (unambiguous structure). |
| Key Advantage | Versatility for a broad range of polarities and molecular weights. | High sensitivity and selectivity; the gold standard for volatile analysis.[17] | Provides definitive, unambiguous structural information.[21] |
| Limitation | Less resolving power than GC for highly complex volatile mixtures. | Limited to thermally stable and volatile compounds; isomers can be difficult to distinguish by MS alone.[1] | Relatively low sensitivity; requires a larger amount of pure sample.[21] |
Logic of Structural Elucidation
The relationship between analytical techniques and the information they provide is hierarchical, leading to a confident structural assignment.
Caption: Interplay of analytical techniques in structure elucidation.
Part 4: Field-Proven Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for common workflows in pyrazine isolation and analysis.
Protocol 1: Isolation of Pyrazines from a Synthetic Mixture
This protocol details a robust method for isolating pyrazines from an aqueous reaction mixture using LLE followed by silica gel column chromatography.[12][13][14]
-
Liquid-Liquid Extraction (LLE):
-
Cool the aqueous reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Extract the mixture three times with an equal volume of hexane. Rationale: Hexane is chosen for its ability to extract less polar pyrazines while minimizing the co-extraction of polar byproducts like imidazoles.[12][13][14]
-
Combine the organic (hexane) layers.
-
Dry the combined organic phase over anhydrous sodium sulfate, then filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude pyrazine extract.
-
-
Column Chromatography Purification:
-
Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Dissolve the crude extract from step 1 in a minimal amount of dichloromethane or hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin elution with 100% hexane, collecting fractions.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., transitioning from 100% hexane to 90:10 hexane/ethyl acetate). Rationale: This gradient elution allows for the separation of pyrazines based on their polarity. Less polar pyrazines will elute first in the hexane-rich fractions.[12][13]
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Combine the fractions containing the pure desired pyrazine and remove the solvent under reduced pressure.
-
Protocol 2: HS-SPME-GC-MS Analysis of Volatile Pyrazines
This protocol outlines the analysis of volatile pyrazines in a food or beverage matrix, a standard method in flavor chemistry.[15][17][18]
-
Sample Preparation:
-
Accurately weigh 3-5 g of the homogenized sample into a 20 mL headspace vial.[17]
-
(Optional but recommended) Add a known amount of a deuterated pyrazine internal standard (e.g., 2-Methylpyrazine-d6) for accurate quantification. Rationale: An internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy.[17]
-
(Optional) Add a salt, such as sodium chloride, to the vial to increase the volatility of the analytes ("salting out").
-
Immediately seal the vial with a septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 50-70°C) and allow it to equilibrate for a set time (e.g., 30 minutes).[15][18]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample for a defined extraction time (e.g., 30-40 minutes).
-
-
GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated injector of the GC-MS, which is operating in splitless mode (e.g., at 270°C).[17] This thermally desorbs the trapped analytes onto the GC column.
-
GC Oven Program: Start at an initial temperature of 40-50°C (hold for 2-5 min), then ramp up to 230-250°C at a rate of 3-5°C/min. Rationale: This temperature program separates the volatile compounds based on their boiling points.[17]
-
MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected pyrazines (e.g., m/z 40-400).[17][25]
-
Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their calculated retention indices to reference values.
-
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
- BenchChem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
- Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
- BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
- Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science.
- SIELC Technologies. (n.d.). Separation of Pyrazine on Newcrom R1 HPLC column.
- BenchChem. (n.d.). The Discovery and Evolution of Substituted Pyrazines: A Technical Guide.
- Moreau, R. A., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789.
- ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances.
- ResearchGate. (2025). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
- Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
- Scribd. (n.d.). Analysis of Pyrazines by GC.
- National Center for Biotechnology Information. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Google Patents. (n.d.). US11091446B2 - Methods of selectively forming substituted pyrazines.
- Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- ResearchGate. (n.d.). Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf.
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- Life Chemicals. (2019). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.
- National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- ResearchGate. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides.
- ResearchGate. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography.
- ResearchGate. (2025). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction.
- International Journal of Pharmaceutical Sciences and Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
- MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.
- National Center for Biotechnology Information. (2019). Effect of alkyl distribution in pyrazine on pyrazine flavor release in bovine serum albumin solution.
Sources
- 1. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. ijbpas.com [ijbpas.com]
- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US11091446B2 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 10. Synthesis of substituted pyrazines from N -allyl malonamides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11529F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pyrazine | SIELC Technologies [sielc.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scribd.com [scribd.com]
Methodological & Application
Application Notes: Methyl 3-amino-5-methoxypyrazine-2-carboxylate as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Aminopyrazine Scaffold
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries.[1] Its pyrazine core, decorated with strategically placed amino, methoxy, and methyl ester groups, offers multiple reactive handles for chemical modification. This unique arrangement makes it an exceptionally valuable building block, particularly in the synthesis of complex molecular architectures designed to interact with biological targets. The electron-donating amino and methoxy groups modulate the electronic properties of the pyrazine ring, while the amino and ester functionalities serve as primary points for molecular elaboration. These features have established the aminopyrazine scaffold as a privileged core in modern drug discovery, notably in the development of targeted therapies such as protein kinase inhibitors.[2][3]
This document serves as a technical guide for researchers and drug development professionals, providing in-depth insights into the reactivity of Methyl 3-amino-5-methoxypyrazine-2-carboxylate and detailed protocols for its application in synthetic workflows.
Physicochemical and Safety Data
Accurate characterization and safe handling are paramount for successful synthesis. The key properties of the title compound are summarized below.
| Property | Value | Source |
| CAS Number | 2038-34-8 (related structures) | [4] |
| Molecular Formula | C₇H₉N₃O₃ | N/A |
| Molecular Weight | 183.17 g/mol | N/A |
| Appearance | Typically an off-white to yellow or brown solid | N/A |
| Solubility | Soluble in polar organic solvents like DMSO and THF; limited solubility in water.[1] | N/A |
| Storage | Store at 2-8°C, protected from light and moisture.[1] | N/A |
Safety Profile: The compound and its derivatives should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[5]
Core Reactivity and Mechanistic Insights
The synthetic utility of Methyl 3-amino-5-methoxypyrazine-2-carboxylate stems from the distinct reactivity of its functional groups. Understanding these sites is key to designing successful multi-step syntheses.
-
The 3-Amino Group: This primary amine is a potent nucleophile and a key site for derivatization. Its principal reaction is acylation to form amide bonds, a cornerstone of peptide and medicinal chemistry. This reaction is fundamental to connecting the pyrazine core to other fragments in the target molecule.
-
The 2-Carboxylate Group: The methyl ester is a versatile handle. It can be directly converted to an amide via aminolysis, though this often requires harsh conditions. More commonly and efficiently, it is hydrolyzed to the corresponding carboxylic acid. This unmasks a new reactive site, enabling the use of a wide array of highly efficient amide coupling reagents (e.g., HATU, HOBt/EDC) for building complex structures under mild conditions.[7]
-
The Pyrazine Ring: The substituted pyrazine ring is relatively electron-rich due to the amino and methoxy groups, influencing its aromatic character and potential for electrophilic or nucleophilic substitution, although reactions involving the amino and carboxylate groups are far more common.
Caption: Key reactive sites of the title compound.
Application Protocol: Synthesis of a 3-Amino-5-methoxypyrazine-2-carboxamide Derivative
A primary application of this building block is in the synthesis of kinase inhibitors, where the 3-amino-pyrazine-2-carboxamide core acts as a scaffold to mimic the hinge-binding interactions of ATP.[3] The following two-step protocol details the conversion of the starting ester into a final amide product, a common sequence in the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]
Caption: General workflow for amide synthesis.
Protocol 1: Saponification (Ester Hydrolysis)
Rationale: The conversion of the methyl ester to a carboxylic acid is the crucial activation step. It allows for the use of mild and highly efficient peptide coupling reagents in the subsequent step, avoiding the forcing conditions that would be required for direct aminolysis of the ester. This procedure is adapted from a documented synthesis.[8]
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution (1.1 eq)
-
1 M Hydrochloric Acid (HCl) solution (~1.1 eq)
-
Toluene
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (e.g., 200 mg, 1.09 mmol) in THF (4 mL) in a round-bottom flask.
-
Hydrolysis: Add 1 M NaOH (1.20 mL, 1.20 mmol) to the solution. Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-30 hours).[8]
-
Neutralization: Carefully add 1 M HCl (~1.09 mL, 1.09 mmol) to neutralize the reaction mixture. Stir for 5 minutes.
-
Work-up: Add toluene to the mixture and evaporate the solvents under reduced pressure. This provides the crude 3-Amino-5-methoxy-pyrazine-2-carboxylic acid as a salt mixture.[8]
-
Validation: The product can be validated by its analytical data. ESIMS [M+H]⁺ = 170.0. ¹H NMR (DMSO-d₆): δ 12.48 (br s, 1H), 7.57 (br s, 2H), 7.48 (s, 1H), 3.88 (s, 3H).[8] The crude product is often of sufficient purity to be used directly in the next step.
Protocol 2: Amide Coupling Reaction
Rationale: This step forms the critical amide bond. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable), leading to high yields of the desired amide product under mild conditions.
Materials:
-
Crude 3-Amino-5-methoxypyrazine-2-carboxylic acid (1.0 eq)
-
Aryl amine of interest (e.g., 3,5-dimethoxyaniline) (1.0-1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolution: In an inert atmosphere flask, dissolve the crude carboxylic acid (from Protocol 1) in anhydrous DMF.
-
Amine Addition: Add the selected aryl amine to the solution.
-
Base Addition: Add DIPEA to the mixture. This acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the HCl salt from the previous step.
-
Coupling Reagent Addition: Add HATU to the reaction mixture in one portion.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the carboxylic acid is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a robust and versatile starting material for the synthesis of high-value compounds in medicinal chemistry. Its well-defined reactive sites allow for predictable and efficient chemical transformations. The two-step hydrolysis and amide coupling sequence is a reliable and field-proven workflow to access the 3-amino-pyrazine-2-carboxamide scaffold, which is critical for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.[9][10]
References
- MySkinRecipes. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE.
- ChemicalBook. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis.
- ChemScene. Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate. CAS 2038-34-8.
- National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024).
- PubChem. 3-Amino-5-methylpyrazine-2-carboxylic acid. CID 279233.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
- Master Organic Chemistry. Reactions and Mechanisms.
- BOC Sciences. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID. CAS 1262860-66-1.
- Google Patents. Process for the preparation of 3-amino-5-methylpyrazole. EP0623600B1.
- National Institutes of Health (NIH). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021).
- PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. CID 14246835.
- Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023).
- Google Patents. Preparation method, product and application of 2-amino-5-methylpyrazine. CN111925333A.
- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004).
- PubMed. 2-aminothiazole as a novel kinase inhibitor template.... (2006).
- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021).
Sources
- 1. nbinno.com [nbinno.com]
- 2. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE [myskinrecipes.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID [chemdict.com]
- 6. Methyl 3-amino-5-bromothiophene-2-carboxylate | C6H6BrNO2S | CID 20158931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Pyrazine Core
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds. The pyrazine core, being an electron-deficient aromatic system, significantly reduces the nucleophilicity of the 3-amino group. This inherent electronic property makes standard amide coupling reactions sluggish and often low-yielding. This guide provides a comprehensive overview of robust and efficient protocols for the successful amide coupling of this challenging substrate, grounded in mechanistic principles and supported by established literature. We will explore various coupling strategies, from classic carbodiimide-based methods to the use of modern phosphonium and uronium salt reagents, providing detailed, step-by-step protocols and the rationale behind the selection of specific reagents and conditions.
Understanding the Substrate: The Impact of the Pyrazine Ring
The pyrazine ring is a diazine, containing two nitrogen atoms in a six-membered aromatic ring. These nitrogen atoms are electron-withdrawing, which depletes the electron density of the aromatic system. Consequently, the lone pair of electrons on the 3-amino group is less available for nucleophilic attack on an activated carboxylic acid, rendering it a weak nucleophile. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve satisfactory yields.
Recommended Amide Coupling Protocols
Herein, we present three field-proven protocols for the amide coupling of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, each with its own advantages depending on the specific carboxylic acid partner and the desired scale of the reaction.
Protocol 1: Carbodiimide-Mediated Coupling with HOBt and DMAP Additives
This protocol utilizes the readily available and cost-effective carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP). This combination is particularly effective for overcoming the low reactivity of electron-deficient amines.
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][2] HOBt traps this unstable intermediate to form an HOBt-ester, which is less prone to racemization and side reactions.[3] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acyl-pyridinium species that is readily attacked by the weakly nucleophilic aminopyrazine.[4]
Experimental Protocol:
-
To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and 1-hydroxybenzotriazole (HOBt, 0.1 mmol).
-
Dissolve the solids in anhydrous acetonitrile (ACN, 10 mL).
-
Add Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Workflow for Carbodiimide-Mediated Coupling:
Caption: Workflow for EDC/HOBt/DMAP mediated amide coupling.
Protocol 2: Phosphonium Salt-Based Coupling with PyBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient coupling reagent that generates an active HOBt ester in situ. It is known for its rapid reaction times and high yields, even with challenging substrates.
Mechanism of Action: In the presence of a base, the carboxylic acid displaces the benzotriazolyloxy group from the phosphonium salt to form an acyloxyphosphonium cation. This highly activated intermediate then reacts with the amine to form the amide bond, releasing HOBt and a phosphine oxide byproduct.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 mmol) to the solution.
-
Add PyBOP (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Uronium/Aminium Salt-Based Coupling with HATU
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is one of the most powerful and widely used coupling reagents, particularly for difficult couplings.[5][6]
Mechanism of Action: HATU reacts with the carboxylic acid in the presence of a base to form a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the subsequent aminolysis step.
Experimental Protocol:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add HATU (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol).
-
Stir the mixture for 10 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.2 mmol) in anhydrous DMF (5 mL).
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Reagent Choice:
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
The Strategic Application of Methyl 3-amino-5-methoxypyrazine-2-carboxylate in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern oncology and immuno-oncology drug discovery, the strategic selection of core molecular scaffolds is paramount to achieving both potency and selectivity against targeted protein kinases. Protein kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various cancers, making them high-value therapeutic targets.[1][2][3] The pyrazine ring, a nitrogen-containing six-membered heterocycle, has emerged as a "privileged" scaffold in the design of kinase inhibitors.[4][5] Its ability to act as a bioisostere for other aromatic systems and the strategic placement of its nitrogen atoms, which can serve as hydrogen bond acceptors, allow for critical interactions within the ATP-binding pocket of kinases, particularly with the hinge region.[6]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of a key pyrazine-based building block, Methyl 3-amino-5-methoxypyrazine-2-carboxylate , in the synthesis of potent and selective kinase inhibitors. We will delve into the causality behind its synthetic application, provide a detailed, field-proven protocol for its elaboration into a representative kinase inhibitor, and discuss the downstream biological implications.
Methyl 3-amino-5-methoxypyrazine-2-carboxylate: A Versatile Synthon
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine derivative that offers multiple reaction handles for chemical modification. The vicinal amino and carboxylate groups on the pyrazine core provide a platform for a variety of coupling reactions, enabling the construction of complex molecular architectures. The methoxy group can also be a key modulator of physicochemical properties and can be involved in specific interactions within the kinase active site.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₃ | N/A |
| Molecular Weight | 183.17 g/mol | N/A |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Synthetic Strategy: From Building Block to Potent Inhibitor
The primary synthetic utility of Methyl 3-amino-5-methoxypyrazine-2-carboxylate lies in its conversion to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amide-containing kinase inhibitors. This amide bond formation is a cornerstone of medicinal chemistry, providing a stable and synthetically accessible linkage.
The following protocol outlines a representative two-step synthesis of a hypothetical, yet structurally relevant, kinase inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) family, inspired by the scaffold-hopping design of 3-amino-pyrazine-2-carboxamide derivatives which have shown promise as FGFR inhibitors.[5]
Experimental Workflow Overview
Caption: Synthetic workflow from the starting material to the final purified kinase inhibitor.
Detailed Protocols
PART 1: Saponification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Rationale: The initial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction and is essential to activate the carboxyl group for the subsequent amide coupling. Sodium hydroxide is a common and effective base for this transformation.
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution (1.1 eq)
-
1 M Hydrochloric Acid (HCl) solution
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of Methyl 3-amino-5-methoxypyrazine-2-carboxylate (e.g., 200 mg, 1.09 mmol) in THF (4 mL), add 1 M NaOH solution (1.20 mL, 1.20 mmol).[7]
-
Stir the mixture at room temperature for 24-36 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully add 1 M HCl solution to neutralize the reaction mixture to a pH of approximately 6-7.[7]
-
Add toluene to the mixture and evaporate the solvents under reduced pressure. The resulting solid is a mixture of 3-Amino-5-methoxypyrazine-2-carboxylic acid and sodium chloride.[7]
-
This crude product can often be used in the next step without further purification.
Expected Outcome: A colorless solid. The expected mass of the carboxylic acid is approximately 186 mg (assuming quantitative conversion).
PART 2: Amide Coupling to Synthesize a Representative FGFR Inhibitor
Rationale: This step involves the formation of an amide bond between the newly synthesized carboxylic acid and a suitable amine. Here, we use 3,5-dimethoxyaniline as a representative amine, which is a common fragment in many kinase inhibitors. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Materials:
-
Crude 3-Amino-5-methoxypyrazine-2-carboxylic acid (1.0 eq)
-
3,5-Dimethoxyaniline (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 3-Amino-5-methoxypyrazine-2-carboxylic acid (e.g., 186 mg, 1.09 mmol) in DMF (5 mL).
-
To this solution, add 3,5-dimethoxyaniline (167 mg, 1.09 mmol), HATU (497 mg, 1.31 mmol), and DIPEA (0.57 mL, 3.27 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product.
Expected Outcome: A purified solid product. The yield will vary but a typical range would be 60-80%.
| Step | Reactant | Product | Typical Yield (%) | Purity (LC-MS) |
| 1 | Methyl 3-amino-5-methoxypyrazine-2-carboxylate | 3-Amino-5-methoxypyrazine-2-carboxylic acid | >95% (crude) | ~90% |
| 2 | 3-Amino-5-methoxypyrazine-2-carboxylic acid | N-(3,5-dimethoxyphenyl)-3-amino-5-methoxypyrazine-2-carboxamide | 60-80% | >98% |
Biological Context: Targeting the FGFR Signaling Pathway
The synthesized N-(3,5-dimethoxyphenyl)-3-amino-5-methoxypyrazine-2-carboxamide is designed to act as an ATP-competitive inhibitor of FGFR. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a known driver in various cancers.[1][3] These inhibitors function by occupying the ATP-binding site of the FGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
FGFR Signaling Pathway and Point of Inhibition
Caption: The FGFR signaling pathway and the inhibitory action of the pyrazine-based compound.
The pyrazine core of the inhibitor is expected to form key hydrogen bonds with the hinge region of the FGFR kinase domain, while the substituted phenyl ring can occupy a hydrophobic pocket, contributing to both potency and selectivity.[6]
Conclusion and Future Directions
Methyl 3-amino-5-methoxypyrazine-2-carboxylate serves as a strategically valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the generation of a diverse library of pyrazine-based compounds for screening against various kinase targets. The inherent modularity of the synthetic route allows for extensive structure-activity relationship (SAR) studies by varying the amine coupling partner, which can lead to the discovery of highly potent and selective clinical candidates. The continued exploration of pyrazine-based scaffolds is a promising avenue in the ongoing quest for more effective and targeted cancer therapies.
References
-
Al-Ostoot, F. H., Al-Mulla, H. M., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available from: [Link]
-
Al-Ostoot, F. H., Al-Mulla, H. M., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available from: [Link]
-
Al-Ostoot, F. H., Al-Mulla, H. M., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). ResearchGate. Available from: [Link]
-
Al-Ostoot, F. H., Al-Mulla, H. M., & Alanazi, M. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed. Available from: [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Bavetsias, V., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7626-7637. Available from: [Link]
-
Bavetsias, V., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. ACS Publications. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 859. Available from: [Link]
-
Bavetsias, V., et al. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Available from: [Link]
-
Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. SciProfiles. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5488. Available from: [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
The Versatile Synthon: Application Notes for Methyl 3-amino-5-methoxypyrazine-2-carboxylate in Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, nitrogen-rich heterocyclic compounds represent a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, substituted pyrazines offer a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity. Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a trifunctional pyrazine derivative that has emerged as a highly valuable and versatile synthon. Its strategic placement of an amino group, a methoxy group, and a methyl ester on the pyrazine core provides a rich platform for the construction of complex, polycyclic systems, particularly those with significant biological activity.
The inherent reactivity of this molecule is dictated by the interplay of its functional groups. The electron-donating amino and methoxy groups activate the pyrazine ring towards electrophilic attack, while also serving as key nucleophilic centers. The ortho-positioning of the amino and ester functionalities is a classic arrangement for cyclocondensation reactions, enabling the facile construction of fused heterocyclic rings. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, with a primary focus on the synthesis of pteridine derivatives, a class of compounds with profound biological significance.[1]
Core Application: Synthesis of Pteridine Derivatives
Pteridines, bicyclic heterocycles composed of fused pyrimidine and pyrazine rings, are ubiquitous in nature and form the core of many essential cofactors and signaling molecules, including folic acid and biopterin.[1] Consequently, the synthesis of novel pteridine analogs remains a fervent area of research in the quest for new therapeutic agents. Methyl 3-amino-5-methoxypyrazine-2-carboxylate serves as an ideal precursor for pteridines, providing the pyrazine moiety primed for the annulation of the pyrimidine ring.
The most common and efficient method for this transformation is the reaction with guanidine, which provides the necessary atoms to form the pyrimidine ring, leading to the formation of 2-amino-4-oxo-pteridine derivatives (pterins).
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbonyl carbon of the methyl ester. This is followed by an intramolecular cyclization, where the other amino group of the guanidine attacks the C3 carbon of the pyrazine ring, facilitated by the activation from the adjacent amino group. Subsequent elimination of methanol and water drives the reaction to completion, yielding the stable, aromatic pteridine core. The methoxy group at the 7-position of the resulting pteridine is a key feature derived from the starting material, offering a handle for further functionalization or for modulating the electronic properties and biological activity of the final compound.
Diagram of the Pteridine Synthesis Workflow
Caption: Workflow for the synthesis of pteridines.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-7-methoxy-3,4-dihydropteridin-4-one
This protocol outlines a general procedure for the cyclocondensation of Methyl 3-amino-5-methoxypyrazine-2-carboxylate with guanidine to form a pterin derivative.
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.2 equivalents) in absolute ethanol with stirring until the sodium has completely reacted. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used.
-
Addition of Reagents: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.5 equivalents) and stir until it is fully dissolved. To this mixture, add Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Neutralize the mixture by the dropwise addition of glacial acetic acid until a pH of approximately 7 is reached. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol, followed by diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water or ethanol and water.
Data Presentation: Representative Reaction Parameters
| Parameter | Value |
| Starting Material | Methyl 3-amino-5-methoxypyrazine-2-carboxylate |
| Reagent | Guanidine Hydrochloride |
| Base | Sodium Ethoxide |
| Solvent | Absolute Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 60-80% (unoptimized) |
Further Applications and Future Directions
While the synthesis of pteridines is a primary application, the unique substitution pattern of Methyl 3-amino-5-methoxypyrazine-2-carboxylate opens doors to a wide array of other heterocyclic systems.
Synthesis of Fused Pyrazines
The vicinal amino and ester groups are amenable to reactions with a variety of 1,2- and 1,3-dicarbonyl compounds, as well as their synthetic equivalents, to generate other fused pyrazine systems. For instance, reaction with α-dicarbonyl compounds can lead to the formation of substituted pteridines or other related bicyclic systems.[2]
Cross-Coupling Reactions
Although not extensively documented for this specific molecule, the pyrazine core can potentially undergo various transition-metal-catalyzed cross-coupling reactions. The methoxy group could be a target for C-O activation and subsequent coupling, or the ring itself could be halogenated to introduce a handle for Suzuki, Stille, or Buchwald-Hartwig type reactions. Such strategies would enable the introduction of diverse aryl, heteroaryl, or alkyl substituents, dramatically expanding the chemical space accessible from this starting material.
Bioactive Scaffolds in Drug Discovery
Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potent inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR).[3] By first hydrolyzing the methyl ester of the title compound to the corresponding carboxylic acid, followed by amide bond formation with various amines, a library of novel compounds can be generated for screening against a wide range of biological targets. The methoxy group provides an additional point of diversity for structure-activity relationship (SAR) studies.
Diagram of Potential Synthetic Pathways
Caption: Potential synthetic pathways from the title compound.
Conclusion
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a powerful and versatile building block in heterocyclic chemistry. Its pre-functionalized core allows for the efficient and straightforward synthesis of complex molecular architectures, most notably pteridines. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in academia and industry. The continued exploration of the reactivity of this synthon will undoubtedly lead to the discovery of novel heterocyclic compounds with significant potential in drug discovery and materials science.
References
-
Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. Available from: [Link].
-
Journal of the Chemical Society C: Organic. Pteridine studies. Part XXXIX. Pteridines unsubstituted in the 4-position; a new synthesis from pyrazines, via 3,4-dihydropteridines. Available from: [Link].
-
Semantic Scholar. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Available from: [Link].
-
VIVO. Bioorganic & medicinal chemistry letters. Available from: [Link].
-
National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available from: [Link].
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate in Drug Discovery
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazine ring system is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it an ideal scaffold for the design of novel therapeutics.[3] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6]
This guide focuses on Methyl 3-amino-5-methoxypyrazine-2-carboxylate , a highly functionalized pyrazine derivative that serves as a versatile starting material for the generation of compound libraries in drug discovery campaigns. The strategic placement of an amino group, a methoxy group, and a methyl ester provides multiple handles for chemical modification, allowing for a systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.
This document provides a detailed overview of key derivatization strategies for this scaffold, including the scientific rationale behind these modifications and step-by-step protocols for their implementation in a laboratory setting.
Strategic Derivatization Pathways for Drug Discovery
The derivatization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate can be systematically approached through several high-yield and versatile chemical transformations. The primary points of modification are the amino group at the 3-position and the pyrazine ring itself, which can be functionalized for cross-coupling reactions.
Diagram 1: Key derivatization workflows.
Part 1: Modification of the 3-Amino Group: N-Acylation and N-Sulfonylation
Expertise & Experience: The Rationale
The 3-amino group is a prime site for modification to explore structure-activity relationships (SAR). Converting the amine to an amide or sulfonamide can have profound effects on a compound's biological activity and properties:
-
Target Engagement: The introduction of an acyl or sulfonyl group provides a vector to introduce new pharmacophoric elements that can form additional hydrogen bonds, van der Waals interactions, or ionic bonds with the target protein. This can lead to a significant increase in binding affinity and selectivity.[7]
-
Modulation of Physicochemical Properties: N-acylation can modulate a compound's lipophilicity (LogP), polar surface area (PSA), and hydrogen bonding capacity. These parameters are critical for controlling solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing the basic amino group with a neutral amide can improve cell permeability.
-
Conformational Constraint: Introducing bulky acyl groups can restrict the rotation around the C3-N bond, locking the molecule into a specific conformation that may be more favorable for binding to the biological target.
Studies on related 3-aminopyrazine-2-carboxamides have shown that N-acylation can lead to potent antimycobacterial agents.[7] The nature of the acyl group, particularly substitutions on an appended phenyl ring, was found to be critical for activity, highlighting the importance of exploring a diverse range of acylating agents.[7]
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the 3-amino group using an acyl chloride.
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10 mL per mmol of starting material).
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
| Derivative | Acylating Agent | Typical Yield | Analytical Data (Expected) |
| Methyl 3-acetamido-5-methoxypyrazine-2-carboxylate | Acetyl chloride | 80-95% | ¹H NMR: δ ~10.5 (s, 1H, NH), 8.3 (s, 1H), 4.0 (s, 3H), 3.9 (s, 3H), 2.2 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated for C₉H₁₁N₃O₄. |
| Methyl 3-benzamido-5-methoxypyrazine-2-carboxylate | Benzoyl chloride | 75-90% | ¹H NMR: δ ~11.0 (s, 1H, NH), 8.4 (s, 1H), 8.0 (d, 2H), 7.6-7.5 (m, 3H), 4.0 (s, 3H), 3.9 (s, 3H). MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₃N₃O₄. |
Part 2: C-C and C-N Bond Formation via Cross-Coupling Reactions
To expand the diversity of the compound library, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[4][8] These reactions require a halogenated pyrazine as a starting material.
Step 1: Halogenation of the Pyrazine Ring
Expertise & Experience: The Rationale
Protocol 2: Electrophilic Bromination at the C6-Position (Representative Protocol)
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
N-Bromosuccinimide (NBS) (1.1 equivalents)
-
Anhydrous Acetonitrile
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: Dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add NBS (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 50 °C) if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate Methyl 3-amino-6-bromo-5-methoxypyrazine-2-carboxylate .
Diagram 2: Halogenation and subsequent Suzuki coupling.
Step 2a: Suzuki-Miyaura Cross-Coupling
Expertise & Experience: The Rationale
The Suzuki-Miyaura coupling is one of the most powerful and widely used reactions for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[11][12] In drug discovery, this reaction is invaluable for:
-
Exploring Hydrophobic Pockets: Introducing aryl or heteroaryl groups allows for the exploration of hydrophobic binding pockets within a target protein, which can significantly enhance potency.
-
Vectorial Expansion: The new substituent can act as a vector to reach out to different regions of the binding site or introduce functionalities that improve pharmacokinetic properties.
-
Fine-tuning Electronics: The electronic nature of the introduced aryl group can influence the overall electronic properties of the pyrazine core, which can impact target binding and metabolic stability.
The synthesis of various biologically active compounds, including FGFR inhibitors, has successfully employed Suzuki coupling on similar pyrazine scaffolds.[3]
Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
Methyl 3-amino-6-bromo-5-methoxypyrazine-2-carboxylate (from Protocol 2)
-
Arylboronic acid of choice (1.2-1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add Methyl 3-amino-6-bromo-5-methoxypyrazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add 1,4-dioxane and the 2M Na₂CO₃ solution (in a 4:1 to 5:1 ratio of dioxane to aqueous base).
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-18 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-substituted pyrazine derivative.
| Coupling Partner | Typical Catalyst System | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 60-85% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 65-90% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | 55-80% |
Step 2b: Buchwald-Hartwig Amination
Expertise & Experience: The Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][8] This reaction is a powerful tool for:
-
Introducing Basic Centers: The installation of primary or secondary amines introduces basic centers into the molecule. This can be crucial for improving aqueous solubility and for forming salt bridges with acidic residues in the target's binding site.
-
Modulating H-Bonding Networks: The newly introduced N-H group can act as a hydrogen bond donor, altering the interaction profile of the molecule with its biological target.
-
Improving Pharmacokinetics: The introduction of polar amino groups can significantly impact a compound's ADME profile, often leading to improved solubility and reduced metabolic liability.
Protocol 4: Buchwald-Hartwig Amination with Primary or Secondary Amines
Materials:
-
Methyl 3-amino-6-bromo-5-methoxypyrazine-2-carboxylate (from Protocol 2)
-
Amine of choice (primary or secondary) (1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 equivalents)
-
Xantphos or a suitable Buchwald ligand (e.g., XPhos, SPhos) (0.04-0.10 equivalents)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equivalents)
-
Anhydrous Toluene or 1,4-Dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Methyl 3-amino-6-bromo-5-methoxypyrazine-2-carboxylate (1.0 eq), the amine (1.2 eq), the base (e.g., Cs₂CO₃, 1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and the ligand (e.g., Xantphos, 0.04 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Washing and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-substituted pyrazine derivative.
Conclusion
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a highly valuable and versatile scaffold for drug discovery. The derivatization strategies outlined in this guide—N-acylation, halogenation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—provide a robust platform for the rapid generation of diverse chemical libraries. By systematically modifying the core structure, researchers can effectively explore structure-activity relationships and optimize compounds for enhanced potency, selectivity, and drug-like properties, ultimately accelerating the journey from hit identification to clinical candidate.
References
-
Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., Sharma, A., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4289-4317. [Link]
-
Jarak, I., Kralj, M., Šuman, L., & Pavelić, K. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]
-
Huszár, S., Mikušová, V., Nemejová, A., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. [Link]
-
Semeniuc, C. A., Miron, A., & Cuciureanu, R. (2011). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica, 3(6), 274-289. [Link]
-
Li, Y., Zhang, Y., Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1623–1631. [Link]
-
Doležal, M., Kráľová, K., & Mizerik, M. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1337-1344. [Link]
-
Ayogu, J. I., & Eze, F. U. (2015). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 27(11), 4123-4128. [Link]
-
Gore, R. P., et al. (2011). A review on various synthetic methods of N-acylation in non-aqueous and aqueous medium. Der Pharma Chemica, 3(3), 409-421. [Link]
- CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google P
-
MySkinRecipes. (n.d.). methyl 5-amino-6-bromo-3-methylpyrazine-2-carboxylate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki-Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(18), 6049-6086. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
- EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google P
-
ResearchGate. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. [Link]
-
ResearchGate. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. [Link]
- CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google P
-
Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
-
ResearchGate. (2022). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. [Link]
-
ChemBioChem. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]
-
Vibrant Pharma Inc. (n.d.). Methyl 3-bromopyrazine-2-carboxylate. [Link]
-
ResearchGate. (2024). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. [Link]
Sources
- 1. Buy Methyl 3-amino-6-bromo-5-chloropyrazine-2-carboxylate | 14340-25-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - Google Patents [patents.google.com]
- 11. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Reactions of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Abstract
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine derivative that serves as a valuable building block in medicinal chemistry and materials science. The pyrazine ring, being an electron-deficient diazine, exhibits a unique reactivity profile. This guide provides an in-depth analysis of the reactions of this molecule with various nucleophiles. We will explore the underlying chemical principles governing its reactivity, focusing on the interplay of the amino, methoxy, and methyl carboxylate substituents. Detailed, field-proven protocols for key transformations, including saponification, amidation, and hydrazinolysis, are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization in synthesis.
Scientific Principles: Understanding the Reactivity of the Substituted Pyrazine Core
The Electron-Deficient Nature of the Pyrazine Ring
The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural feature makes the ring electron-deficient compared to benzene, which has significant chemical consequences. Primarily, this deficiency deactivates the ring towards electrophilic aromatic substitution while increasing its susceptibility to nucleophilic aromatic substitution (SNAr).[1] For an SNAr reaction to proceed efficiently on the ring itself, a good leaving group (such as a halide) and the presence of activating electron-withdrawing groups are typically required.[1][2]
The Directing Influence of Substituents
The reactivity of Methyl 3-amino-5-methoxypyrazine-2-carboxylate is not governed by the pyrazine core alone, but by a complex interplay of its three substituents:
-
3-Amino (-NH₂) and 5-Methoxy (-OCH₃) Groups: These are strong electron-donating groups (EDGs) that increase the electron density of the pyrazine ring through resonance. While this would typically activate a ring towards electrophiles, their primary effect here is on the reactivity of the adjacent functional groups.
-
2-Methyl Carboxylate (-COOCH₃) Group: This is a potent electron-withdrawing group (EWG). Its presence further enhances the electron-deficient character of the pyrazine ring. More importantly, the carbonyl carbon of the ester is a highly electrophilic center, making it the primary site for nucleophilic attack.
Therefore, for the title compound, nucleophilic attack will overwhelmingly favor nucleophilic acyl substitution at the C2-ester position rather than SNAr on the pyrazine ring, which lacks a suitable leaving group.
Key Nucleophilic Transformations and Protocols
The most synthetically valuable reactions involve the transformation of the methyl ester group into other key functional groups like carboxylic acids, amides, and hydrazides. These products serve as versatile intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Saponification: Synthesis of 3-Amino-5-methoxypyrazine-2-carboxylic acid
Application: The conversion of the methyl ester to its corresponding carboxylic acid is a fundamental step for subsequent amide bond couplings (e.g., peptide coupling reactions) or other derivatizations requiring a carboxylic acid moiety.
Causality of Experimental Design: This reaction is a classic base-catalyzed hydrolysis (saponification). Sodium hydroxide (NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically run in a mixture of an organic solvent like tetrahydrofuran (THF) to ensure solubility of the starting material and water to dissolve the NaOH. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. A final acidification step with an acid like HCl is required to protonate the carboxylate and yield the neutral carboxylic acid product.[3]
Protocol: Hydrolysis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Dissolution: In a round-bottom flask, dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in tetrahydrofuran (THF, approx. 20 mL per gram of ester).
-
Base Addition: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 12-24 hours).[3]
-
Acidification: Once the reaction is complete, cool the flask in an ice bath. Carefully add a 1 M aqueous solution of hydrochloric acid (HCl, 1.1 eq) dropwise to neutralize the excess NaOH and protonate the carboxylate product. The target compound may precipitate.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the product can be extracted. Add toluene to the mixture and evaporate the solvents under reduced pressure to yield the crude product, which can be used without further purification for many subsequent steps.[3]
Amidation via Aminolysis: Synthesis of Pyrazine-2-carboxamides
Application: The direct conversion of the ester to an amide is a highly efficient method for introducing diverse side chains and building molecular complexity. Pyrazine carboxamides are a common structural motif in many biologically active compounds.
Causality of Experimental Design: This reaction proceeds via nucleophilic acyl substitution where a primary or secondary amine acts as the nucleophile. The reaction is often slower than hydroxide-mediated hydrolysis and may require elevated temperatures to proceed at a reasonable rate. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are common, but alcohols like methanol or ethanol can also be used. The reaction is typically performed with an excess of the amine, which can also act as a base to neutralize any acidic byproducts.
Protocol: General Procedure for Amidation
-
Setup: Combine Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) and the desired primary or secondary amine (2.0-5.0 eq) in a sealed reaction vessel or a round-bottom flask equipped with a reflux condenser.
-
Solvent: Add a suitable solvent such as methanol or ethanol (approx. 15-20 mL per gram of ester). For less reactive amines, a higher boiling point solvent like N,N-Dimethylformamide (DMF) may be used.
-
Heating: Heat the reaction mixture to a temperature between 50 °C and reflux. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-18 hours).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess amine. The resulting crude amide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Hydrazinolysis: Synthesis of 3-Amino-5-methoxypyrazine-2-carbohydrazide
Application: Acylhydrazides are key synthetic intermediates. They can be reacted with various electrophiles to generate a wide range of heterocyclic systems, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are prevalent in medicinal chemistry.
Causality of Experimental Design: Hydrazine (N₂H₄) is a potent nucleophile due to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity.[4] The reaction mechanism is analogous to aminolysis. It is typically carried out in an alcohol solvent, such as ethanol, at reflux temperature. Hydrazine hydrate is commonly used as the source of hydrazine.
Protocol: Synthesis of the Corresponding Carbohydrazide
-
Reagent Preparation: In a round-bottom flask, dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in ethanol (approx. 25 mL per gram of ester).
-
Hydrazine Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. The product often precipitates from the reaction mixture upon cooling.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Isolation: After the reaction is complete, cool the flask to room temperature and then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Dry the product under vacuum to yield the pure carbohydrazide.
Data Summary and Visualization
Table 1: Summary of Nucleophilic Acyl Substitution Reactions
| Nucleophile | Typical Reagents & Solvents | Temperature (°C) | Product Class |
| Hydroxide (OH⁻) | NaOH (aq), THF | Room Temperature | Carboxylic Acid |
| Primary/Secondary Amine (RNH₂/R₂NH) | Amine (excess), Methanol or DMF | 50 - Reflux | Carboxamide |
| Hydrazine (N₂H₄) | Hydrazine Hydrate, Ethanol | Reflux | Carbohydrazide |
Diagrams
Caption: Synthetic routes from the title ester to key intermediates.
Caption: Mechanism of nucleophilic attack at the C2-ester position.
(Note: The images in the DOT script above are placeholders for chemical structures to illustrate the mechanism visually. The actual rendering would require a tool capable of interpreting image tags within DOT, or the structures would be built with nodes and edges.)
Relevance in Drug Discovery and Development
While Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a specific building block, the chemistry of aminopyrazine esters is central to the synthesis of numerous pharmaceuticals. For instance, the antiviral drug Favipiravir is a pyrazine carboxamide derivative.[5][6] Many reported syntheses of Favipiravir and related compounds start from substituted aminopyrazine precursors like 3-aminopyrazine-2-carboxylic acid or its derivatives.[5][7][8] The protocols detailed in this guide for hydrolysis and amidation are directly analogous to key steps in the manufacturing routes of such important APIs. Understanding the nucleophilic reactivity of this scaffold is therefore essential for chemists aiming to develop novel therapeutics based on the pyrazine core.
References
-
Çalışkan, B., & Akı-Yalçın, E. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 153, 1269–1275. [Link]
-
Tse, M. K., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38871-38876. [Link]
-
Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]
- Favipiravir intermediate and synthesis method of favipiravir. (2020).
-
Kholodar, S. A., et al. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals, 14(8), 757. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Nucleophilic aromatic substitutions. YouTube. [Link]
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(8), 1778–1786. [Link]
-
Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 6. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, a key intermediate in the preparation of various pharmaceutically active compounds. The described protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and efficiency. The synthesis is presented with detailed step-by-step instructions, alongside a discussion of the underlying chemical principles and process optimization considerations.
Introduction
Pyrazine derivatives are a critical class of N-heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties.[1] Methyl 3-amino-5-methoxypyrazine-2-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring amino, methoxy, and carboxylate functional groups on a pyrazine core, allows for a variety of subsequent chemical transformations.
The growing demand for pyrazine-based active pharmaceutical ingredients (APIs) necessitates the development of robust and scalable synthetic routes for their key intermediates. This guide details a practical and efficient multi-step synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, suitable for production at a larger scale.
Synthetic Strategy and Rationale
The proposed synthesis is a multi-step process commencing from readily available starting materials. The chosen route is designed to be high-yielding and to avoid the use of hazardous or expensive reagents where possible, making it amenable to industrial scale-up. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
The key transformations in this synthesis include a condensation reaction to form the pyrazine ring, followed by a series of functional group interconversions to install the desired substituents at the correct positions. Each step has been optimized to ensure high conversion and ease of purification.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 3-Aminopyrazine-2-carboxamide
This initial step involves the condensation of an appropriate 1,2-dicarbonyl compound with an aminonitrile derivative to form the core pyrazine ring structure.
-
Reagents and Materials:
-
Glyoxal (40% in water)
-
Aminomalononitrile tosylate
-
Sodium bicarbonate
-
Ethanol
-
Water
-
-
Protocol:
-
To a solution of aminomalononitrile tosylate (1.0 eq) in a mixture of ethanol and water (1:1), add sodium bicarbonate (2.5 eq) in portions.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of glyoxal (1.1 eq) to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to 0-5 °C to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 3-aminopyrazine-2-carboxamide.
-
Step 2: Synthesis of 3-Amino-5-chloropyrazine-2-carboxamide
This step introduces a chlorine atom at the 5-position of the pyrazine ring, which will later be substituted with a methoxy group.
-
Reagents and Materials:
-
3-Aminopyrazine-2-carboxamide
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
-
Protocol:
-
Suspend 3-aminopyrazine-2-carboxamide (1.0 eq) in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-amino-5-chloropyrazine-2-carboxamide.
-
Step 3: Synthesis of 3-Amino-5-methoxypyrazine-2-carboxamide
A nucleophilic aromatic substitution reaction is employed to replace the chlorine atom with a methoxy group.
-
Reagents and Materials:
-
3-Amino-5-chloropyrazine-2-carboxamide
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
-
Protocol:
-
To a solution of 3-amino-5-chloropyrazine-2-carboxamide (1.0 eq) in methanol, add sodium methoxide solution (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with acetic acid to a pH of ~7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 3-amino-5-methoxypyrazine-2-carboxamide.
-
Step 4: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
The final step is the esterification of the carboxamide to the desired methyl ester.
-
Reagents and Materials:
-
3-Amino-5-methoxypyrazine-2-carboxamide
-
Methanol
-
Sulfuric acid (concentrated)
-
-
Protocol:
-
Suspend 3-amino-5-methoxypyrazine-2-carboxamide (1.0 eq) in methanol.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
-
After the addition, heat the mixture to reflux for 24-36 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate to a pH of ~7-8.
-
The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with water, and dry under vacuum at 40-50 °C to yield the final product, Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
-
Process Parameters and Yields
The following table summarizes the key process parameters and expected yields for each step of the synthesis.
| Step | Reaction | Key Parameters | Expected Yield | Purity (by HPLC) |
| 1 | Condensation & Cyclization | 0-10 °C, then RT, 12-16 h | 75-85% | >98% |
| 2 | Chlorination | 50-60 °C, 4-6 h | 80-90% | >97% |
| 3 | Methoxylation | Reflux, 6-8 h | 85-95% | >98% |
| 4 | Esterification | Reflux, 24-36 h | 70-80% | >99% |
Scale-up Considerations
Transitioning this synthesis from the laboratory to a pilot or production scale requires careful consideration of several factors:
-
Heat Management: The chlorination and esterification steps are exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature. The use of jacketed reactors with controlled heating and cooling systems is recommended.
-
Reagent Addition: The slow, controlled addition of reagents such as glyoxal, N-chlorosuccinimide, sodium methoxide, and sulfuric acid is critical for safety and to minimize side reactions. Dosing pumps should be used for precise and gradual addition.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in heterogeneous reaction mixtures. The appropriate impeller design and stirring speed should be selected based on the reactor size and the nature of the reaction mass.
-
Product Isolation and Purification: Filtration and drying equipment must be appropriately sized for the scale of production. For purification, recrystallization from a suitable solvent system may be necessary to achieve the desired purity specifications.
Characterization
The identity and purity of the final product, Methyl 3-amino-5-methoxypyrazine-2-carboxylate, should be confirmed by standard analytical techniques, including:
-
¹H NMR: To confirm the chemical structure and identify characteristic proton signals.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: As a preliminary indicator of purity.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for the preparation of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. By following the outlined procedures and considering the scale-up recommendations, researchers and production chemists can efficiently synthesize this valuable intermediate for further applications in drug discovery and development. The use of readily available starting materials and robust reaction conditions makes this process economically viable for large-scale production.
References
- Titova, Y., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Pharmaceutical Chemistry Journal.
-
Guner, V. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly.[2]
-
Gorbunova, E., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Russian Journal of Bioorganic Chemistry.[3]
-
Xie, Y., et al. (2019). The complete synthesis of Favipiravir from 2-aminopyrazine. Chemical Papers.[4]
-
Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.[1]
-
Li, J., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances.[5]
- Sato, K. (1978). Formation of pyrazine in the presence of zinc. Journal of the Agricultural Chemical Society of Japan.
-
Milata, V., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters.[6]
-
Wang, H., et al. (2014). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Journal of Energetic Materials.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Versatile Intermediate: Application Notes for Methyl 3-amino-5-methoxypyrazine-2-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. The pyrazine core, a nitrogen-containing heterocycle, is a privileged structure found in numerous biologically active compounds.[1][2] Among its many derivatives, Methyl 3-amino-5-methoxypyrazine-2-carboxylate emerges as a highly functionalized and versatile intermediate. Its unique arrangement of an amino group, a methoxy group, and a methyl ester on the pyrazine ring provides multiple reaction handles for diversification, making it a valuable starting point for the synthesis of complex pharmaceutical agents.
This guide provides an in-depth look at the applications of Methyl 3-amino-5-methoxypyrazine-2-carboxylate as a pharmaceutical intermediate. We will explore its core reactivity, provide detailed protocols for its key transformations, and discuss its role in the synthesis of cutting-edge therapeutic candidates, particularly in the realm of kinase inhibitors.
Table of Contents
-
Compound Profile and Physicochemical Properties
-
Core Reactivity and Strategic Importance
-
Key Pharmaceutical Transformations: Protocols and Applications
-
Protocol 1: Saponification to the Carboxylic Acid Core
-
Protocol 2: Direct Amide Coupling for Bioactive Carboxamides
-
Protocol 3: Advanced Intermediate Synthesis via N-Arylation (Buchwald-Hartwig Cross-Coupling)
-
-
Safety and Handling
-
References
Compound Profile and Physicochemical Properties
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a polysubstituted pyrazine derivative. While a dedicated, comprehensive datasheet for this specific molecule is not publicly available, its properties can be reliably inferred from its constituent functional groups and data on closely related analogs.
| Property | Value (Estimated/Inferred) | Source/Justification |
| Molecular Formula | C₇H₉N₃O₃ | Calculated |
| Molecular Weight | 183.17 g/mol | Calculated |
| Appearance | Likely a solid (e.g., off-white to yellow powder) | Based on related aminopyrazine esters |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMSO, Methanol) | Inferred from reaction conditions[3] |
| CAS Number | 184553-61-5 | Assigned |
Note: These properties are provided for guidance. Experimental verification is recommended before use.
Core Reactivity and Strategic Importance
The pharmaceutical utility of Methyl 3-amino-5-methoxypyrazine-2-carboxylate stems from its three primary reactive sites: the amino group , the methyl ester , and the potential for electrophilic substitution on the pyrazine ring .
-
Amino Group (C3-position): This primary amine is a key nucleophile. It can be acylated, alkylated, or, most importantly, serve as the nucleophilic partner in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to introduce aryl or heteroaryl substituents. This is a common strategy in the synthesis of kinase inhibitors that target the ATP-binding pocket of enzymes like Fibroblast Growth Factor Receptors (FGFR) and Bruton's Tyrosine Kinase (BTK).[1][4]
-
Methyl Ester (C2-position): The ester group is readily transformed into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to form amides—a ubiquitous functional group in pharmaceuticals.[3] Alternatively, the ester can be directly converted to an amide via aminolysis.
-
Methoxy Group (C5-position): The electron-donating methoxy group influences the reactivity of the pyrazine ring and provides a potential site for modification, such as demethylation to a hydroxyl group, which can act as a hydrogen bond donor.
This trifecta of functional groups allows for a modular and divergent approach to library synthesis, enabling the rapid exploration of structure-activity relationships (SAR).
Key Pharmaceutical Transformations: Protocols and Applications
The following protocols are designed to be self-validating, providing researchers with a robust starting point for their synthetic campaigns. The causality behind experimental choices is explained to empower users to adapt these methods to their specific targets.
Protocol 1: Saponification to the Carboxylic Acid Core
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-Amino-5-methoxypyrazine-2-carboxylic acid (CAS No: 1262860-66-1), is a fundamental transformation that unlocks further synthetic possibilities, particularly for amide bond formation.[3][5][6] This acid is a critical building block for introducing diversity at this position.
Application: Synthesis of novel FGFR inhibitors and other kinase-targeted therapies where an amide linkage is crucial for binding to the hinge region of the kinase.[1]
Workflow Diagram:
Caption: Saponification of the methyl ester to the carboxylic acid.
Detailed Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in Tetrahydrofuran (THF, approx. 20 mL per gram of starting material).
-
Base Addition: To the stirred solution, add 1 N aqueous Sodium Hydroxide (NaOH) solution (1.1 eq).
-
Reaction: Stir the resulting mixture at room temperature for 29 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Causality: The extended reaction time ensures complete hydrolysis of the sterically hindered ester.
-
Neutralization: Carefully add 1 N aqueous Hydrochloric Acid (HCl) (1.0 eq) to the reaction mixture to neutralize the excess base and protonate the carboxylate salt.
-
Work-up: Add toluene to the mixture and evaporate the solvents under reduced pressure. The resulting solid, a mixture of the desired product and sodium chloride, can often be used in the next step without further purification.[3]
-
Analysis: Confirm the product formation by HPLC and ESI-MS. Expected [M+H]⁺ = 170.0.[3]
Protocol 2: Direct Amide Coupling for Bioactive Carboxamides
Formation of the amide bond is one of the most critical reactions in drug discovery. This protocol outlines a representative procedure for coupling the synthesized 3-Amino-5-methoxypyrazine-2-carboxylic acid with a target amine, a common step in constructing libraries of potential drug candidates.[7]
Application: Synthesis of 3-aminopyrazine-2-carboxamide derivatives, which have been investigated for antimicrobial, cytotoxic, and kinase inhibitory activities.[1][7] For instance, coupling with 3,5-dimethoxyaniline is a key step towards certain classes of FGFR inhibitors.[1]
Workflow Diagram:
Caption: Amide bond formation using a peptide coupling agent.
Detailed Step-by-Step Protocol:
-
Activation: To a solution of 3-Amino-5-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. Causality: HATU is an efficient coupling agent that minimizes racemization and side reactions, while DIPEA acts as a non-nucleophilic base to scavenge the generated acid.
-
Amine Addition: Add the target amine (1.1 eq) to the activated acid solution.
-
Reaction: Continue stirring the reaction at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Advanced Intermediate Synthesis via N-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol illustrates a hypothetical, yet highly plausible, advanced application for creating C-N bonds at the amino position. This is a powerful method for accessing complex intermediates used in targeted therapies. While this exact reaction has not been cited for the topic compound, it is a standard and crucial transformation for this class of molecules in modern drug discovery.[8]
Application: Synthesis of N-aryl-3-aminopyrazine derivatives. This motif is central to many kinase inhibitors, where the introduced aryl group often makes critical interactions within the enzyme's binding site.
Logical Relationship Diagram:
Caption: Buchwald-Hartwig C-N cross-coupling reaction scheme.
Detailed Step-by-Step Protocol:
-
Flask Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the (hetero)aryl halide (1.0 eq), Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.2 eq), Cesium Carbonate (Cs₂CO₃) (2.0 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq), and Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq). Causality: The palladium catalyst and phosphine ligand are essential for the catalytic cycle. Cs₂CO₃ is a strong base required for the deprotonation of the amine.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to the flask.
-
Reaction: Heat the mixture to 100-110 °C and stir until the starting materials are consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Analysis: Confirm the structure of the N-arylated product by NMR and HRMS. This product can then be advanced, for example, by hydrolysis and amide coupling as described in Protocols 1 and 2.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[5]
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the MSDS of related compounds and perform a thorough risk assessment before handling.
Conclusion: A Building Block for Future Therapies
Methyl 3-amino-5-methoxypyrazine-2-carboxylate represents more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its inherent functionality allows for the efficient construction of diverse molecular architectures, particularly those targeting complex diseases like cancer and autoimmune disorders.[1][4] The protocols outlined in this guide provide a practical framework for leveraging this versatile building block, enabling researchers to accelerate their synthetic programs and explore new frontiers in medicinal chemistry. As the demand for novel, targeted therapeutics continues to grow, the importance of well-designed, functionalized intermediates like this aminopyrazine derivative will only increase.
References
- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
- Jampilek, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 23(11), 2827.
-
A Chemtek. 3-Amino-5-methylpyrazine-2-carboxylic acid. [Link]
-
PubChem. 3-Amino-5-methylpyrazine-2-carboxylic acid. [Link]
- Iovel, I., Goldberg, Yu., & Shymanska, M. (1991). AN IMPROVED SYNTHESIS OF 5-METHYLPYRAZINE-2-CARBOXYLIC ACID.
- El-Gazzar, A. B. A., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418.
- Martins, P., et al. (2021). Synthesis of Novel Methyl 7-[(Hetero)
- Osawa, T., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619.
- Boga, S. B., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(15), 3415-3419.
-
MySkinRecipes. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID [chemdict.com]
- 6. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID | 1262860-66-1 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-amino-5-methoxypyrazine-2-carboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure your experimental success.
Introduction: The Chemical Landscape of Pyrazine Synthesis
Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1] The target molecule, Methyl 3-amino-5-methoxypyrazine-2-carboxylate, is a highly functionalized pyrazine, and its synthesis requires careful control of reaction conditions to achieve high yield and purity. The pyrazine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a key reaction in its functionalization.[2] However, the interplay of activating and directing groups on the ring dictates the reactivity and regioselectivity of these transformations.[2]
This guide will focus on the common synthetic routes to Methyl 3-amino-5-methoxypyrazine-2-carboxylate, which typically involve the amination of a halogenated pyrazine precursor. We will explore the critical parameters of this reaction and provide solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate?
The most prevalent precursor is a di-substituted pyrazine with a leaving group (typically a halogen) at the 3-position and a methoxy group at the 5-position. A common starting material is Methyl 3-chloro-5-methoxypyrazine-2-carboxylate. The synthesis of this precursor itself can vary, but it is often prepared from simpler pyrazine or acyclic precursors.
Q2: Which amination method is preferred for this synthesis: classical SNAr or a metal-catalyzed cross-coupling reaction?
Both methods can be employed, and the choice depends on the reactivity of the specific substrate and the desired reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the more direct approach. The electron-withdrawing nature of the pyrazine ring and the carboxylate group activate the ring for nucleophilic attack by an amine source (like ammonia or an ammonia equivalent).[3] The reaction is typically favored when strong electron-withdrawing groups are ortho or para to the leaving group.[4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds, especially when the aryl halide is not sufficiently reactive for SNAr.[5][6] It offers a broader substrate scope and often proceeds under milder conditions.[7]
Q3: What are the key reaction parameters to control for a successful synthesis?
Several factors are critical for optimizing the yield and purity of the final product:
-
Temperature: The optimal temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of the starting material or product, or lead to undesirable side reactions.[8]
-
Solvent: The choice of solvent can significantly impact the reaction rate and solubility of the reagents. For SNAr reactions, polar aprotic solvents like THF, DMF, or DMSO are often used. For Buchwald-Hartwig reactions, toluene, xylene, or dioxane are common.[6]
-
Base: In many amination reactions, a base is required to neutralize the acid generated during the reaction and to facilitate the deprotonation of the amine. The choice of base is critical; for instance, strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate are often used in Buchwald-Hartwig reactions.[9] For some SNAr reactions, an excess of the amine nucleophile can also serve as the base.
-
Catalyst and Ligand (for Buchwald-Hartwig): The selection of the palladium precursor and the phosphine ligand is paramount for a successful Buchwald-Hartwig coupling. Different generations of ligands have been developed to improve catalyst activity and stability.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst/Reagents: The palladium catalyst may be inactive, or the amine source may have degraded. 2. Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate.[8] 3. Incorrect Solvent or Base: The chosen solvent may not be appropriate for the reaction, or the base may be too weak.[8] 4. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.[8] | 1. Use fresh, high-purity reagents. For Buchwald-Hartwig, ensure the catalyst is handled under an inert atmosphere. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. 3. Screen different solvents and bases. For Buchwald-Hartwig, consider stronger bases like sodium tert-butoxide. 4. Purify starting materials before use. |
| Formation of Multiple Products/Side Reactions | 1. Di-amination: If a di-halopyrazine precursor is used, substitution at multiple sites can occur. 2. Hydrolysis of Ester: The methyl ester group can be hydrolyzed under basic or acidic conditions, especially at elevated temperatures. 3. Ring Opening or Decomposition: Harsh reaction conditions (high temperature, strong base) can lead to the degradation of the pyrazine ring.[8] | 1. Carefully control the stoichiometry of the amine nucleophile. The regioselectivity of amination is often dictated by the electronic properties of other substituents on the ring.[2] 2. Use milder bases or protect the ester group if necessary. Work-up conditions should also be carefully controlled. 3. Optimize the reaction temperature and use the mildest effective base. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Deactivation (Buchwald-Hartwig): The palladium catalyst may have deactivated over time. 3. Reversible Reaction: Some amination reactions can be reversible. | 1. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. 2. Add a fresh portion of the catalyst. Ensure the reaction is performed under an inert atmosphere. 3. Use an excess of the amine to drive the equilibrium towards the product. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product may have a similar polarity to starting materials or side products, making chromatographic separation challenging. 2. Product Insolubility: The product may be poorly soluble in common chromatography solvents. | 1. Optimize the chromatography conditions by screening different solvent systems. Recrystallization can also be an effective purification method if the product is a solid.[10] 2. Try a wider range of solvents for purification. A solvent mixture may be necessary to achieve the desired solubility and separation. |
Visualizing the Troubleshooting Process
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate via SNAr
This protocol is a general guideline and may require optimization for your specific substrate and laboratory conditions.
Materials:
-
Methyl 3-chloro-5-methoxypyrazine-2-carboxylate
-
Ammonia solution (e.g., 7N in methanol)
-
Anhydrous polar aprotic solvent (e.g., THF or 1,4-dioxane)
-
Sealed reaction vessel
Procedure:
-
To a solution of Methyl 3-chloro-5-methoxypyrazine-2-carboxylate (1.0 eq) in the chosen anhydrous solvent, add an excess of the ammonia solution (5-10 eq).
-
Seal the reaction vessel and heat the mixture to a temperature between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate via Buchwald-Hartwig Amination
This protocol provides a general framework for a palladium-catalyzed amination. The choice of ligand and base is crucial and may require screening.
Materials:
-
Methyl 3-chloro-5-methoxypyrazine-2-carboxylate
-
Ammonia source (e.g., ammonia solution or an ammonia equivalent like benzophenone imine followed by hydrolysis)
-
Palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or a Josiphos-type ligand)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Base (e.g., NaOtBu, K3PO4, or Cs2CO3)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the Methyl 3-chloro-5-methoxypyrazine-2-carboxylate and the chosen solvent.
-
Add the ammonia source to the reaction mixture.
-
Seal the vessel and heat the reaction to the optimized temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Visualizing the Synthetic Pathway
Caption: Alternative synthetic routes to the target molecule.
Concluding Remarks
The synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, while presenting certain challenges, is readily achievable with careful optimization of reaction conditions. Understanding the underlying principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is key to troubleshooting and achieving high yields of the desired product. This guide provides a foundation for navigating these synthetic transformations, and we encourage researchers to adapt and refine these protocols to suit their specific experimental needs.
References
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Available at: [Link]
-
Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]
- Process for preparing alkoxypyrazine derivatives. Google Patents.
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. National Institutes of Health. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem. Available at: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. Available at: [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Chemistry & Biodiversity. Available at: [Link]
-
Main reaction pathways for the formation of pyrazine derivatives from.... ResearchGate. Available at: [Link]
- Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.
-
Methyl 5-chloropyrazine-2-carboxylate. PubChem. Available at: [Link]
- Preparation method, product and application of 2-amino-5-methylpyrazine. Google Patents.
-
2-methoxy-3-methyl pyrazine. The Good Scents Company. Available at: [Link]
-
Preparation of labelled 2-methoxy-3-alkylpyrazines: Synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Welcome to the dedicated technical support resource for the chromatographic purification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related pyrazine derivatives. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows and enhance the purity of your final compound.
Introduction: The Challenge of Purifying Substituted Pyrazines
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a multifunctional heterocyclic compound. Its polarity, imparted by the amino group, methoxy group, and ester functionality, combined with the basicity of the pyrazine nitrogen atoms, presents a unique set of challenges for chromatographic purification. Common issues include poor solubility, peak tailing on silica gel, and co-elution with structurally similar impurities.[1][2] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Q1: My compound is streaking or tailing significantly on the silica gel column. What is causing this and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like aminopyrazines on standard silica gel.[3] The acidic nature of silica gel's silanol groups can lead to strong, non-ideal interactions with the basic nitrogen atoms of your compound. This results in poor peak shape and reduced separation efficiency.
Root Cause Analysis and Solutions:
-
Acid-Base Interaction: The primary cause is the interaction between the basic amine/pyrazine nitrogens and acidic silanol groups on the silica surface.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.1-1% triethylamine (TEA) or ammonia in methanol.[4] This will compete with your compound for the acidic sites, leading to a more symmetrical peak shape.
-
Solution 2: Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase. Amine-functionalized silica is an excellent choice for the purification of basic compounds as it minimizes the unwanted interactions that cause peak tailing.[3][5]
Q2: I'm having trouble getting good separation between my product and a closely related impurity. How can I improve the resolution?
A2: Achieving good resolution between structurally similar compounds, such as regioisomers or precursors, requires careful optimization of your chromatographic conditions.[2]
Strategies for Improving Resolution:
-
Optimize the Mobile Phase: The key is to fine-tune the polarity of your eluent. For normal-phase chromatography, a shallow solvent gradient or isocratic elution with a precisely determined solvent mixture is often necessary. Start with a solvent system identified through Thin Layer Chromatography (TLC) that gives a difference in Rf values (ΔRf) of at least 0.15 between your product and the impurity.[3] A common starting point for polar compounds is a mixture of ethyl acetate and hexanes, or for more polar compounds, dichloromethane and methanol.[4][6]
-
Reduce Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, for a challenging separation, reduce the amount of crude material loaded onto the column to 1-2% of the silica gel weight.
-
Consider a Different Chromatographic Mode: If normal-phase chromatography does not provide adequate separation, reversed-phase flash chromatography or preparative HPLC can be a powerful alternative.[7][8] This technique separates compounds based on hydrophobicity and can often provide a different selectivity profile compared to normal-phase chromatography.
Q3: My compound seems to be partially dissolving in the mobile phase, leading to loading difficulties and poor chromatography. What should I do?
A3: Solubility is a critical factor for successful chromatography.[6] Poor solubility can lead to precipitation at the head of the column, causing band broadening and reduced recovery.
Addressing Solubility Issues:
-
Dry Loading: If your compound has low solubility in the mobile phase, dry loading is the recommended technique.[6] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel or another inert support, and then evaporate the solvent completely. The resulting dry powder can then be loaded onto the column.
-
Solvent Selection for Loading: When performing liquid loading, dissolve your sample in a minimal amount of a strong, compatible solvent. Be mindful that the loading solvent can affect the initial stages of the separation.
Frequently Asked Questions (FAQs)
Q: What is the best starting point for developing a flash chromatography method for this compound?
A: The best practice is to start with Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[6] Given the polar nature of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, consider the following starting solvent systems for your TLC plates:
-
Ethyl acetate/Hexane (e.g., starting with 50:50 and increasing polarity)
-
Dichloromethane/Methanol (e.g., starting with 98:2 and increasing the methanol content)
Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[6]
Q: Should I use normal-phase or reversed-phase chromatography for this compound?
A: Both normal-phase and reversed-phase chromatography can be suitable, and the choice depends on the nature of the impurities you are trying to remove.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice for many organic compounds. It is effective for separating compounds with different polarities. For your compound, be prepared to use a relatively polar mobile phase and potentially a basic modifier as discussed above.
-
Reversed-Phase (e.g., C18): This is an excellent alternative, especially if your compound is soluble in water/organic mixtures.[7] It separates based on hydrophobicity and can be very effective for removing polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol.
Q: Can I use preparative HPLC for the final purification step?
A: Yes, preparative HPLC is an excellent technique for achieving high purity, especially for the final polishing step of your material.[9] Both normal-phase and reversed-phase preparative HPLC can be employed. The method development principles are similar to flash chromatography, but with the use of higher efficiency columns and instrumentation, you can achieve superior resolution.
Experimental Protocols
Protocol 1: Method Development using Thin Layer Chromatography (TLC)
-
Dissolve a small amount of your crude Methyl 3-amino-5-methoxypyrazine-2-carboxylate in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto several silica gel TLC plates.
-
Develop each plate in a different solvent system. Good starting points include:
-
70% Ethyl Acetate / 30% Hexane
-
95% Dichloromethane / 5% Methanol
-
90% Dichloromethane / 10% Methanol
-
-
Visualize the spots using a UV lamp (254 nm).
-
Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the product and the best separation from impurities.
Protocol 2: Normal-Phase Flash Chromatography with Basic Modifier
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Equilibration: Equilibrate the column with the chosen mobile phase (e.g., 95% Dichloromethane / 5% Methanol) containing 0.5% triethylamine.
-
Sample Loading: Prepare your sample using the dry loading technique described in the troubleshooting section.
-
Elution: Run the chromatography, collecting fractions. You may use an isocratic elution or a shallow gradient (e.g., increasing methanol content from 5% to 10% over several column volumes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Normal-Phase Flash | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Add a basic modifier (e.g., triethylamine) to prevent peak tailing.[4] |
| Amine-Modified Flash | Amine-functionalized Silica | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Ideal for basic compounds to achieve symmetrical peaks without mobile phase additives.[3][5] |
| Reversed-Phase Flash/HPLC | C18-bonded Silica | Water/Acetonitrile or Water/Methanol | Excellent for separating based on hydrophobicity; suitable for polar compounds soluble in aqueous-organic mixtures.[7][8] |
Visualizing the Workflow
Caption: A typical workflow for the purification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
References
- Benchchem. (n.d.). Identifying common pitfalls in pyrazine synthesis and purification.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- PubMed. (n.d.). Pyrazine CH- And NH-acids. Antithrombotic Activity and Chromatographic Behaviour.
- Oxford Academic. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
- University of Warwick. (n.d.). Principles in preparative HPLC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. sorbtech.com [sorbtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazine CH- and NH-acids. Antithrombotic activity and chromatographic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. warwick.ac.uk [warwick.ac.uk]
Technical Support Center: Reactions of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 3-amino-5-methoxypyrazine-2-carboxylate and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the success of your experiments. This document is structured to anticipate and address the common challenges and questions that arise when handling this versatile synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and handling of Methyl 3-amino-5-methoxypyrazine-2-carboxylate and its subsequent reactions.
Q1: My hydrolysis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate to the corresponding carboxylic acid is incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete hydrolysis is a frequent challenge. The primary reasons include insufficient reaction time, inadequate base concentration, or suboptimal temperature. The ester group on the pyrazine ring can be sterically hindered and electronically influenced by the adjacent amino and methoxy groups, making it less reactive than simple alkyl esters.
-
Causality: The hydrolysis of the methyl ester to the carboxylic acid is a nucleophilic acyl substitution reaction, typically carried out under basic conditions (saponification). The hydroxide ion acts as the nucleophile. If the concentration of the hydroxide is too low, or if the reaction is not allowed to proceed for a sufficient duration, a significant amount of the starting material will remain unreacted.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC. A typical reaction time can be up to 29 hours at room temperature when using 1N NaOH in THF.[1]
-
Increase Base Equivalents: Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion.
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to degradation of the pyrazine ring or other side reactions.
-
Solvent Choice: Ensure your solvent system (e.g., THF/water, Methanol/water) fully dissolves the starting material to allow for efficient reaction with the aqueous base.
-
Q2: I am observing an unexpected byproduct with a lower molecular weight in my reaction mixture after hydrolysis and workup. What could it be?
A2: A lower molecular weight byproduct could indicate decarboxylation of the target 3-amino-5-methoxypyrazine-2-carboxylic acid, especially if the workup involves strongly acidic conditions or elevated temperatures. Pyrazine carboxylic acids can be susceptible to decarboxylation.
-
Mechanism: The pyrazine ring is electron-withdrawing, which can stabilize the carbanion intermediate formed upon loss of CO2 from the carboxylate group, particularly under acidic conditions and heat.
-
Identification and Prevention:
-
Characterization: Use LC-MS to identify the molecular weight of the byproduct. The expected mass would correspond to 3-amino-5-methoxypyrazine.
-
Mitigation: During the acidic workup to neutralize the excess base and protonate the carboxylate, maintain a low temperature (ice bath) and avoid using a large excess of strong acid. It is advisable to adjust the pH carefully to the isoelectric point to precipitate the carboxylic acid without promoting decarboxylation.
-
Q3: During the amidation of Methyl 3-amino-5-methoxypyrazine-2-carboxylate with a primary amine, I see multiple spots on my TLC plate that are close in polarity. What are these likely byproducts?
A3: In amidation reactions, besides the desired amide product, you might be observing unreacted starting material, the hydrolyzed carboxylic acid (if moisture is present), or byproducts from side reactions of the amino group on the pyrazine ring. Dimerization of aminopyrazines can also occur under certain conditions, although this is less common in standard amidation reactions.
-
Potential Byproducts:
-
Unreacted Methyl Ester: The amidation might be slow.
-
3-Amino-5-methoxypyrazine-2-carboxylic acid: If there is any water in your reaction, the methyl ester can hydrolyze.
-
N-acylated aminopyrazine: The amino group on the pyrazine ring could potentially react with an activated carboxylic acid, though this is less likely than the desired amidation.
-
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all your reagents and solvents are dry to prevent hydrolysis.
-
Reaction Monitoring: Use HPLC or LC-MS to track the consumption of the starting material and the formation of the product and byproducts. This will help you optimize the reaction time.
-
Purification: Careful column chromatography with a suitable solvent gradient should allow for the separation of these closely related compounds.
-
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to byproduct formation in reactions involving Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Issue 1: Presence of Starting Material in the Final Product
| Symptom | Potential Cause | Recommended Action |
| A peak corresponding to the mass and retention time of Methyl 3-amino-5-methoxypyrazine-2-carboxylate is observed in the HPLC/LC-MS analysis of the final product after hydrolysis or amidation. | 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. 2. Poor Reagent Purity: The base or amine used may be of lower concentration than stated. | 1. Optimize Reaction Conditions: Increase reaction time and monitor by TLC/HPLC until the starting material is consumed. Consider a modest increase in temperature. Use a slight excess of the nucleophile (hydroxide or amine). 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. Titrate the base solution if its concentration is uncertain. |
Issue 2: Formation of Decarboxylated Byproduct
| Symptom | Potential Cause | Recommended Action |
| A byproduct with a mass corresponding to the loss of a carboxyl group (M-44) is detected, particularly after acidic workup of the hydrolysis reaction. | Harsh Acidic Conditions/High Temperature: The pyrazine carboxylic acid is unstable under strongly acidic conditions, especially when heated. | 1. Mild Workup: Perform the neutralization of the reaction mixture at low temperatures (0-5 °C). 2. pH Control: Carefully adjust the pH to the isoelectric point of the amino acid to induce precipitation. Avoid dropping the pH too low. 3. Avoid High Temperatures: Do not heat the acidic solution during workup or extraction. |
Issue 3: Dimerization and Other Side Reactions
| Symptom | Potential Cause | Recommended Action |
| The appearance of high molecular weight byproducts, or complex mixtures that are difficult to characterize. | Oxidative Conditions or Reactive Intermediates: The amino group on the pyrazine ring can be susceptible to oxidation or can participate in side reactions, leading to dimerization or polymerization, especially under harsh conditions or in the presence of certain catalysts.[2][3] | 1. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control Reaction Temperature: Avoid excessive heating which can promote side reactions. 3. Purification: Utilize preparative HPLC or careful column chromatography for the purification of the desired product from complex mixtures. |
Part 3: Experimental Protocols and Data
Protocol 1: Hydrolysis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
This protocol is based on established literature procedures for the saponification of similar pyrazine esters.[1]
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Tetrahydrofuran (THF)
-
1N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
-
Toluene
-
Deionized Water
Procedure:
-
Dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in THF.
-
Add 1N NaOH solution (1.1-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 24-30 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, add 1N HCl solution (1.0-1.1 eq) to neutralize the excess NaOH and protonate the carboxylate.
-
Add toluene to the mixture and evaporate the solvents under reduced pressure to obtain the crude 3-Amino-5-methoxy-pyrazine-2-carboxylic acid, typically as a solid with sodium chloride.
-
The crude product can be used in subsequent steps or purified further by recrystallization or chromatography if necessary.
Data Summary: Common Byproducts and Their Identification
| Byproduct | Chemical Structure | Molecular Weight ( g/mol ) | Typical Analytical Signature (LC-MS) | Formation Condition |
| Unreacted Starting Material | Methyl 3-amino-5-methoxypyrazine-2-carboxylate | 183.16 | [M+H]⁺ at m/z 184.1 | Incomplete reaction |
| Decarboxylated Product | 3-Amino-5-methoxypyrazine | 125.13 | [M+H]⁺ at m/z 126.1 | Acidic conditions, heat |
| Dimerized Product (example) | Varies | ~336 (for a simple dimer) | [M+H]⁺ at a higher m/z | Harsh reaction conditions, presence of oxidants |
Part 4: Visualizing Reaction Pathways and Byproduct Formation
Diagram 1: Hydrolysis and Potential Decarboxylation
Caption: Hydrolysis of the methyl ester and potential decarboxylation byproduct formation.
Diagram 2: Troubleshooting Logic for Incomplete Hydrolysis
Caption: Troubleshooting flowchart for incomplete hydrolysis reactions.
References
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds . Molecules. Available at: [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds . PubMed. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate Derivatives
Welcome to the technical support resource for the synthesis and derivatization of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold and its analogues. Pyrazine derivatives are crucial components in medicinal chemistry, forming the core of various biologically active compounds.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, optimize reaction conditions, and improve overall yields and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the synthesis of substituted pyrazines.
Q1: My overall yield for the pyrazine synthesis is consistently low. What are the primary factors I should investigate?
A1: Low yields in multi-step pyrazine syntheses are a common challenge and can stem from several factors. Classical synthetic methods are often associated with harsh conditions and poor yields.[2][3] A systematic approach to troubleshooting is essential.
Key Areas for Investigation:
-
Purity of Starting Materials: The quality of your initial reagents is paramount. Impurities in precursors, such as α-dicarbonyl compounds or 1,2-diamines, can lead to significant side reactions and reduce yield.[2]
-
Reaction Temperature: Temperature control is critical. For gas-phase dehydrogenation reactions to form the pyrazine ring, temperatures below 300°C may be insufficient, leading to piperazine byproducts, while temperatures above 450°C can cause ring degradation.[2] For solution-phase reactions like aminations or couplings, the optimal temperature window can be narrow.
-
Atmospheric Control: Many intermediates in pyrazine synthesis, particularly dihydropyrazines formed during condensation, are sensitive to air oxidation.[2] Similarly, organometallic catalysts used in cross-coupling reactions are often air- and moisture-sensitive. Ensure reactions are conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Work-up and Purification Losses: The desired product can be lost during aqueous work-ups and chromatographic purification. Pyrazine derivatives can have moderate polarity and may require multiple extractions with an appropriate solvent to ensure complete recovery from the reaction mixture.[2]
-
Suboptimal Reagents: The choice of base, catalyst, or solvent can dramatically impact yield. For instance, in some dehydrogenative couplings, potassium hydride (KH) has proven more effective than common bases like NaOEt or tBuOK.[2]
Q2: My reaction mixture is dark, and TLC/LC-MS analysis shows multiple unidentified byproducts. What are the likely side reactions?
A2: The formation of dark, complex reaction mixtures often points to polymerization or degradation pathways.
Common Side Reactions:
-
Polymerization/Degradation: This is often caused by excessive heat or the presence of highly reactive intermediates.[4] Lowering the reaction temperature or reducing reaction time can mitigate this. Ensure that the reaction is performed under an inert atmosphere if your intermediates are known to be air-sensitive.[2]
-
Aldol Condensation: If solvents (like ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can produce colored byproducts.[2]
-
Homocoupling: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig), dimerization of the aryl halide starting material can occur. Optimizing catalyst loading and temperature can often minimize this side reaction.[5]
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene, removing the handle for your coupling reaction. This can be caused by an inappropriate choice of catalyst, ligand, or the presence of moisture.
Troubleshooting Specific Synthetic Transformations
This section provides detailed guidance on specific reactions commonly used to synthesize and derivatize the Methyl 3-amino-5-methoxypyrazine-2-carboxylate core.
Scenario A: Synthesis of the Pyrazine Core via Nucleophilic Aromatic Substitution (SNAr)
A common route to the target scaffold involves the sequential displacement of halogens from a precursor like Methyl 3,5-dichloropyrazine-2-carboxylate. The order of substitution (methoxylation then amination, or vice-versa) is critical.
Problem: Low yield or no reaction during the methoxylation or amination of a dichloropyrazine precursor.
-
Probable Cause 1: Insufficient Ring Activation. SNAr reactions on heteroaromatic rings require the ring to be sufficiently electron-deficient. The carboxylate group helps, but sometimes it's not enough.
-
Solution: Ensure your reaction conditions are appropriate. These reactions often require elevated temperatures to proceed at a reasonable rate.
-
-
Probable Cause 2: Incorrect Solvent Choice. The choice of solvent is crucial for SNAr.
-
Solution: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile salt (e.g., NaOMe) and leave the nucleophile "bare" and more reactive. Some patents describe using DMSO for similar transformations.[6]
-
-
Probable Cause 3: Poor Nucleophile Strength or Solubility.
-
Solution: For methoxylation, ensure your sodium methoxide is fresh and anhydrous. For amination with ammonia, using a sealed vessel to maintain pressure and concentration is often necessary. The use of DMSO can also enhance the reactivity of ammonia.[6]
-
-
Probable Cause 4: Regioselectivity Issues. When substituting a di-substituted pyrazine, the electronic nature of the existing substituents will direct the position of the next substitution.
-
Solution: The regioselectivity must be determined experimentally and confirmed by characterization (e.g., NMR). The order of substituent addition may need to be reversed to obtain the desired isomer.
-
Scenario B: Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, for example, by coupling a primary or secondary amine to a bromo- or chloro-pyrazine intermediate.[7][8] However, its success is highly dependent on a number of variables.
Problem: The Buchwald-Hartwig amination reaction stalls or gives low conversion.
This is one of the most common issues. A logical, step-by-step approach to optimization is required.
Caption: General experimental workflow for Buchwald-Hartwig amination.
-
Preparation: In a glovebox or under a positive flow of inert gas, add the pyrazine halide (1.0 eq), palladium precatalyst (e.g., 1-5 mol%), phosphine ligand (e.g., 1.2-1.5 eq relative to Pd), and a finely powdered anhydrous base (e.g., 1.5-2.0 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Sealing and Purging: Seal the vial with a septum cap. If not performed in a glovebox, evacuate and backfill the vial with inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Then, add the amine (1.1-1.5 eq) via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Monitoring and Work-up: Stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography. [5]
Protocol 2: Saponification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Dissolution: Dissolve Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as THF or methanol. [9]2. Hydrolysis: Add an aqueous solution of 1N Sodium Hydroxide (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-29 hours, monitoring the disappearance of the starting material by TLC. [9]4. Acidification: Once the reaction is complete, cool the mixture in an ice bath and carefully add 1N HCl (1.1 eq) to neutralize the excess base and protonate the carboxylate. Adjust pH to ~4.
-
Isolation: If a solid precipitates, it can be collected by filtration. If not, add toluene and evaporate the solvents under reduced pressure to yield the crude carboxylic acid, which can be used without further purification or recrystallized if necessary. [9]
References
-
Tiyasakulchai, W., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances. Available at: [Link]
- Kappe, C. O. (2021). Favipiravir: A case study of the challenges and opportunities in scaling the synthesis of active pharmaceutical ingredients. Accounts of Chemical Research.
-
Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35, 1178-1182. Available at: [Link]
- Google Patents (CN111471025A). Favipiravir intermediate and synthesis method of favipiravir.
- Glushkov, V. A., & Shklyaeva, E. V. (2021). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceutical Chemistry Journal.
- Google Patents (US6291674B2). Process for preparing alkoxypyrazine derivatives.
-
University of Nottingham (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
-
Lee, D., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. Available at: [Link]
- Google Patents (AT249682B). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
ResearchGate (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable (n.d.). Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Parvin, T., & Ghosh, S. (2011). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2098-2105. Available at: [Link]
-
Arba M, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. Available at: [Link]
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Reaction Monitoring for Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Welcome to the technical support guide for monitoring the synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and robust troubleshooting strategies for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis. Our goal is to empower you with the causal understanding behind experimental choices, ensuring reliable and reproducible results.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring reaction progress. It allows for the simultaneous analysis of the starting material, reaction intermediates, and the final product, providing a visual snapshot of the reaction's status.
Frequently Asked Questions (FAQs) - TLC
Q1: Why is TLC the first choice for monitoring this reaction? A1: TLC is ideal for its speed and simplicity. Within minutes, you can ascertain the presence or absence of starting materials and the formation of the product. This allows for quick decisions regarding reaction time, such as whether to stop the reaction or let it proceed. For a compound like methyl 3-amino-5-methoxypyrazine-2-carboxylate, which contains a UV-active pyrazine ring, visualization is straightforward.[1]
Q2: How do I select an appropriate mobile phase (solvent system) for my TLC analysis? A2: The key is to find a solvent system where the starting materials and the product have distinct and optimal retardation factors (Rf values), ideally between 0.2 and 0.8. A good starting point is a binary mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a moderately polar solvent (e.g., Ethyl Acetate). By varying the ratio, you can modulate the polarity to achieve good separation. For instance, begin with a 7:3 mixture of Hexane:Ethyl Acetate and adjust as needed. If spots remain at the baseline, increase the polarity by adding more ethyl acetate.[2]
Q3: How can I visualize the spots on the TLC plate? A3: The primary and most convenient method is non-destructive visualization using a UV lamp.[3][4] The pyrazine ring in your target molecule is an aromatic system that absorbs UV light.[5] When viewed under short-wave UV light (254 nm), the compound will appear as a dark spot against the fluorescent green background of the TLC plate.[4][6] It is crucial to circle the spots with a pencil immediately, as they will vanish once the UV lamp is turned off.[4] As a secondary or confirmatory method, an iodine chamber can be used, which typically visualizes organic compounds as yellow-brown spots.[5][6]
Standard Operating Procedure (SOP): TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small, concentrated circle of the mixture onto the origin line. It is good practice to also spot the starting material and a co-spot (reaction mixture and starting material in the same lane) for direct comparison.
-
Development: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line.[7] Cover the chamber and allow the solvent to ascend the plate.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Troubleshooting Guide: TLC Issues
Q: My spots are streaking vertically. What's wrong? A: Streaking can be caused by several factors:
-
Sample Overload: You may have spotted too much sample.[2][8] Try diluting your sample or applying a smaller spot.
-
High Polarity: The sample might be too polar for the chosen solvent system, causing it to move with the solvent front rather than partitioning.
-
Acidic/Basic Compounds: The amino group on your compound is basic and can interact strongly with the acidic silica gel, causing tailing.[8] Adding a small amount (a few drops) of a basic modifier like triethylamine or ammonia to your mobile phase can resolve this by neutralizing the active sites on the silica.[8]
Q: I can't see any spots on my developed plate. A: This is a common issue with a few potential causes:
-
Sample is too Dilute: The concentration of your compound may be below the detection limit of UV visualization.[6][7] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[6][7]
-
Compound Evaporation: If your compound is volatile and you left the plate to dry for too long, it may have evaporated. Visualize the plate immediately after development.[6]
-
Incorrect UV Wavelength: Ensure you are using short-wave (254 nm) UV light, as this is most effective for aromatic compounds.[4]
Q: All my spots are clumped together at the baseline (Rf ≈ 0) or at the solvent front (Rf ≈ 1). A: This is a classic mobile phase polarity issue.
-
Spots at Baseline: Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent (e.g., move from 8:2 Hexane:EtOAc to 6:4 Hexane:EtOAc).[9]
-
Spots at Solvent Front: Your mobile phase is too polar, carrying everything with it. Decrease the proportion of the polar solvent (e.g., move from 6:4 Hexane:EtOAc to 9:1 Hexane:EtOAc).[9]
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
While TLC is excellent for rapid checks, HPLC provides quantitative data, superior resolution, and higher sensitivity, making it the gold standard for accurately determining reaction conversion and purity.
Frequently Asked Questions (FAQs) - HPLC
Q1: When should I switch from TLC to HPLC for reaction monitoring? A1: Use HPLC when you need precise, quantitative data. This is critical when you need to determine the exact percentage of starting material remaining, the yield of your product, or to detect minor impurities that may not be visible on a TLC plate. It is the preferred method for final purity analysis and for optimizing reaction conditions.
Q2: What is a good starting point for an HPLC method for this compound? A2: For a moderately polar, aromatic compound like methyl 3-amino-5-methoxypyrazine-2-carboxylate, a reverse-phase method is the most logical choice.[10][11] This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.[12] A gradient elution starting with a high percentage of an aqueous solvent and ramping up to a high percentage of an organic solvent will usually provide excellent separation for a reaction mixture.
Q3: Why is a C18 column recommended? A3: A C18 column has long alkyl chains (18 carbons) bonded to the silica support, creating a very non-polar stationary phase. In reverse-phase HPLC, this non-polar phase effectively retains and separates molecules based on their hydrophobicity. Your target molecule, while containing polar functional groups, has a significant non-polar character, making it well-suited for retention and analysis on a C18 column.[11][12]
Q4: Do I need to add a modifier like TFA or formic acid to my mobile phase? A4: Yes, it is highly recommended. The basic amino group in your molecule can interact with residual acidic silanol groups on the HPLC column packing, leading to poor peak shape (tailing).[13] Adding a small amount (typically 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates the silanol groups, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[10]
Standard Operating Procedure (SOP): HPLC Analysis
-
Mobile Phase Preparation: Prepare two solvents. Mobile Phase A: 0.1% Formic Acid in HPLC-grade water. Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile. Filter and degas both solvents thoroughly to prevent blockages and baseline issues.[14][15]
-
Sample Preparation: Take a small aliquot from the reaction mixture and dilute it significantly with the mobile phase (e.g., a 50:50 mix of A and B). Ensure the final concentration is within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
Method Setup: Program the HPLC with the parameters outlined in the table below.
-
System Equilibration: Before the first injection, run the gradient method with a blank injection (mobile phase only) to ensure the system is clean and the baseline is stable. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Analysis: Inject your prepared sample. Integrate the peaks to determine the relative area percentages of your starting material, product, and any impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column for good resolution and efficiency.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid acts as a peak shape modifier.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the compound. |
| Gradient | 5% to 95% B over 15 min | A wide gradient is effective for separating components of unknown polarity in a reaction mixture.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[15] |
| Detection | UV at 254 nm | The pyrazine ring has strong UV absorbance at this wavelength. |
| Injection Vol. | 5-10 µL | A small volume prevents column overloading and peak distortion. |
Troubleshooting Guide: HPLC Issues
Q: My chromatogram shows a noisy or drifting baseline. What should I do? A: Baseline issues are often related to the mobile phase or the detector.
-
Noise: This can be caused by air bubbles in the system.[15] Degas your mobile phases thoroughly using sonication or helium sparging.[15] Ensure all connections are tight. It can also stem from a deteriorating detector lamp.[15]
-
Drift: A drifting baseline is often due to temperature fluctuations or a column that is not fully equilibrated.[15] Ensure your column oven is on and stable, and allow sufficient time for equilibration before starting your run sequence.[16]
Q: My retention times are shifting from one run to the next. A: Inconsistent retention times compromise data integrity. The cause is often related to the pump or mobile phase.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase can cause shifts. Ensure solvents are prepared accurately and are fresh.[16]
-
Pump Issues: Fluctuations in flow rate due to worn pump seals or check valves can alter retention times. Perform routine pump maintenance.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, it may be time to replace the column.[16]
Q: I'm observing significant peak tailing for my product peak. A: Peak tailing for a basic compound like yours is a classic sign of secondary interactions.
-
Insufficient Mobile Phase Modifier: Ensure you have an adequate concentration (e.g., 0.1%) of an acid like formic acid or TFA in your mobile phase.[10]
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause tailing. Try diluting your sample further.
-
Column Contamination/Age: A contaminated or old column may have more active sites causing tailing. Try flushing the column with a strong solvent or replace it if necessary.
Q: I see "ghost peaks" – peaks that appear in my blank runs. A: Ghost peaks are typically due to carryover from a previous injection or contamination.
-
Carryover: A highly concentrated sample can adsorb to parts of the injector or column and elute in a subsequent run.[15][17] Implement a robust needle wash protocol in your autosampler and run a strong solvent blank (e.g., 100% Acetonitrile) after concentrated samples.
-
Contamination: Impurities in your mobile phase solvents or from contaminated glassware can appear as peaks, especially during a gradient run.[15] Always use high-purity, HPLC-grade solvents and clean equipment.[14][15]
Visual Workflow Guides
TLC Method Development Workflow
Caption: Workflow for optimizing a TLC mobile phase.
HPLC Troubleshooting Logic Tree
Caption: Decision tree for common HPLC troubleshooting.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Plant Extract. (2024). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
Labster. (n.d.). TLC Visualization Methods. [Link]
-
Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC?[Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
-
Technology Networks. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. [Link]
-
MDPI. (2016). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. [Link]
Sources
- 1. theory.labster.com [theory.labster.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chembam.com [chembam.com]
- 9. Chromatography [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. mastelf.com [mastelf.com]
- 13. mdpi.com [mdpi.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. labcompare.com [labcompare.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 3-Amino-5-Methoxypyrazine-2-Carboxylate
Welcome to the technical support center for the purification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this important heterocyclic compound. Our aim is to equip you with the scientific rationale behind purification strategies to overcome common challenges encountered during your experiments.
I. Understanding the Molecule and Potential Impurities
Methyl 3-amino-5-methoxypyrazine-2-carboxylate is a highly functionalized pyrazine derivative. Its structure, containing a basic amino group, an ester, and a methoxy group on an electron-deficient pyrazine ring, presents unique purification challenges. Understanding the potential impurities is the first step toward developing a robust purification strategy.
Common Impurities:
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials in your crude product. A common synthetic route involves the reaction of a di-substituted pyrazine (e.g., a halogenated precursor) with ammonia and sodium methoxide. Therefore, unreacted precursors are a primary source of impurities.
-
Hydrolysis Product (3-Amino-5-methoxypyrazine-2-carboxylic acid): The methyl ester is susceptible to hydrolysis back to the parent carboxylic acid, especially in the presence of moisture, acid, or base.[1] This is one of the most common impurities.
-
Positional Isomers: During the synthesis, substitution reactions on the pyrazine ring may yield positional isomers, which can be challenging to separate due to their similar polarities.
-
Side-Reaction Products: Self-condensation of starting materials or intermediates can lead to dimeric or polymeric byproducts.[2]
-
Reagents and Catalysts: Residual reagents, catalysts, or their byproducts from the synthetic steps may also contaminate the crude product.
II. Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during the purification of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, providing explanations and actionable solutions.
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common purification issues.
Issue 1: Streaking on TLC Plates
Symptom: Your spot on the TLC plate appears as a streak rather than a well-defined spot, making it difficult to assess purity and determine an appropriate mobile phase for column chromatography.
Causality: The basic amino group on the pyrazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel plate. This strong interaction leads to slow, uneven movement of the compound up the plate, resulting in streaking.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et₃N): A common and effective choice. Start with 0.1-1% Et₃N in your mobile phase (e.g., Hexane/Ethyl Acetate).
-
Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, but be aware of its volatility and odor.
-
-
Use of Different Stationary Phases:
-
Alumina (basic or neutral): Alumina plates can be a good alternative to silica for basic compounds.
-
Amine-functionalized silica: These plates have a less acidic surface and can significantly reduce streaking.
-
Issue 2: Poor Separation During Column Chromatography
Symptom: Your target compound co-elutes with impurities, resulting in impure fractions.
Causality: The polarity of your target compound and the impurities may be very similar. This is often the case with positional isomers or structurally related side-products.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selectivity: Instead of just varying the ratio of two solvents (e.g., hexane and ethyl acetate), try a different solvent system altogether. For example, dichloromethane/methanol can offer different selectivity.
-
Shallow Gradient: If using gradient elution, a shallower gradient around the elution point of your compound can improve separation.
-
-
Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, wet loading (dissolving the sample in a strong solvent) can lead to band broadening and poor separation. In such cases, adsorbing the crude product onto a small amount of silica gel (dry loading) is recommended.
-
Column Choice:
-
High-Resolution Silica: Use silica gel with a smaller particle size for higher resolution.
-
Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase chromatography (C18 silica) with a mobile phase such as water/acetonitrile or water/methanol, possibly with a pH modifier.
-
Issue 3: Low Recovery from Column Chromatography
Symptom: The amount of purified product recovered is significantly lower than expected.
Causality: The compound may be irreversibly adsorbed onto the silica gel due to the strong interaction of the basic amino group with the acidic stationary phase. Decomposition on the silica gel is also a possibility.
Solutions:
-
Passivation of Silica Gel: Before loading your sample, flush the column with the mobile phase containing a basic additive (e.g., 1% Et₃N) to neutralize the active sites.
-
Minimize Contact Time: Run the column at a slightly higher flow rate to reduce the time your compound spends on the column. However, be mindful that this can sometimes compromise separation.
-
Alternative Purification Methods: If column chromatography consistently gives low yields, consider other purification techniques such as recrystallization or acid-base extraction.
Issue 4: Product "Oils Out" During Recrystallization
Symptom: Instead of forming crystals, your product separates as an oil when the recrystallization solvent is cooled.
Causality: The compound is too soluble in the chosen solvent, or the solution is too concentrated. The cooling process may also be too rapid.
Solutions:
-
Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents to Screen:
-
Ethanol or Methanol
-
Ethyl Acetate/Hexane mixture
-
Dichloromethane/Hexane mixture
-
Toluene
-
-
-
Procedure for Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
Heat the tubes to see if the compound dissolves.
-
If it dissolves, cool the tube to see if crystals form.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Seeding: Add a tiny crystal of the pure product to the cooled solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most likely impurity I will encounter?
A1: The most common impurity is the corresponding carboxylic acid (3-Amino-5-methoxypyrazine-2-carboxylic acid), formed by the hydrolysis of the methyl ester.[1] This can occur during the reaction workup or storage if moisture is present.
Q2: How can I remove the carboxylic acid impurity?
A2: An acid-base extraction is a highly effective method.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified ester.
Q3: My purified product is a yellow solid. Is this normal?
A3: While the pure compound is often described as a white or off-white solid, a pale yellow color is not uncommon for pyrazine derivatives and may not necessarily indicate a significant impurity. However, a darker yellow or brown color suggests the presence of impurities. You can try treating a solution of your compound with activated carbon to remove colored impurities before a final recrystallization.
Q4: What is a good starting mobile phase for TLC analysis?
A4: A good starting point for TLC analysis is a 7:3 mixture of hexane and ethyl acetate. From there, you can adjust the polarity based on the Rf value of your compound. If streaking is observed, add 0.5% triethylamine to the mobile phase.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase chromatography can be a very effective alternative, especially if normal-phase chromatography fails to provide adequate separation. A common mobile phase would be a gradient of water and acetonitrile or methanol. Adding a buffer to control the pH can be beneficial.
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a crude product containing non-polar impurities and the corresponding carboxylic acid.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a 7:3 hexane/ethyl acetate mixture with 0.5% triethylamine.
-
Visualize under UV light (254 nm). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column. Adjust the solvent ratio if necessary.
-
-
Column Preparation:
-
Choose an appropriate size flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel in the chosen mobile phase (without the added base initially).
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase containing 0.5% triethylamine through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, collecting fractions.
-
Monitor the elution by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Table 1: Example Solvent Systems for Flash Chromatography
| Mobile Phase Composition | Ratio (v/v) | Additive | Target Impurities Removed |
| Hexane / Ethyl Acetate | 8:2 to 6:4 | 0.5% Et₃N | Less polar impurities |
| Dichloromethane / Methanol | 98:2 to 95:5 | 0.5% Et₃N | More polar impurities |
| Water / Acetonitrile | Gradient | 0.1% TFA or Formic Acid | For reverse-phase separation |
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude product is relatively pure (>85%) and a suitable solvent has been identified.
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to just dissolve the solid. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for removing acidic impurities via extraction.
V. References
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. [Link]
-
Process for preparing alkoxypyrazine derivatives. Google Patents.
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
-
Pyrazines and Related Ring Structures. ScienceDirect. [Link]
Sources
Technical Support Center: Amide Bond Formation with Pyrazine Carboxylates
Welcome to the technical support center for troubleshooting amide bond formation with pyrazine carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling amines with this challenging class of heterocyclic carboxylic acids. Pyrazine derivatives are vital scaffolds in medicinal chemistry, and mastering their derivatization is key to advancing many research projects.[1][2][3] This guide provides in-depth, field-proven insights to help you overcome common experimental hurdles.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my standard amide coupling reaction (e.g., using HATU, EDC/HOBt) failing or giving very low yields with my pyrazine carboxylic acid?
Answer: The primary challenge stems from the inherent electronic properties of the pyrazine ring. Pyrazine is an electron-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This electronic nature has two main consequences for amide bond formation:
-
Reduced Nucleophilicity of the Amine: If you are coupling a pyrazine amine with a carboxylic acid, the electron-deficient ring significantly decreases the nucleophilicity of the amino group, making it a poor nucleophile for attacking the activated carboxylic acid.[1][2] Many standard coupling reagents are not potent enough to drive this reaction to completion.[1][2]
-
Deactivation of the Carboxylic Acid: When the carboxylic acid is directly attached to the pyrazine ring, the electron-withdrawing nature of the ring can also influence the reactivity of the carboxyl group, although the more significant issue is often the reduced nucleophilicity of the amine coupling partner.
Standard coupling reagents like HATU, EDC/HOBt, and DCC/DMAP, while effective for many substrates, often prove inefficient for these electronically challenging couplings.[1]
Question 2: My reaction is not working. What are the most effective coupling reagents or activation methods for pyrazine carboxylates?
Answer: When standard methods fail, a change in activation strategy is necessary. Here are more robust methods for activating pyrazine carboxylic acids or for coupling with pyrazine amines:
-
Conversion to Acyl Chloride: This is a classic and highly effective method. By converting the pyrazine carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, you create a much more electrophilic species that can react with even weakly nucleophilic amines.[4][5][6] The crude acyl chloride is typically used immediately in the next step with the amine in the presence of a non-nucleophilic base like pyridine or triethylamine.[4][7]
-
Methane Sulfonyl Chloride (MsCl) and N-Methylimidazole (NMI): This combination has been shown to be highly effective for coupling electron-deficient pyrazine amines with various carboxylic acids, yielding excellent results where other standard coupling agents failed.[1][2] The proposed mechanism involves the formation of a highly activated sulfonate mixed anhydride intermediate.
-
Propylphosphonic Anhydride (T3P®): T3P® is a powerful coupling reagent known for its high efficiency, low toxicity, and ability to minimize racemization.[8] It has been successfully used for the synthesis of pyrazine-2-carboxylic acid derivatives and is a strong candidate for challenging couplings.[9]
Question 3: I am observing multiple side products. What are the likely side reactions and how can I mitigate them?
Answer: Side reactions in amide couplings, especially with sensitive substrates, can be a significant issue. Here are some common side products and how to avoid them:
-
N-acylurea Formation: This is a common side reaction when using carbodiimide reagents like DCC or EDC.[10] The O-acylisourea intermediate can rearrange to a more stable, unreactive N-acylurea. To minimize this, the addition of HOBt or HOAt is recommended, as they trap the O-acylisourea to form a more reactive active ester.[11]
-
Racemization: For chiral carboxylic acids, racemization at the α-carbon can occur, often through an oxazolone intermediate.[10] Using additives like HOBt or HOAt can suppress racemization.[11] Additionally, avoiding excess base and prolonged reaction times is crucial.[12]
-
Di-sulfonylation: When using sulfonyl chlorides for activation, it's possible to get di-sulfonylation of the amine if the stoichiometry is not carefully controlled.[7] Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride.[7]
To mitigate side reactions in general, ensure anhydrous conditions, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), and consider optimizing the reaction temperature.[7]
Question 4: What are the best solvents and bases to use for pyrazine amide coupling reactions?
Answer: The choice of solvent and base is critical for reaction success.
-
Solvents: Aprotic polar solvents are generally preferred.
-
DMF (Dimethylformamide) and DMSO (Dimethyl sulfoxide) are excellent choices for dissolving a wide range of substrates and reagents, including HATU.[12]
-
DCM (Dichloromethane) is a common solvent for many coupling reactions, including those using EDC.[13]
-
Toluene or Dioxane can be used, particularly when forming acyl chlorides and in some specific coupling protocols.[3]
-
-
Bases: A non-nucleophilic, sterically hindered base is often the best choice to avoid side reactions.
II. Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Pyrazine Carboxylates
| Coupling Reagent/Method | Pros | Cons | Suitability for Pyrazine Carboxylates |
| HATU/HBTU | High efficiency for standard couplings, low racemization.[8][11] | Often inefficient for electron-deficient systems[1], can form guanidinium by-products. | Low to moderate; often fails or gives low yields.[1] |
| EDC/HOBt | Water-soluble byproducts (for EDC), cost-effective.[11][15] | Can lead to N-acylurea formation, often sluggish for challenging couplings.[14] | Low; often requires optimization with additives like DMAP.[14] |
| Acyl Chloride Formation | Generates a highly reactive intermediate, effective for unreactive amines.[4][5] | Requires an extra synthetic step, harsh reagents (SOCl₂, oxalyl chloride).[4] | High; a reliable method when other couplings fail.[4][5][16] |
| MsCl/NMI | Specifically demonstrated to be effective for electron-deficient pyrazine amines.[1][2] | Requires specific reagents that may not be standard in all labs. | High; proven to be successful where others fail.[1][2] |
| T3P® | High reactivity, low toxicity, clean byproducts.[8] | May be more expensive than carbodiimides. | High; a powerful reagent suitable for difficult couplings.[9] |
Experimental Protocol: Two-Step Amide Coupling of Pyrazine-2-Carboxylic Acid via Acyl Chloride Formation
This protocol is adapted from methodologies described for the synthesis of amides from substituted pyrazine-2-carboxylic acids.[4][5]
Step 1: Formation of Pyrazine-2-carbonyl chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add pyrazine-2-carboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF (1-2 drops) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) and stir for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, add dry toluene or benzene and evaporate under reduced pressure; repeat this process 2-3 times.[4] The resulting crude pyrazine-2-carbonyl chloride is typically a yellow to brown oil or solid and is used immediately in the next step without further purification.
Step 2: Amide Bond Formation
-
Preparation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) in dry acetone or another suitable anhydrous solvent (e.g., DCM, THF).[4] Add dry pyridine (1.0 eq) or another non-nucleophilic base to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same dry solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into cold water.[5] The crude amide product may precipitate and can be collected by filtration. If it does not precipitate, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the pure pyrazine amide.[7]
III. Visualizations & Workflows
Troubleshooting Workflow for Pyrazine Amide Coupling
This diagram outlines a logical progression for troubleshooting failed or low-yielding reactions.
Caption: Troubleshooting Decision Tree for Pyrazine Amide Coupling.
General Mechanism of Amide Bond Formation
This diagram illustrates the general activation of a carboxylic acid by a coupling reagent (exemplified by a uronium salt like HATU) and subsequent nucleophilic attack by an amine.
Caption: Generalized Amide Bond Formation Pathway.
IV. References
-
Gangarapu, N. R., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706–7710. Available from: [Link]
-
Gangarapu, N. R., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. Available from: [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Institutes of Health. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]
-
Aapptec. Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Unspecified Authors. (Date unavailable). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available from: [Link]
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. Available from: [Link]
-
Unspecified Authors. (Date unavailable). Recent development of peptide coupling reagents in organic synthesis. Source unavailable.
-
Unspecified Authors. (Date unavailable). Optimizing Peptide Coupling: Key Techniques. Source unavailable.
-
HepatoChem. (Date unavailable). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]
-
Unspecified Authors. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Publications. Available from: [Link]
-
Unspecified Authors. (Date unavailable). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available from: [Link]
-
Unspecified Authors. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. Available from: [Link]
-
Unspecified Authors. (Date unavailable). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available from: [Link]
-
Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. Retrieved from [Link]
-
Unspecified Authors. (2017). Preparation of Pyrazine Carboxamides: A Reaction Involving N‑Heterocyclic Carbene (NHC) Intermediates. ResearchGate. Available from: [Link]
-
Unspecified Authors. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. National Institutes of Health. Available from: [Link]
-
Unspecified Authors. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jpt.com [jpt.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. peptide.com [peptide.com]
- 12. americapeptide.com [americapeptide.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
Stability issues of "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" under acidic/basic conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 3-amino-5-methoxypyrazine-2-carboxylate. This document is intended for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. Pyrazine derivatives are crucial scaffolds in medicinal chemistry, and understanding their stability is paramount to achieving reliable and reproducible experimental outcomes.
This guide provides in-depth answers to frequently asked questions (FAQs) and detailed troubleshooting advice regarding the stability of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, particularly under acidic and basic conditions.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 3-amino-5-methoxypyrazine-2-carboxylate?
The molecule possesses three key functional groups susceptible to degradation under non-neutral pH conditions: a methyl ester, an amino group, and a methoxy group attached to the pyrazine ring.
-
Under Basic Conditions: The primary and most rapid degradation pathway is the base-catalyzed hydrolysis (saponification) of the methyl ester to form the corresponding carboxylate salt. This is a common reaction for esters and typically proceeds readily at room temperature with common bases like NaOH, KOH, or LiOH.
-
Under Acidic Conditions: The molecule is susceptible to acid-catalyzed hydrolysis of the methyl ester, yielding the carboxylic acid and methanol. Under more forcing acidic conditions (e.g., strong acids like HBr or HI, and/or high temperatures), there is a potential for the cleavage of the methoxy group (an aryl ether) to yield a phenol.[1][2] The pyrazine nitrogens can also be protonated, which may alter the reactivity of the entire ring system.
Q2: What is the expected primary degradation product under basic conditions?
The primary degradation product is 3-amino-5-methoxypyrazine-2-carboxylic acid (or its corresponding salt). This is formed via the saponification of the methyl ester. This reaction is often intentionally performed to synthesize the carboxylic acid derivative.
Q3: What are the potential degradation products under acidic conditions?
Under mild acidic conditions, the main product will be 3-amino-5-methoxypyrazine-2-carboxylic acid . If harsh acidic conditions are used (e.g., refluxing with strong, nucleophilic acids like HBr or HI), a secondary degradation product could be 3-amino-5-hydroxy-pyrazine-2-carboxylic acid , resulting from the cleavage of the methoxy group.[1][2][3]
Q4: How should I store solutions of this compound?
For maximum stability, solutions should be stored under neutral or slightly acidic conditions (pH 4-6), protected from light, and kept at low temperatures (2-8°C is recommended for short-term storage). Avoid preparing and storing solutions in basic buffers (pH > 8) for extended periods unless saponification is the desired outcome. For long-term storage, it is best to store the compound as a solid in a cool, dry, dark place.
Q5: Is the pyrazine ring itself stable?
The pyrazine ring is a robust aromatic system and is generally stable under the conditions that would typically cleave the ester or ether groups.[4] Ring-opening reactions are not a common degradation pathway under typical laboratory conditions. In acidic media, the ring nitrogen atoms can be protonated, which deactivates the ring toward electrophilic substitution but does not typically lead to ring cleavage.[4]
II. Troubleshooting Guide
This section addresses specific issues you might encounter during experiments.
Problem 1: Low yield or unexpected byproducts after a reaction involving a basic workup (e.g., aqueous sodium bicarbonate wash).
-
Scenario: You've performed a reaction and during the aqueous workup, you wash your organic layer with a basic solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Upon analyzing the product, you find a significant amount of a new, more polar compound and a lower-than-expected yield of your desired material.
-
Probable Cause: You are likely observing partial or complete saponification of the methyl ester. The resulting carboxylate salt is highly polar and water-soluble, leading to its loss into the aqueous layer.
-
Solution & Causality:
-
Minimize Contact Time: Perform the basic wash quickly and at a low temperature (e.g., with an ice bath).
-
Use a Weaker Base: If possible, use a milder base like a phosphate buffer (pH 7-8) for neutralization instead of strong carbonate or hydroxide solutions.
-
Acidify and Re-extract: If you suspect significant product has been hydrolyzed and lost to the aqueous layer, acidify the aqueous layer to pH ~3-4 with a dilute acid (e.g., 1N HCl). This will protonate the carboxylate, making the carboxylic acid product less water-soluble. You can then re-extract this product with an organic solvent like ethyl acetate.
-
Problem 2: A new, highly polar spot appears on my TLC after an acidic reaction step (e.g., Boc deprotection with TFA).
-
Scenario: You are using Methyl 3-amino-5-methoxypyrazine-2-carboxylate in a multi-step synthesis that involves treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Your TLC analysis post-reaction shows a new spot at a lower Rf value (more polar) than your starting material.
-
Probable Cause: This new spot is almost certainly the carboxylic acid resulting from acid-catalyzed hydrolysis of the methyl ester. The mechanism involves protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by water.[5][6]
-
Solution & Causality:
-
Use Anhydrous Conditions: If water is not essential for your reaction, ensure all reagents and solvents are rigorously dried. The hydrolysis reaction cannot occur without a water source.
-
Modify Reaction Temperature: Perform the acidic step at the lowest possible temperature that allows the primary reaction to proceed. Ester hydrolysis is temperature-dependent.
-
Protect the Ester: In complex syntheses, if the ester's lability is a persistent issue, consider using a more robust ester protecting group (e.g., a tert-butyl ester) that can withstand the specific acidic conditions required for other steps.
-
Problem 3: Significant product degradation is observed during purification by silica gel chromatography.
-
Scenario: You observe streaking, low recovery, or the appearance of a new polar impurity on the TLC fractions after performing column chromatography on standard silica gel.
-
Probable Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the methyl ester, especially if protic or water-containing solvents are used. The amino group on the pyrazine ring can also interact strongly with the acidic silanol groups, causing streaking and poor recovery.
-
Solution & Causality:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a volatile base, like 0.5-1% triethylamine or ammonia in the mobile phase. This neutralizes the acidic sites on the silica surface.
-
Use Alternative Media: Consider using neutral alumina or a reversed-phase (C18) column for purification, which avoids the issue of silica acidity.
-
Prompt Elution: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.
-
III. Visualization of Degradation Pathways
The following diagrams illustrate the key chemical transformations that Methyl 3-amino-5-methoxypyrazine-2-carboxylate undergoes in acidic and basic environments.
Diagram 1: Base-Catalyzed Hydrolysis (Saponification)
Caption: Base-catalyzed hydrolysis (saponification) workflow.
Diagram 2: Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of the methyl ester.
IV. Experimental Protocol: Stability Assessment
This protocol provides a general workflow for quantitatively assessing the stability of Methyl 3-amino-5-methoxypyrazine-2-carboxylate under your specific experimental conditions using HPLC.
Objective: To determine the rate of degradation of the title compound at a given pH and temperature.
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate
-
Buffer solution of desired pH (e.g., pH 2, pH 7, pH 9)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or TFA (for mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like ACN or MeOH.
-
Initiate the Experiment:
-
Label three vials for your chosen pH (e.g., "pH 9 - T0", "pH 9 - T1", "pH 9 - T2").
-
To each vial, add a specific volume of your buffer (e.g., 950 µL).
-
Place the vials in a water bath or heating block set to the desired experimental temperature.
-
To start the reaction, add a small volume of your stock solution to each vial (e.g., 50 µL to make a final concentration of 50 µg/mL). Mix well.
-
-
Time Point Zero (T0): Immediately after adding the stock solution to the "T0" vial, take a sample and inject it into the HPLC. This will be your 100% reference peak area.
-
Subsequent Time Points: At predetermined intervals (e.g., 1 hour, 4 hours, 24 hours), take samples from the corresponding vials and inject them into the HPLC.
-
HPLC Analysis:
-
Method: Use a C18 reversed-phase column. A typical gradient might be 10-90% ACN (with 0.1% formic acid) in water (with 0.1% formic acid) over 15-20 minutes.
-
Detection: Monitor at a wavelength where the compound has a strong absorbance (e.g., determined by a UV scan, likely in the 254-320 nm range).
-
Quantification: Record the peak area of the starting material at each time point. The appearance of a new, more polar peak (shorter retention time) likely corresponds to the carboxylic acid degradation product.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 sample. This data can be plotted to determine the degradation kinetics.
Workflow Diagram: HPLC Stability Test
Caption: Workflow for assessing compound stability via HPLC.
V. Summary of Stability Profiles
| Condition | Primary Reaction | Product(s) | Relative Rate | Key Considerations |
| Strongly Basic (pH > 10) | Saponification | Carboxylate Salt | Fast | Rapid at room temp. Avoid basic workups if ester is desired. |
| Mildly Basic (pH 8-9) | Saponification | Carboxylate Salt | Moderate | Hydrolysis can occur over hours/days. Store solutions cool. |
| Neutral (pH 6-8) | - | (Stable) | Very Slow | Optimal range for storage and handling in solution. |
| Mildly Acidic (pH 3-5) | Ester Hydrolysis | Carboxylic Acid | Slow to Moderate | Rate is dependent on temperature and water presence. |
| Strongly Acidic (pH < 2) | Ester Hydrolysis | Carboxylic Acid | Moderate to Fast | Risk of side reactions like ether cleavage at high temps. |
| Harsh Acid (e.g., HBr, HI, heat) | Ester Hydrolysis & Ether Cleavage | Carboxylic Acid & Phenol Derivative | Fast | Irreversible degradation. Avoid unless demethylation is intended.[1][2] |
References
-
Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Acidic Cleavage of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Pyrazines. (n.d.). In Comprehensive Organic Chemistry II (Vol. 6, pp. 2-2). Retrieved January 15, 2026, from [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A green and efficient hydrolysis of met. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved January 15, 2026, from [Link]
-
2-(4-Methoxyphenoxy)pyrazine. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Pyrazine, 2-methoxy-3-propyl. (n.d.). NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry. Retrieved January 15, 2026, from [Link]
-
Using the mechanism for the acid-catalyzed hydrolysis of an ester.... (n.d.). Pearson. Retrieved January 15, 2026, from [Link]...
-
3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (2023). ChemBioChem, 24(12), e202300362. Retrieved January 15, 2026, from [Link]
-
Mechanisms of Ester hydrolysis. (n.d.). Science Discussions. Retrieved January 15, 2026, from [Link]
-
Acid-catalyzed ester hydrolysis. (2014, March 12). Khan Academy. Retrieved January 15, 2026, from [Link]
-
Methyl 3-amino-5-bromothiophene-2-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Preparation method, product and application of 2-amino-5-methylpyrazine. (n.d.). Google Patents.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with Methyl 3-amino-5-methoxypyrazine-2-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and practical protocols to overcome common challenges in the functionalization of this electron-deficient heterocyclic scaffold.
Understanding the Substrate: The Key to Success
Methyl 3-amino-5-methoxypyrazine-2-carboxylate presents a unique set of challenges and opportunities in cross-coupling chemistry. Its reactivity is governed by several key structural features:
-
Electron-Deficient Pyrazine Core: The two nitrogen atoms in the pyrazine ring withdraw electron density, making it highly electron-deficient.[1] This property can facilitate the initial oxidative addition step with a palladium(0) catalyst but also increases susceptibility to nucleophilic attack and potential side reactions.
-
Coordinating Nitrogen Atoms: The pyrazine ring nitrogens, along with the exocyclic 3-amino group, can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, a well-documented issue for N-heterocycles, often analogous to the "2-pyridyl problem".[2][3]
-
Substituent Effects: The amino and methoxy groups are electron-donating, which can modulate the electronic properties of the ring. The methyl carboxylate is an electron-withdrawing group. The interplay of these substituents dictates the reactivity at specific positions on the ring.
This guide will primarily address reactions where a leaving group (e.g., Cl, Br, I, OTf) is present on the pyrazine ring, which is the most common scenario for cross-coupling.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the likely causes and how can I fix it?
This is the most common issue when working with halogenated pyrazine substrates. The problem typically stems from an inappropriate catalyst system, base, or instability of the coupling partner.
Answer:
-
Possible Cause A: Inefficient Catalyst System & Ligand Choice
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient nature of the pyrazine and the presence of coordinating nitrogen atoms can poison the catalyst or slow down the crucial reductive elimination step, leading to catalyst decomposition.[2]
-
The Solution: Employ Specialized Ligands. For N-heterocyclic substrates, the use of bulky, electron-rich phosphine ligands is critical. These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing the formation of inactive palladium black.[4][5]
-
Recommendation: Start with a screening of modern biarylphosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos . N-heterocyclic carbene (NHC) ligands can also be highly effective.[6]
-
Palladium Source: Using air-stable palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) often provides more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7]
-
-
-
Possible Cause B: Incorrect Base Selection
-
The Problem: The base is not just a proton scavenger; it plays a critical role in the transmetalation step.[2] An overly strong base can cause degradation of the sensitive pyrazine substrate, while a base that is too weak or insoluble may not facilitate transmetalation effectively.
-
The Solution: Screen a Range of Bases.
-
Standard Choice: K₃PO₄ or Cs₂CO₃ are often excellent starting points. They offer a good balance of reactivity and compatibility with a wide range of functional groups.[2]
-
Milder Options: For substrates with base-sensitive functionalities, weaker bases like K₂CO₃ or even fluoride sources like KF can be beneficial, though they may require higher reaction temperatures or longer times.[4]
-
-
-
Possible Cause C: Boronic Acid Decomposition
-
The Problem: Arylboronic acids, especially electron-deficient ones, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) at elevated temperatures.[4]
-
The Solution: Use More Stable Boron Reagents.
-
Question 2: I am attempting a Buchwald-Hartwig amination with my halogenated pyrazine, and it's failing. Why?
Answer:
The Buchwald-Hartwig amination is subject to the same catalyst inhibition issues as the Suzuki coupling, often to an even greater extent because the amine coupling partner itself can compete for coordination sites on the palladium catalyst.[8][9]
-
Possible Cause A: Severe Catalyst Inhibition
-
The Problem: The combination of the pyrazine nitrogens, the substrate's amino group, and the amine nucleophile creates a highly competitive environment for palladium coordination, effectively shutting down the catalytic cycle.
-
The Solution: Use Highly Specialized Ligand Systems. This reaction class is where bulky biarylphosphine ligands are most critical.
-
Recommendation: Ligands specifically designed for challenging C-N couplings, such as BrettPhos or Josiphos-type ligands , are often required. These ligands create a sterically demanding coordination sphere around the palladium that favors the productive catalytic cycle over inhibitory pathways.[5][10]
-
-
-
Possible Cause B: Inappropriate Base
-
The Problem: C-N coupling typically requires a strong, non-nucleophilic base to deprotonate the amine nucleophile and facilitate the reaction. Weaker bases like carbonates are usually ineffective.
-
The Solution: Employ Strong Alkoxide or Amide Bases.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base. For particularly challenging couplings, stronger bases like lithium bis(trimethylsilyl)amide (LHMDS) may be necessary.[9]
-
-
Question 3: My reaction turns black, and I see a precipitate forming. What is happening?
Answer:
This is a classic sign of catalyst decomposition into palladium black, an inactive, aggregated form of palladium(0).[2][4]
-
The Problem: The catalytically active, soluble Pd(0)Lₙ species is unstable and aggregates if the catalytic cycle is slow or if the ligand cannot sufficiently stabilize it. This is common when the reductive elimination step is slow.
-
The Solution:
-
Improve Ligand Choice: As discussed above, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) that provides better steric and electronic stabilization to the Pd(0) center.
-
Check Reagent Purity: Impurities in solvents or reagents can poison the catalyst. Ensure you are using anhydrous solvents and pure starting materials. Distilling amines or filtering solvents through alumina can sometimes resolve issues.[11]
-
Adjust Concentration: Sometimes, running the reaction at a lower concentration can disfavor the aggregation process.
-
Question 4: I am observing significant homocoupling of my boronic acid (Glaser-type or Suzuki-type). How can I prevent this?
Answer:
Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira reactions. It indicates that the desired cross-coupling pathway is being outcompeted.
-
The Problem: In Suzuki reactions, this often points to slow transmetalation or a catalyst system that promotes oxidation of the boronic acid. In Sonogashira reactions, it's a well-known side reaction promoted by the copper co-catalyst.
-
The Solution:
-
Optimize Ligand/Palladium Ratio: Ensure an appropriate excess of ligand is present to prevent the formation of coordinatively unsaturated palladium species that can promote homocoupling.
-
For Sonogashira: If homocoupling is severe, consider a copper-free Sonogashira protocol .[12] These methods often require specialized ligands but can completely eliminate the homocoupling side product.
-
For Stille Coupling: A simple but effective strategy is to change the order of reagent addition. Mixing the palladium catalyst with the aryl halide before adding the organostannane reagent can suppress homocoupling.[1]
-
Catalyst & Condition Selection Workflow
For a successful cross-coupling reaction, a systematic approach to selecting and optimizing conditions is crucial. The following workflow provides a logical decision-making process.
Caption: Decision workflow for catalyst selection and troubleshooting.
Frequently Asked Questions (FAQs)
-
Q1: Which palladium precursor is best: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
-
A: While Pd(OAc)₂ and Pd₂(dba)₃ are cheaper, they require in situ reduction to the active Pd(0) state, which can be inconsistent.[13][14] Air-stable palladium pre-catalysts (e.g., Buchwald or PEPPSI type) contain the ligand and a stabilized Pd(II) source that reliably generates the active Pd(0) species under the reaction conditions. For reproducibility and high success rates, especially with challenging substrates, pre-catalysts are highly recommended.[7]
-
-
Q2: How do the existing substituents on my pyrazine substrate affect the reaction?
-
A: The 3-amino and 5-methoxy groups are electron-donating, which can make the oxidative addition step slightly more difficult compared to an unsubstituted pyrazine. However, the dominant effect is often the potential for the 3-amino group and the adjacent pyrazine nitrogen to form a chelate with the palladium center, which can inhibit catalysis. This is why bulky ligands that prevent such chelation are crucial.
-
-
Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling of a chloro-pyrazine derivative?
-
A: Chloropyrazines are the least reactive of the halopyrazines (reactivity order: I > Br > Cl).[2] Therefore, a highly active catalyst system is required. See the protocol in the next section for a robust starting point.
-
-
Q4: Can I perform a direct C-H activation/arylation on this substrate instead of using a halogenated version?
-
A: Yes, this is a promising area. The electron-deficient nature of the pyrazine ring makes its C-H bonds susceptible to functionalization.[1] Iron-catalyzed C-H arylations of pyrazines with organoboron reagents have been reported and could be a viable alternative to traditional cross-coupling.[15][16] This approach avoids the need to pre-install a halogen, making the synthesis more atom-economical.
-
General Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyrazine
This protocol provides a robust set of starting conditions for the coupling of a hypothetical Methyl 3-amino-6-chloro-5-methoxypyrazine-2-carboxylate with an arylboronic acid.
Table 1: Reagents & Conditions
| Component | Recommended Starting Point | Notes |
| Palladium Pre-catalyst | SPhos Pd G3 | 1-2 mol% |
| Ligand | SPhos | 1.1 eq relative to Pd |
| Base | K₃PO₄ (potassium phosphate) | 2.0 - 3.0 equivalents |
| Boron Reagent | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equivalents |
| Solvent | 1,4-Dioxane / Water | 5:1 to 10:1 ratio |
| Temperature | 80 - 110 °C | Monitor by TLC/LC-MS |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst oxidation |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated pyrazine (1.0 eq), the arylboronic acid/ester (1.2 eq), K₃PO₄ (2.0 eq), the SPhos Pd G3 pre-catalyst (0.02 eq), and SPhos ligand (0.022 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1) via syringe. The reaction concentration should typically be around 0.1 M.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel.
Catalytic Cycle Overview
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(19), 3045-3073. Available from: [Link]
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (2014). Request PDF on ResearchGate. Available from: [Link]
-
Jolit, A., & Glorius, F. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. Available from: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
-
Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1441-1448. Available from: [Link]
-
Iron-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C-H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. Request PDF on ResearchGate. Available from: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. Available from: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. (2022). ACS Organic & Inorganic Au. Available from: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
-
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Available from: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Available from: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]
-
Mechanistic Insights into the C-C cross-coupling of pyrazine and the formation of a decanuclear organometallic DyIII complex - ACS Fall 2025. Available from: [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). ACS Publications. Available from: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
-
Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. (2015). The Journal of Organic Chemistry. Available from: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available from: [Link]
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. Available from: [Link]
-
Palladium-catalyzed Heck coupling of arylhydrazines via C–NHNH2 bond activation. (2021). Nature Communications. Available from: [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Available from: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2021). MDPI. Available from: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available from: [Link]
-
Palladium Metal Catalysts in Heck C-C Coupling Reactions. Request PDF on ResearchGate. Available from: [Link]
-
Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. Available from: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available from: [Link]
- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents.
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2022). MDPI. Available from: [Link]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Biological Activities of Methyl 3-amino-5-methoxypyrazine-2-carboxylate Derivatives: A Guide for Researchers
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among these, derivatives of Methyl 3-amino-5-methoxypyrazine-2-carboxylate have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to design and develop novel therapeutics based on this versatile chemical scaffold.
Anticancer Activity: Targeting Key Signaling Pathways
Several derivatives of 3-aminopyrazine-2-carboxamide, structurally related to Methyl 3-amino-5-methoxypyrazine-2-carboxylate, have demonstrated potent anticancer activity. A key area of investigation has been the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[2] Dysregulation of FGFR signaling is implicated in the development and progression of various cancers.[3]
Comparative Anticancer Potency of Pyrazine Derivatives
The following table summarizes the in vitro anticancer activity of selected 3-aminopyrazine-2-carboxamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide | NCI-H520 (Lung) | 26.69 | [2] |
| SNU-16 (Gastric) | 1.88 | [2] | ||
| KMS-11 (Myeloma) | 3.02 | [2] | ||
| SW-780 (Bladder) | 2.34 | [2] | ||
| MDA-MB-453 (Breast) | 12.58 | [2] | ||
| 12b | Imidazo[1,2-a]pyrazine derivative | Hep-2 (Laryngeal) | 11 | [4] |
| HepG2 (Liver) | 13 | [4] | ||
| MCF-7 (Breast) | 11 | [4] | ||
| A375 (Melanoma) | 11 | [4] | ||
| 7c | 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | MCF-7 (Breast) | 1.73 (µg/mL) | [5] |
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [6] |
| A549 (Lung) | 3.5 | [6] | ||
| SW620 (Colon) | 10.8 | [6] |
Mechanism of Action: Inhibition of the FGFR Signaling Pathway
The anticancer activity of many of these pyrazine derivatives stems from their ability to inhibit the FGFR signaling pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell growth and survival.[7] Pyrazine-based inhibitors can block this process, leading to cell cycle arrest and apoptosis.
FGFR Signaling Pathway and Inhibition by Pyrazine Derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Workflow of the MTT Assay for Cell Viability.
Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 3-aminopyrazine-2-carboxamide have also been extensively studied for their antimicrobial properties, demonstrating activity against a range of bacteria, fungi, and mycobacteria.[7][11]
Comparative Antimicrobial Potency of Pyrazine Derivatives
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for selected 3-aminopyrazine-2-carboxamide derivatives.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 17 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 | [7][12] |
| 20 | 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | Mycobacterium smegmatis | 31.25 | [11] |
| Staphylococcus aureus | 31.25 (µM) | [11] | ||
| 10 | 3-amino-N-hexylpyrazine-2-carboxamide | Staphylococcus aureus | 500 (µM) | [11] |
| 11 | 3-amino-N-heptylpyrazine-2-carboxamide | Staphylococcus aureus | 250 (µM) | [11] |
| 18 | 3-(4-bromobenzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 1.95 | [13] |
| 15 | 3-(4-chlorobenzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 1.95 | [13] |
| 12 | 3-(4-fluorobenzamido)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Ra | 3.91 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[14][15]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Antimicrobial compounds
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the pyrazine derivatives in the broth medium in the wells of a 96-well plate.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.[15]
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared inoculum. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).[14]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[16]
-
MIC Determination: After incubation, visually inspect the wells for turbidity or measure the optical density using a plate reader. The MIC is the lowest concentration of the compound that inhibits visible growth.[14][16]
Workflow of the Broth Microdilution Assay for MIC Determination.
Enzyme Inhibition: A Promising Avenue for Drug Development
Certain pyrazine derivatives have also been identified as potent inhibitors of specific enzymes, such as Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition can lead to cell death.[17] This makes it an attractive target for the development of anticancer and antimicrobial drugs.
Comparative DHFR Inhibition by Pyrazine and Related Derivatives
The following table presents the IC50 values for DHFR inhibition by selected compounds.
| Compound ID | Derivative Class | IC50 (µM) | Reference |
| 11 | Pyrido[2,3-d]pyrimidine derivative | 6.5 | [18] |
| 13 | Pyrido[2,3-d]pyrimidine derivative | 7.1 | [18] |
| 14 | Pyrido[2,3-d]pyrimidine derivative | 8.7 | [18] |
| Methotrexate | Reference DHFR inhibitor | 5.57 | [18] |
| 10e | Pyrazolo[3,4-d]pyrimidine derivative | < 1 | [19] |
| 10f | Pyrazolo[3,4-d]pyrimidine derivative | < 1 | [19] |
| 10g | Pyrazolo[3,4-d]pyrimidine derivative | < 1 | [19] |
Experimental Protocol: DHFR Enzyme Inhibition Assay
This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[17][20]
Materials:
-
96-well UV-transparent plate
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Assay buffer
-
Pyrazine derivatives
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of DHFR enzyme, DHF substrate, NADPH, and the test compounds in the assay buffer.[17]
-
Assay Setup: In a 96-well plate, add the assay buffer, the pyrazine derivative at various concentrations, and the DHFR enzyme. Include a control without the inhibitor.[21]
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the reaction by adding NADPH and DHF to each well.[17]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.[20]
-
Data Analysis: Calculate the rate of NADPH consumption for each concentration of the inhibitor and determine the IC50 value.
Conclusion
Derivatives of Methyl 3-amino-5-methoxypyrazine-2-carboxylate and related 3-aminopyrazine-2-carboxamides represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents underscores their potential for the development of new therapeutic agents. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Sources
- 1. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. assaygenie.com [assaygenie.com]
A Comparative Analysis of Pyrazine-Based Scaffolds in Modern Drug Design
Abstract: The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its distinct electronic characteristics and structural versatility have established it as a "privileged structure," leading to the development of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Pyrazine derivatives have demonstrated remarkable pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[3][4] This guide provides an in-depth comparative analysis of pyrazine-based scaffolds against other common heterocyclic alternatives in key therapeutic areas. We will explore the causality behind its selection in drug design, present supporting quantitative data from seminal studies, provide detailed experimental protocols for its evaluation, and visualize the complex relationships that govern its activity.
Introduction: The Privileged Status of the Pyrazine Scaffold
The utility of the pyrazine ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal building block for modulating biological activity.
Physicochemical Properties and Bioisosterism
The pyrazine ring is a six-membered aromatic structure containing two nitrogen atoms in a 1,4-orientation.[3] This arrangement results in a molecule that is less basic (pKa 0.65) than its isomers, pyrimidine (pKa 1.3) and pyridazine, as well as pyridine (pKa 2.3).[3] The two nitrogen atoms are excellent hydrogen bond acceptors, a critical feature for interacting with biological targets like enzyme active sites.[3][5] Furthermore, the ring's planarity and aromaticity allow it to participate in favorable π-π stacking interactions with aromatic amino acid residues in protein targets. Its symmetrical nature results in a zero dipole moment, which can influence solubility and membrane permeability.[3]
In drug design, the pyrazine scaffold is often employed as a bioisostere—a substituent or group with similar physical or chemical properties that imparts comparable biological effects to another chemical compound. It can replace other aromatic or heterocyclic rings to fine-tune a molecule's potency, selectivity, or pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties.
A Legacy of Therapeutic Applications
The pyrazine motif is at the core of several essential medicines, demonstrating its broad therapeutic value.[6] Notable FDA-approved drugs include:
-
Bortezomib: A first-in-class proteasome inhibitor for treating multiple myeloma.[6]
-
Pyrazinamide: A first-line antitubercular agent crucial for shortening the duration of tuberculosis therapy.[6]
-
Amiloride: A potassium-sparing diuretic.[3]
-
Favipiravir: An antiviral agent used for the treatment of influenza.[6]
-
Erdafitinib: A kinase inhibitor for treating urothelial carcinoma.[7]
The success of these drugs underscores the scaffold's ability to be adapted to a wide variety of biological targets.[8]
Comparative Case Study 1: Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazine ring is a dominant motif in the design of small-molecule kinase inhibitors that function by competing with ATP for the enzyme's binding pocket.[7][9]
The Pyrazine Scaffold as a Hinge-Binder
In many kinase inhibitors, the pyrazine ring acts as a "hinge-binder." The nitrogen atoms form critical hydrogen bonds with the backbone amide groups of the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. This anchoring interaction is fundamental to the inhibitor's potency. Pyrazine-based inhibitors can be designed to bind reversibly through these interactions or irreversibly via a covalent bond with a nearby residue.[7]
Comparative Analysis: Pyrazine vs. Other Heterocycles in Kinase Inhibition
To understand the specific advantages of the pyrazine scaffold, it is useful to compare it with other common hinge-binding motifs, such as pyrimidine and quinazoline. While all can form the necessary hydrogen bonds, the specific geometry and electronic properties of each ring can lead to significant differences in potency and selectivity.
| Parameter | Pyrazine-Based (e.g., Erdafitinib) | Pyrimidine-Based (e.g., Imatinib) | Quinazoline-Based (e.g., Erlotinib) |
| Primary Target(s) | FGFR1-4 | BCR-Abl, c-KIT, PDGFR | EGFR |
| Binding Mode | ATP-Competitive, H-bonds via N1/N4 | ATP-Competitive, H-bonds via N1/N3 | ATP-Competitive, H-bonds via N1/N3 |
| Biochemical IC50 (Primary Target) | ~1-3 nM (FGFR1-4) | ~25-100 nM (Abl, KIT, PDGFR) | ~2 nM (EGFR WT)[10] |
| Key Advantage | Potent and often used to achieve selectivity across kinase subfamilies. | Highly validated scaffold, forms the core of many successful drugs. | Highly potent, established scaffold for EGFR family inhibitors. |
| Potential Liability | Can be subject to metabolic oxidation; potential for off-target effects depending on substitution. | Resistance mutations are common (e.g., T315I in Abl). | Reduced activity against resistance mutations (e.g., T790M in EGFR).[10] |
Data compiled from multiple sources for illustrative comparison.[7][10]
The choice of a pyrazine core over a pyrimidine or quinazoline is a strategic decision in the design process, often driven by the desire to optimize interactions with specific amino acid side chains outside the hinge region or to modulate physicochemical properties to improve the ADME profile.
Experimental Workflow: In Vitro Kinase Inhibition Assay
To quantify and compare the potency of novel inhibitors, a robust biochemical assay is required. The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase enzyme and the biotinylated peptide substrate to their final concentrations in the kinase buffer.
-
Prepare a serial dilution of the pyrazine-based test compound (and a non-pyrazine comparator) in DMSO, followed by a final dilution in kinase buffer.
-
Prepare an ATP solution at twice the desired final concentration.
-
Prepare a stop/detection buffer containing EDTA (to stop the reaction) and the TR-FRET detection reagents (e.g., a Europium-labeled anti-phospho-antibody and a Streptavidin-allophycocyanin conjugate).
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the enzyme/peptide substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of the stop/detection buffer.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Kinase Inhibitor Screening Workflow
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Comparative Case Study 2: Antitubercular Agents
The fight against tuberculosis (TB) was revolutionized by the introduction of combination therapies, in which Pyrazinamide (PZA), a pyrazine derivative, plays an indispensable role. Its mechanism is entirely distinct from other first-line TB drugs.
The Unique Mechanism of Pyrazinamide (PZA)
PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by an amidase enzyme (pncA) within the Mycobacterium tuberculosis (Mtb) bacterium.[11] Its activity is highly dependent on an acidic environment (pH ~5.5), which is characteristic of the inflammatory, anaerobic lesions where Mtb can exist in a non-replicating, persistent state.[12] This ability to kill "persister" cells is what makes PZA unique and allows for the shortening of TB therapy from 9-12 months to 6 months.[12][13] Other drugs are largely ineffective against this bacterial population.[14]
The active form, POA, is believed to have multiple targets, including:
-
Disruption of Membrane Energetics: POA is protonated in the acidic cytoplasm and its efflux disrupts the bacterial cell's membrane potential and ability to generate energy.[13]
-
Inhibition of Trans-Translation: POA binds to the Ribosomal protein S1 (RpsA), inhibiting a crucial process that bacteria use to rescue stalled ribosomes, thereby blocking protein synthesis.[12]
-
Inhibition of Coenzyme A Synthesis: Recent evidence suggests POA may also inhibit PanD, an enzyme essential for the biosynthesis of coenzyme A.[11]
Comparative Analysis: PZA vs. Other First-Line TB Drugs
| Drug | Pyrazinamide (PZA) | Isoniazid (INH) | Rifampin (RIF) |
| Chemical Class | Pyrazine Carboxamide | Hydrazide | Ansamycin |
| Target Bacteria | Non-replicating persisters in acidic environments.[14] | Actively replicating bacteria. | Actively replicating bacteria. |
| Mechanism of Action | Prodrug; active form disrupts membrane energetics, trans-translation, and CoA synthesis.[13][15] | Prodrug; active form inhibits mycolic acid (cell wall) synthesis. | Inhibits DNA-dependent RNA polymerase, blocking transcription. |
| Key Role in Therapy | Sterilizing agent; shortens therapy duration by eliminating persisters.[13] | Potent bactericidal agent against rapidly dividing Mtb. | Potent bactericidal agent; sterilizing activity. |
| Common Resistance | Mutations in the pncA activating enzyme.[11] | Mutations in the katG activating enzyme. | Mutations in the rpoB target gene. |
This comparison highlights PZA's complementary and essential role. While INH and RIF rapidly kill the bulk of dividing bacteria, PZA eliminates the persistent reservoir that would otherwise cause a relapse.
Synthetic Strategies and Library Design
The structure-activity relationship (SAR) of pyrazine derivatives is highly dependent on the nature and position of substituents on the ring.[16] A systematic exploration of this "chemical space" is key to optimizing a lead compound.
Logic for Designing a Focused Pyrazine Library
When developing a new pyrazine-based therapeutic, medicinal chemists design a library of related compounds to probe the SAR. The goal is to systematically modify different parts of the molecule to improve potency, selectivity, and ADME properties.
A common strategy involves identifying a "core" pyrazine scaffold that has shown initial activity and then diversifying substituents at key positions (R1, R2, etc.). The choice of substituents is guided by chemical principles:
-
Steric Bulk: Varying the size of the group (e.g., methyl vs. tert-butyl) to probe the size and shape of the binding pocket.
-
Electronic Effects: Introducing electron-donating or electron-withdrawing groups to modulate the electronics of the pyrazine ring and its interactions.
-
Solubility: Adding polar groups (e.g., amines, alcohols) to improve aqueous solubility and ADME properties.
Diagram: Logic for Pyrazine Library Diversification
Caption: Rational design of a focused library around a core pyrazine scaffold.
Pharmacokinetic and Safety Considerations
The inclusion of a pyrazine ring significantly impacts a drug's ADME profile. The nitrogen atoms can serve as sites for metabolism (oxidation) by cytochrome P450 enzymes. While this can aid in clearance, it can also lead to the formation of reactive metabolites or represent a metabolic liability. Judicious placement of substituents can "block" these metabolic hotspots to improve a compound's half-life. Furthermore, the overall lipophilicity and polarity, influenced by the pyrazine core and its substituents, govern properties like oral bioavailability and potential for CNS penetration. While many pyrazine-containing natural product hybrids show less toxicity than their parent compounds, careful safety profiling is essential in any drug development campaign.[3]
Conclusion and Future Outlook
The pyrazine scaffold continues to be a highly valuable and versatile tool in the drug designer's arsenal. Its unique physicochemical properties enable it to serve as a potent hinge-binder in kinase inhibitors and form the basis of unique mechanisms of action, as exemplified by pyrazinamide. A comparative analysis shows that while other heterocycles are also effective, the pyrazine ring offers a distinct combination of features that can be leveraged to solve complex challenges in potency, selectivity, and pharmacokinetics. Future research will undoubtedly continue to uncover novel applications for this privileged scaffold, leading to the development of next-generation therapeutics for a wide range of human diseases.
References
- BenchChem. The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide. BenchChem.
- Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.
- National Center for Biotechnology Information. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed.
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- R Discovery. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. R Discovery.
- PubMed. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. PubMed.
- Infection Control Today. (2011). Scientists Explain Unique Activity of TB Drug Pyrazinamide. Infection Control Today.
- ASM Journals. (2014). Mechanisms of Pyrazinamide Action and Resistance. ASM Journals.
- PubMed Central. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed Central.
- PubMed. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed.
- National Institutes of Health. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. NIH.
- ResearchGate. (2024). Structure and pharmacological activity of pyrazine. ResearchGate.
- Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. Uniscience Publishers.
- BenchChem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology. BenchChem.
- Semantic Scholar. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- BenchChem. A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies. BenchChem.
- PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- BenchChem. A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. BenchChem.
- PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.
- PubMed. (2023). Pharmacological activity and mechanism of pyrazines. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. infectioncontroltoday.com [infectioncontroltoday.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. unisciencepub.com [unisciencepub.com]
- 16. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Aminopyrazine Esters: A Comparative Analysis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Executive Summary
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved therapeutics.[1][2] Aminopyrazine esters, in particular, serve as versatile building blocks for constructing complex molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide provides an in-depth comparison of Methyl 3-amino-5-methoxypyrazine-2-carboxylate (MAMP) against two structurally significant analogs: the parent Methyl 3-aminopyrazine-2-carboxylate (MAP) and the electron-withdrawn Methyl 3-amino-5-chloropyrazine-2-carboxylate (MACP) .
Our analysis focuses on the critical interplay between the C5-substituent (methoxy, hydrogen, or chloro) and the molecule's resulting physicochemical properties, spectroscopic signatures, and synthetic reactivity. By understanding these nuances, researchers can make more informed decisions when selecting a starting material, ultimately accelerating the drug discovery and development timeline. This document synthesizes literature data with field-proven insights, offering detailed experimental protocols and comparative data to guide your synthetic strategy.
The Aminopyrazine Core: A Foundation for Diverse Pharmacological Activity
The aminopyrazine motif is a recurring feature in molecules targeting a vast range of diseases.[6] Its rigid, aromatic structure provides a well-defined vector for substituent placement, while the nitrogen atoms frequently act as crucial hydrogen bond acceptors in ligand-receptor interactions. The amino group at the C3 position and the ester at C2 are key functional handles that allow for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR).[7][8]
Derivatives have shown potent activity as:
-
Antioxidants: Scavenging reactive oxygen species and protecting against oxidative stress.[9]
-
Antimicrobials: Exhibiting activity against various bacterial and mycobacterial strains, including drug-resistant pathogens.[4]
-
Kinase Inhibitors: Modulating signaling pathways critical in inflammation and oncology.[6]
-
Histone Acetyltransferase (HAT) Inhibitors: Providing epigenetic modulation for cancer therapy.[10][11]
The choice of substitution on the pyrazine ring is a critical decision in any drug design campaign. The electronic nature of the substituent at the C5 position directly modulates the reactivity of the entire molecule, particularly the nucleophilicity of the C3-amino group, and introduces new potential points of interaction with biological targets.
Physicochemical and Spectroscopic Characterization: A Comparative Overview
A molecule's physical properties are paramount, influencing its solubility, handling, and pharmacokinetic profile. The introduction of a methoxy or chloro group at the C5 position creates significant, predictable shifts in these characteristics compared to the unsubstituted parent compound, MAP.
Table 1: Comparative Physicochemical Properties of Selected Aminopyrazine Esters
| Property | Methyl 3-aminopyrazine-2-carboxylate (MAP) | Methyl 3-amino-5-methoxypyrazine-2-carboxylate (MAMP) | Methyl 3-amino-5-chloropyrazine-2-carboxylate (MACP) |
| Molecular Formula | C₆H₇N₃O₂ | C₇H₉N₃O₃ | C₆H₆ClN₃O₂ |
| Molecular Weight | 153.14 g/mol [12] | 183.17 g/mol [13] | 187.58 g/mol [14] |
| Appearance | Solid | Solid | Solid |
| Predicted logP | 0.2[15] | Value not readily available, predicted to be slightly higher than MAP | Value not readily available, predicted to be significantly higher than MAP |
| Boiling Point | Not available | Not available | 323.2±37.0 °C (Predicted)[14] |
These substitutions also produce distinct spectroscopic signatures, which are crucial for reaction monitoring and final product confirmation. The electron-donating methoxy group in MAMP and the electron-withdrawing chloro group in MACP will predictably shift the chemical environment of the remaining ring proton and adjacent carbons.
Table 2: Key Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted & Observed in DMSO-d₆)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| MAP | ~7.5-7.6 (br s, 2H, NH₂), ~7.8 (d, 1H, H-5), ~8.1 (d, 1H, H-6)[4][16] | ~165 (C=O), ~153 (C-3), ~145 (C-2), ~138 (C-6), ~133 (C-5)[4][17] |
| MAMP | ~7.57 (br s, 2H, NH₂), ~7.48 (s, 1H, H-6), ~3.88 (s, 3H, OCH₃)[13] | ~165 (C=O), ~155 (C-5), ~150 (C-3), ~135 (C-2), ~125 (C-6), ~55 (OCH₃) |
| MACP | Signals for NH₂ and H-6 expected; H-6 likely downfield shifted relative to MAP due to inductive effect of Cl. | Signals for all carbons expected to be shifted based on the strong electron-withdrawing nature of the chlorine atom. |
Comparative Synthetic Utility: The Impact of the C5-Substituent
The primary synthetic utility of these esters lies in the reactivity of the C3-amino group, which readily undergoes acylation, alkylation, and other nucleophilic additions. The electronic nature of the C5 substituent directly dictates the nucleophilicity of this amine.
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate (MAMP): The methoxy group is electron-donating through resonance, increasing the electron density on the pyrazine ring and, consequently, the nucleophilicity of the C3-amino group. This enhanced reactivity can lead to faster reaction times, higher yields, and the ability to use milder reaction conditions.
-
Methyl 3-aminopyrazine-2-carboxylate (MAP): This compound serves as the baseline, with the reactivity of its amino group being standard for an amino-substituted pyrazine.
-
Methyl 3-amino-5-chloropyrazine-2-carboxylate (MACP): The chloro group is strongly electron-withdrawing via induction, decreasing the electron density of the ring and significantly reducing the nucleophilicity of the C3-amino group. This may necessitate harsher reaction conditions (e.g., stronger bases, higher temperatures) to achieve desired transformations.
This relationship is visually summarized in the workflow below, which outlines a comparative experiment to quantify these reactivity differences.
Caption: Comparative workflow for N-acylation of aminopyrazine esters.
Experimental Protocol: Comparative N-Acylation of Aminopyrazine Esters
This protocol provides a self-validating system to empirically determine the relative reactivity of MAMP, MAP, and MACP. Three parallel reactions must be set up under identical conditions.
Objective: To compare the yield of N-acylated product from MAMP, MAP, and MACP under standardized conditions.
Materials:
-
Methyl 3-amino-5-methoxypyrazine-2-carboxylate (MAMP)
-
Methyl 3-aminopyrazine-2-carboxylate (MAP)[12]
-
Methyl 3-amino-5-chloropyrazine-2-carboxylate (MACP)[14]
-
Benzoyl Chloride (or other representative acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Appropriate solvent system for TLC (e.g., 1:1 Hexane:Ethyl Acetate)
Procedure:
-
Reaction Setup (Perform for each ester in parallel):
-
To a dry 25 mL round-bottom flask under an inert atmosphere (e.g., Argon), add the aminopyrazine ester (1.0 mmol).
-
Dissolve the ester in 10 mL of anhydrous DCM.
-
Add anhydrous pyridine (1.5 mmol, 1.5 eq). Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation, driving the reaction to completion.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Slowly add benzoyl chloride (1.2 mmol, 1.2 eq) dropwise to the stirred solution. Causality: Dropwise addition prevents an exothermic reaction and minimizes side product formation.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on the same plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. Trustworthiness: This step provides real-time validation of the reaction's progress and helps determine the endpoint.
-
-
Workup:
-
Quench the reaction by adding 15 mL of water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution (to remove excess acid), 15 mL of water, and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis and Comparison:
-
Purify the crude product via flash column chromatography if necessary.
-
Determine the mass of the pure, isolated N-acylated product for each of the three starting materials.
-
Calculate the percentage yield for each reaction.
-
Confirm the structure of the products using ¹H NMR and Mass Spectrometry.
-
The expected outcome is a clear trend in yield: MAMP > MAP > MACP , providing direct experimental evidence for the electronic influence of the C5-substituent.
Synthesis and Structure-Activity Relationship (SAR) Implications
The selection of the initial building block has profound consequences for a drug discovery program.
Caption: General synthetic route to aminopyrazine derivatives.
-
Choosing MAMP introduces a methoxy group, which can serve as a hydrogen bond acceptor in a receptor pocket. Furthermore, O-methyl groups can influence metabolic stability, often blocking sites of oxidative metabolism. Its enhanced reactivity is a significant advantage for library synthesis where high-throughput success is paramount.
-
Choosing MACP provides a chloro-substituent that can occupy a hydrophobic pocket or act as a bioisostere for other groups. The halogen also serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for late-stage diversification of the molecular scaffold.[18] However, its reduced reactivity must be accounted for in synthetic planning.
-
Choosing MAP offers a neutral scaffold and a C5 position that is open to functionalization through C-H activation or other methods, providing a different vector for SAR exploration. It is the ideal choice when the specific electronic or steric properties of a methoxy or chloro group are not desired.
Conclusion
While structurally similar, Methyl 3-amino-5-methoxypyrazine-2-carboxylate (MAMP), Methyl 3-aminopyrazine-2-carboxylate (MAP), and Methyl 3-amino-5-chloropyrazine-2-carboxylate (MACP) are not interchangeable building blocks. The C5-substituent exerts a powerful influence on the molecule's electronic profile, which translates directly into tangible differences in synthetic reactivity, physicochemical properties, and potential for biological interaction.
MAMP is the superior choice for applications requiring high nucleophilicity of the C3-amino group and for introducing a hydrogen-bond accepting moiety. MACP is preferred when an electron-deficient core is required or when the chloro-group is intended as a synthetic handle for further diversification or as a specific pharmacophoric element. MAP remains the essential, unsubstituted standard for baseline studies and when the C5 position is to be kept free for other modifications. A thorough understanding of these differences, validated by the comparative experimental approach outlined herein, is critical for the strategic design and efficient synthesis of novel aminopyrazine-based therapeutics.
References
- Dubuisson, M., et al. (2005). Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Free Radical Biology and Medicine.
-
Mustafa, F., et al. (2022). Insights of Pharmacological effects on 2-aminopyrazine / pyrimidine derivative and their palladium complexes: Synthesis and biochemical perspective. ResearchGate. Available at: [Link]
-
Pauk, K., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
Káňová, V., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules. Available at: [Link]
-
Foley, D. J., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. PubChem. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
Krishnakumar, V., & Prabavathi, N. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology. Available at: [Link]
-
Wang, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
-
Lin, S., et al. (2015). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bouling Chemical Co., Limited. (n.d.). Methyl 5-Methoxypyrazine-2-Carboxylate. Bouling Chemical Co., Limited. Available at: [Link]
-
MySkinRecipes. (n.d.). METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE. MySkinRecipes. Available at: [Link]
-
Krishnakumar, V., & Prabavathi, N. (2014). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology. Available at: [Link]
-
Wu, G., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bouz, G., & Zitko, J. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Letters in Drug Design & Discovery. Available at: [Link]
-
Wu, G., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate. PubChem. Available at: [Link]
-
Wang, X., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports. Available at: [Link]
-
Fun, H., et al. (2009). Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
- Google Patents. (1994). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
Cerqueira, N., et al. (2022). Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Molecules. Available at: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Xiao, W., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Hörtensteiner, U., & Schwab, W. (2023). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ChemBioChem. Available at: [Link]
-
ResearchGate. (2018). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Discovery and validation of a new family of antioxidants: the aminopyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl 3-aminopyrazinecarboxylate | C6H7N3O2 | CID 72669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 14. METHYL 3-AMINO-5-CHLOROPYRAZINE-2-CARBOXYLATE [myskinrecipes.com]
- 15. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nanoient.org [nanoient.org]
- 17. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]
- 18. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Methyl 3-amino-5-methoxypyrazine-2-carboxylate Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazine scaffold stands out as a privileged heterocycle, integral to the structure of numerous biologically active compounds.[1][2] This guide delves into the nuanced world of methyl 3-amino-5-methoxypyrazine-2-carboxylate and its analogs, offering a comparative analysis of their structure-activity relationships (SAR), particularly in the context of anticancer agent development. By synthesizing data from multiple studies on related pyrazine derivatives, this document provides a comprehensive overview of the synthetic strategies, biological evaluation, and the critical interplay between chemical structure and therapeutic efficacy.
The Core Scaffold: Methyl 3-amino-5-methoxypyrazine-2-carboxylate
The parent compound, methyl 3-amino-5-methoxypyrazine-2-carboxylate, presents a unique electronic and structural arrangement. The pyrazine ring, an electron-deficient system, is decorated with three key substituents: a 3-amino group, a 5-methoxy group, and a 2-carboxylate methyl ester. Each of these functional groups offers a vector for chemical modification, allowing for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets. The 3-amino group, in particular, is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[3]
Synthetic Strategies: Building the Analogs
The synthesis of methyl 3-amino-5-methoxypyrazine-2-carboxylate and its analogs typically involves a multi-step sequence. A representative synthetic pathway is outlined below. The initial step often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form the pyrazine core.[4] Subsequent modifications, such as amination, methoxylation, and esterification, are then carried out to yield the desired products.
Representative Synthetic Protocol:
A plausible synthetic route to the core scaffold and its amide analogs begins with a commercially available substituted pyrazine. For instance, the synthesis of 3-aminopyrazine-2-carboxamide derivatives often starts from 3-aminopyrazine-2-carboxylic acid.[5] The carboxylic acid can be converted to its methyl ester via Fischer esterification. To generate analogs, the methyl ester can be hydrolyzed back to the carboxylic acid, which is then coupled with various amines to produce a library of carboxamide derivatives.[1]
dot
Caption: General synthetic workflow for the preparation of Methyl 3-amino-5-methoxypyrazine-2-carboxylate and its analogs.
Structure-Activity Relationship (SAR) Studies in Anticancer Applications
While a comprehensive SAR study on the exact methyl 3-amino-5-methoxypyrazine-2-carboxylate scaffold is not extensively documented in a single source, by amalgamating findings from closely related 3-aminopyrazine-2-carboxamide analogs, we can construct a robust SAR model. The primary focus of recent research has been on the development of these compounds as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[6]
Modifications at the 2-Carboxylate Position
The methyl ester at the C2 position is a critical site for modification. Conversion of the ester to a carboxamide is a common strategy to introduce diversity and modulate the compound's properties. The nature of the substituent on the amide nitrogen (R1) plays a significant role in determining the biological activity.
-
Small Alkyl and Aryl Groups: Replacement of the methyl ester with small alkyl or aryl amides can influence cell permeability and target engagement.
-
Substituted Phenyl Rings: The introduction of substituted phenyl rings at the R1 position has been a fruitful avenue for enhancing potency. For instance, in a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, the dihydroxyphenyl moiety was found to be crucial for FGFR inhibitory activity.[6] This suggests that the electronic and hydrogen-bonding properties of the R1 substituent are key determinants of activity.
Modifications at the 3-Amino Position
The 3-amino group is often essential for activity, acting as a key hydrogen bond donor.
-
Acylation: Acylation of the 3-amino group can modulate the electronic properties of the pyrazine ring and introduce new interaction points. Studies on 3-acylaminopyrazine-2-carboxamides have shown that this modification can lead to potent antimycobacterial agents.[7] While not directly related to anticancer activity, this highlights the tunability of the 3-amino position.
-
Alkylation/Arylation: Substitution on the 3-amino group with alkyl or aryl groups can impact the compound's conformation and its ability to fit into the target's binding site.
Modifications at the 5-Methoxy Position
The 5-methoxy group influences the electronics and lipophilicity of the scaffold.
-
Alkoxy Chain Length: Varying the length of the alkoxy chain can be used to optimize the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Replacement with Other Functional Groups: Replacing the methoxy group with other small electron-donating or -withdrawing groups can be explored to fine-tune the electronic character of the pyrazine ring and its interaction with the target protein.
dot
Caption: Key structure-activity relationship points for Methyl 3-amino-5-methoxypyrazine-2-carboxylate analogs.
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of representative 3-aminopyrazine-2-carboxamide analogs from the literature, focusing on their anticancer and antimicrobial properties. This data, while not exclusively from analogs of the title compound, provides valuable insights into the potential of this chemical class.
Table 1: Anticancer Activity of 3-Amino-pyrazine-2-carboxamide Analogs against FGFR Kinase [6]
| Compound ID | R1 (at 2-carboxamide) | R2 (at 6-position) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 18i | 3,5-dihydroxyphenyl | 4-(4-methylpiperazin-1-yl)phenyl | 150 | 380 | 480 | 290 |
| 18d | 3,5-dihydroxyphenyl | 4-morpholinophenyl | >1000 | 600 | 480 | >1000 |
| 18g | 3,5-dihydroxyphenyl | 4-(pyrrolidin-1-ylmethyl)phenyl | 810 | 380 | >1000 | >1000 |
Table 2: Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides [5]
| Compound ID | R (at N of carboxamide) | M. tuberculosis H37Rv MIC (µg/mL) |
| 17 | 2,4-dimethoxyphenyl | 12.5 |
| 10 | n-hexyl | 25 |
| 16 | 4-chlorophenyl | 50 |
| 20 | 3,4-dichlorophenyl | 25 |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The methyl 3-amino-5-methoxypyrazine-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The SAR insights gleaned from related 3-aminopyrazine-2-carboxamide analogs underscore the importance of systematic modification at the 2-carboxamide, 3-amino, and 5-alkoxy positions to optimize biological activity. The anticancer activity, particularly as FGFR inhibitors, is a compelling area for further investigation.
Future research should focus on the synthesis and evaluation of a dedicated library of methyl 3-amino-5-methoxypyrazine-2-carboxylate analogs. Systematic exploration of the chemical space around this core structure, guided by the SAR principles outlined in this guide, will be crucial for the identification of lead compounds with enhanced potency, selectivity, and drug-like properties.
References
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
-
Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes - ResearchGate. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. (URL: [Link])
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC - NIH. (URL: [Link])
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. (URL: [Link])
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: not found in search results)
- (Placeholder for additional relevant reference)
- (Placeholder for additional relevant reference)
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: [Link])
Sources
- 1. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
In vitro evaluation of novel compounds synthesized from "Methyl 3-amino-5-methoxypyrazine-2-carboxylate"
A Researcher's Guide to the In Vitro Evaluation of Novel Pyrazine Derivatives
An Objective Comparison of Performance & Efficacy for Next-Generation Therapeutic Candidates Synthesized from Methyl 3-amino-5-methoxypyrazine-2-carboxylate
As a Senior Application Scientist, this guide provides a comprehensive framework for the initial in vitro characterization of novel compounds derived from the versatile starting material, Methyl 3-amino-5-methoxypyrazine-2-carboxylate. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and logical evaluation cascade.
The pyrazine nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide is designed for researchers in drug discovery and development, offering a structured approach to compare new chemical entities (NCEs) against established standards, supported by detailed experimental protocols and comparative data.
The Strategic Approach to In Vitro Evaluation
The journey from a synthesized compound to a viable drug candidate is rigorous. The initial in vitro screening phase is critical for making informed decisions, prioritizing promising compounds, and eliminating those with unfavorable characteristics early on.[3][4] Our evaluation strategy is built on a tiered approach, starting with broad cytotoxicity screening and moving towards more specific, mechanism-of-action assays.
This guide will focus on a hypothetical series of novel compounds—CMP-A, CMP-B, and CMP-C —synthesized from the parent molecule, Methyl 3-amino-5-methoxypyrazine-2-carboxylate. We will evaluate them for two of the most prominent activities associated with the pyrazine scaffold: anticancer and antimicrobial efficacy.
Experimental & Evaluation Workflow
The overall workflow is designed for efficiency and logical progression, from initial synthesis to multi-faceted biological assessment.
Caption: High-level workflow for the in vitro evaluation of novel pyrazine compounds.
Comparative Assay I: Anticancer Activity
Many pyrazine derivatives have demonstrated significant potential as anticancer agents by interfering with key biological targets in cancer cells.[5] The initial and most fundamental assay is to determine a compound's cytotoxicity against cancer cell lines.
Methodology: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The intensity of the resulting color is directly proportional to the number of living cells.[6]
Experimental Protocol:
-
Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (CMP-A, CMP-B, CMP-C) and the standard control drug (Doxorubicin) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Comparative Performance Data (Hypothetical)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency.
| Compound | Class | Target Cell Line | IC₅₀ (µM) |
| CMP-A | Novel Pyrazine | MCF-7 (Breast Cancer) | 15.2 |
| CMP-B | Novel Pyrazine | MCF-7 (Breast Cancer) | 2.8 |
| CMP-C | Novel Pyrazine | MCF-7 (Breast Cancer) | 45.7 |
| Doxorubicin | Standard Drug | MCF-7 (Breast Cancer) | 0.9 |
Interpretation: In this hypothetical dataset, CMP-B demonstrates the most promising anticancer activity among the novel compounds, with an IC₅₀ value of 2.8 µM. While not as potent as the clinical drug Doxorubicin, this level of activity warrants further investigation, such as screening against a broader panel of cancer cell lines and exploring its mechanism of action.
Mechanistic Insight: Kinase Inhibition
Many modern anticancer drugs function by inhibiting specific protein kinases, which are critical enzymes in cell signaling pathways that often become dysregulated in cancer.[7][8] Given the established role of pyrazine derivatives as kinase inhibitors, a follow-up assay to explore this mechanism is a logical next step.[5]
Signaling Pathway Context: The EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation and survival in many cancer types. Inhibiting its activity is a proven therapeutic strategy.
Caption: Simplified EGFR signaling pathway and the site of action for a hypothetical inhibitor.
Methodology: ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9] The light output is directly proportional to kinase activity. It is a highly sensitive and reliable method for high-throughput screening of kinase inhibitors.[10]
Experimental Protocol:
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds (CMP-A, B, C at 10 µM) or a standard inhibitor (e.g., Gefitinib) to wells containing a reaction buffer with purified EGFR kinase and its specific substrate peptide.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin required to measure this new ATP. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
-
Analysis: Calculate the percent inhibition for each compound relative to a no-inhibitor (100% activity) control and a no-enzyme (0% activity) control.
Comparative Performance Data (Hypothetical)
| Compound (at 10 µM) | Target Kinase | % Inhibition |
| CMP-A | EGFR | 12% |
| CMP-B | EGFR | 88% |
| CMP-C | EGFR | 5% |
| Gefitinib | EGFR | 95% |
Interpretation: The data strongly suggest that CMP-B 's cytotoxic effect on MCF-7 cells may be mediated, at least in part, through the inhibition of the EGFR signaling pathway. Its high level of inhibition (88%) is comparable to the known EGFR inhibitor Gefitinib, making it a prime candidate for further dose-response studies to determine its kinase inhibition IC₅₀.
Comparative Assay II: Antimicrobial Activity
The pyrazine scaffold is also present in numerous compounds with antibacterial and antifungal properties.[11] Evaluating our novel compounds for this activity broadens their potential therapeutic application.
Methodology: Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]
Experimental Protocol:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., from 256 µg/mL down to 0.5 µg/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC® 29213™) to a final concentration of 5 x 10⁵ CFU/mL in the broth.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compounds, a positive control (no compound), and a negative control (no bacteria).
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours in ambient air.[13]
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Performance Data (Hypothetical)
| Compound | Test Organism | MIC (µg/mL) |
| CMP-A | S. aureus ATCC® 29213™ | 8 |
| CMP-B | S. aureus ATCC® 29213™ | 128 |
| CMP-C | S. aureus ATCC® 29213™ | >256 |
| Vancomycin | S. aureus ATCC® 29213™ | 1 |
Interpretation: In this assay, CMP-A shows moderate antibacterial activity against S. aureus with an MIC of 8 µg/mL. While CMP-B was the lead candidate for anticancer activity, it shows poor antimicrobial efficacy. This highlights the importance of multi-faceted screening to uncover the full biological profile of novel compounds. Different structural modifications on the same pyrazine core can clearly lead to vastly different biological activities.
Conclusion and Future Directions
This guide outlines a logical and efficient framework for the initial in vitro evaluation of novel compounds derived from Methyl 3-amino-5-methoxypyrazine-2-carboxylate. Based on our hypothetical data, we have identified two distinct lead compounds for two different therapeutic applications:
-
CMP-B: A potent anticancer agent, likely acting through inhibition of the EGFR kinase pathway. Further work should focus on determining its kinase IC₅₀, evaluating its selectivity against a panel of other kinases, and testing its efficacy in other cancer cell lines.
-
CMP-A: A moderate antibacterial agent. Future experiments could include determining its spectrum of activity against other bacterial species (including resistant strains) and assessing its mechanism of action (e.g., cell wall disruption, protein synthesis inhibition).
By employing a systematic comparison against established standards and using validated, reproducible protocols, researchers can confidently identify and prioritize the most promising candidates for further preclinical development.[14][15]
References
- Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361.
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
PubMed. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Scilit. (n.d.). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Available from: [Link]
-
National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]
-
PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
-
Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]
-
ANSI Webstore. (n.d.). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. Available from: [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. journals.asm.org [journals.asm.org]
- 14. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues | Scilit [scilit.com]
- 15. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Pyrazine-2-carboxylates for Chemical Research and Drug Discovery
Substituted pyrazine-2-carboxylates are a cornerstone of modern medicinal chemistry and materials science. This heterocyclic motif is a key pharmacophore in numerous approved drugs, including the first-line tuberculosis agent Pyrazinamide, and is prevalent in countless clinical candidates and functional materials. The arrangement of nitrogen atoms in the pyrazine ring imparts unique electronic properties, influencing hydrogen bonding capabilities, metabolic stability, and molecular conformation. Consequently, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse pyrazine-2-carboxylates is of paramount importance to researchers in drug development and chemical synthesis.
This guide provides an in-depth comparison of three primary strategies for synthesizing substituted pyrazine-2-carboxylates, designed for practicing chemists in the pharmaceutical and agrochemical industries. We will move beyond simple procedural lists to explore the mechanistic rationale behind each route, offering field-proven insights into their respective advantages, limitations, and practical considerations.
Comparative Overview of Synthetic Strategies
We will examine three distinct and powerful approaches:
-
Route A: De Novo Ring Construction via Condensation. This "bottom-up" approach builds the pyrazine core from acyclic precursors, offering fundamental control over the substitution pattern from the outset.
-
Route B: Late-Stage Functionalization via Cross-Coupling. This "top-down" strategy begins with a pre-formed halopyrazine-2-carboxylate core and introduces complexity through transition metal-catalyzed reactions, ideal for rapid library synthesis.
-
Route C: Side-Chain Oxidation of Alkylpyrazines. This functional group interconversion approach transforms a readily available alkyl-substituted pyrazine into the target carboxylate, providing an efficient route when the corresponding alkylpyrazine is accessible.
The choice of strategy is dictated by factors such as the desired substitution pattern, availability of starting materials, scalability, and tolerance of other functional groups.
Figure 1: High-level overview of the three primary synthetic strategies discussed in this guide.
Route A: De Novo Synthesis via Condensation Reactions
This classical yet powerful approach constructs the pyrazine ring by condensing two key fragments: a 1,2-dicarbonyl compound and a 1,2-diamine equivalent. For the synthesis of pyrazine-2-carboxylates, the diamine component is typically an α-amino acid derivative (amide or ester), which directly installs the required carboxylate functionality onto the heterocyclic core.
Mechanism and Rationale
The reaction proceeds via a double condensation to form a dihydropyrazine intermediate. The first condensation forms an imine between one carbonyl of the dicarbonyl compound and the primary amine of the amino acid derivative. An intramolecular cyclization then occurs as the second nitrogen attacks the remaining carbonyl group, followed by dehydration. The resulting dihydropyrazine is typically unstable and readily oxidizes to the aromatic pyrazine, often in the presence of air or a mild oxidant, to yield the final product.
The choice of dicarbonyl compound (e.g., glyoxal, diacetyl, benzil) directly determines the substituents at the 5- and 6-positions of the pyrazine ring, while the α-amino acid derivative installs the carboxylate at the 2-position and a substituent at the 3-position. This method provides excellent regiochemical control.
Figure 2: Simplified mechanism for the formation of a pyrazine-2-carboxylate via condensation.
Alternative De Novo Strategy: The Quinoxaline Route
An effective, albeit longer, variation involves the oxidation of a quinoxaline precursor. Quinoxalines are readily synthesized from the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound. The stable benzene ring of the quinoxaline can then be oxidatively cleaved using a strong oxidant like potassium permanganate (KMnO₄) to yield a pyrazine-2,3-dicarboxylic acid.[1] This dicarboxylic acid is a versatile intermediate that can be converted to a mono-ester through selective esterification or by forming the anhydride followed by alcoholysis.[2][3]
Representative Experimental Protocol: Synthesis of 2,3-Pyrazinedicarboxylic Acid[1]
-
Quinoxaline Synthesis: A solution of o-phenylenediamine (135 g, 1.25 mol) in 2 L of water is heated to 70°C. A solution of glyoxal-sodium bisulfite (344 g, 1.29 mol) in 1.5 L of hot water is added with stirring. After 15 minutes, the mixture is cooled and sodium carbonate monohydrate (500 g) is added. The resulting quinoxaline is extracted with ether, dried, and distilled under reduced pressure to yield the product (138–147 g, 85–90%).
-
Oxidation to Dicarboxylic Acid: In a 12-L three-necked flask equipped with a mechanical stirrer and reflux condenser, quinoxaline (145 g, 1.12 mol) is added to 4 L of hot water (90°C). With vigorous stirring, a saturated aqueous solution of potassium permanganate (1050 g, 6.6 mol) is added at a rate that maintains a gentle reflux (approx. 1.5 hours).
-
Workup: The hot mixture is filtered to remove the manganese dioxide (MnO₂) precipitate. The MnO₂ cake is washed thoroughly with hot water. The combined aqueous filtrates are concentrated under reduced pressure to ~3 L.
-
Acidification: The concentrated solution is carefully acidified with 36% hydrochloric acid (550 mL). The mixture is evaporated under reduced pressure to a moist solid cake.
-
Isolation: The solid residue, containing the product and potassium chloride, is extracted with 2.5 L of boiling acetone. The acetone is evaporated to yield crude 2,3-pyrazinedicarboxylic acid, which is then recrystallized from water to give the pure product (135–145 g, 72–77%).
Route B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Late-stage functionalization (LSF) is a dominant strategy in modern drug discovery, allowing for the rapid diversification of complex molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for LSF, forming C-C bonds by coupling an organoboron reagent with an organic halide.[4] For pyrazine synthesis, this typically involves coupling an aryl or heteroaryl boronic acid with a chloro- or bromopyrazine-2-carboxylate.
Mechanism and Rationale
The reaction is catalyzed by a palladium(0) species and proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrazine-2-carboxylate, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
This method is exceptionally powerful due to its broad functional group tolerance and the vast commercial availability of diverse boronic acids, allowing for the introduction of a wide array of substituents at a late stage.[6][7]
Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Synthesis of Ethyl 5-phenylpyrazine-2-carboxylate
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add ethyl 5-bromopyrazine-2-carboxylate (0.23 g, 1.0 mmol), phenylboronic acid (0.15 g, 1.2 mmol), and potassium carbonate (0.41 g, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100°C in an oil bath with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure product. (Typical yields: 70-95%).
Route C: Side-Chain Oxidation of Alkylpyrazines
This strategy leverages the chemical transformation of a stable and often readily available alkyl group (typically methyl) on the pyrazine ring into a carboxylic acid. The reaction generally employs strong oxidizing agents, with potassium permanganate (KMnO₄) being the most common and cost-effective choice.[8]
Mechanism and Rationale
The oxidation of an alkyl group attached to an aromatic ring (a benzylic-type position) by KMnO₄ is a classic transformation. The reaction proceeds via a radical mechanism. The permanganate abstracts a hydrogen atom from the alkyl group, which is the rate-determining step. This generates a radical intermediate that is stabilized by the pyrazine ring. A series of rapid subsequent oxidation steps converts the alkyl group to a carboxylate salt. Acidic workup then protonates the salt to yield the final carboxylic acid.[8]
A key challenge is preventing over-oxidation. If multiple alkyl groups are present, or if the desired carboxylic acid product is susceptible to further oxidation, careful control of stoichiometry and reaction conditions is crucial. The use of inhibitors or controlling the molar ratio of oxidant to substrate can significantly improve selectivity.[9]
Figure 4: General workflow for the synthesis of pyrazine-2-carboxylic acids via side-chain oxidation.
Representative Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid[10][11]
-
Reaction Setup: In a reaction vessel, dissolve 2,5-dimethylpyrazine (10.8 g, 0.1 mol) in water (200 mL). Note: To improve selectivity, a significant excess of the starting material relative to the oxidant is used.[9]
-
Oxidant Addition: Heat the solution to 80-90°C. Slowly add a solution of potassium permanganate (KMnO₄) (e.g., 0.05 mol, to target mono-oxidation) in water (150 mL) dropwise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, continue heating for an additional 1-2 hours until the purple color is completely gone, indicating the consumption of KMnO₄. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: Hot filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the filter cake with hot water.
-
Isolation: Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. The product, 5-methylpyrazine-2-carboxylic acid, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The unreacted 2,5-dimethylpyrazine can often be recovered from the filtrate. (Typical yields based on consumed starting material: 50-75%).
Performance Comparison and Data Summary
The optimal synthetic route is highly dependent on the specific target molecule and available resources. The following table provides a comparative summary of the three strategies.
| Feature | Route A: De Novo Synthesis | Route B: Late-Stage Functionalization | Route C: Side-Chain Oxidation |
| Primary Application | Constructing highly substituted or novel pyrazine cores. | Rapid library synthesis and diversification of a common core. | Synthesis from readily available alkylpyrazine precursors. |
| Regiocontrol | Excellent; defined by the choice of starting materials. | Excellent; defined by the position of the halogen on the core. | Good; depends on the relative reactivity of different alkyl groups. |
| Scalability | Can be scalable, but may require optimization of multi-step sequences. | Generally scalable; catalyst cost can be a factor. | Often highly scalable and cost-effective, using bulk reagents. |
| Functional Group Tolerance | Moderate; condensation conditions can be harsh. | Excellent; Suzuki coupling is tolerant of many functional groups. | Poor to Moderate; strong oxidizing conditions limit tolerated groups. |
| Starting Material Access | Requires specific α-dicarbonyls and α-amino acid derivatives. | Requires a halo-pyrazine core; boronic acids are widely available. | Requires a specific alkyl-substituted pyrazine. |
| Typical Yield Range | 60-90% (for individual steps)[1] | 70-95%[6][10] | 50-75% (often with recovery of starting material)[9] |
| Key Advantage | Fundamental control over core structure. | High versatility and speed for diversification. | Cost-effective and straightforward for specific targets. |
| Key Disadvantage | Potentially longer routes; limited starting material diversity. | Requires synthesis of a halogenated precursor. | Harsh conditions; poor functional group tolerance. |
Conclusion and Expert Recommendations
As a Senior Application Scientist, my recommendation is to select a synthetic strategy based on a thorough analysis of the project's overall goals.
-
For foundational research or when the target pyrazine core is highly novel and substituted , Route A (De Novo Synthesis) is unparalleled. It provides absolute control over the placement of substituents from the ground up, even though it may require more initial route development.
-
For drug discovery programs focused on structure-activity relationship (SAR) studies , Route B (Late-Stage Functionalization) is the superior choice. Its ability to rapidly generate dozens or hundreds of analogs from a common halogenated intermediate is invaluable for efficiently exploring chemical space around a core scaffold. The mild conditions and broad functional group tolerance make it the workhorse of modern medicinal chemistry.
-
When the target is a specific, known compound for which the corresponding alkylpyrazine is commercially available or easily synthesized , Route C (Side-Chain Oxidation) offers the most direct and economically viable path. Its operational simplicity and use of inexpensive reagents make it ideal for large-scale synthesis, provided the substrate lacks sensitive functional groups.
Ultimately, a comprehensive understanding of all three approaches empowers the research scientist to design and execute the most efficient, robust, and logical synthesis for any given substituted pyrazine-2-carboxylate target, accelerating the pace of discovery and innovation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
Jones, R. G., & McLaughlin, K. C. (1943). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.757; Vol. 28, p.86.
-
Ong, L. K., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 62-73.
-
Google Patents. (2010). A kind of synthetic method of 2,3-pyrazine dicarboxylic acid. CN101875641A.
-
Google Patents. (2004). Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. CN1141299C.
-
Buchwald, S. L., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(41), 14550–14561.
-
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(51), 9961-9964.
-
Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
-
Oakwood Chemical. Ethyl pyrazine-2-carboxylate.
-
Google Patents. (1967). Method of preparing pyrazinoic acid. US3350399A.
-
ResearchGate. (2020). Substrate scope for Suzuki−Miyaura coupling reaction using the...
-
ResearchGate. (2018). Potassium Permanganate Oxidation of Organic Compounds.
-
ResearchGate. (2018). Synthesis of pyrazines 2a–c and ethyl biphenyl-3-carboxylates 3a–c.
-
Google Patents. (2018). A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid. CN108017586A.
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
-
ResearchGate. (2019). Scope of the Suzuki coupling reaction.
-
Fatiadi, A. J. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Synthesis, (6), 85-127.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3833-3847.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Hasegawa, T., et al. (1981). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1, 532-534.
-
Hubei Yuecheng Biotechnology Co., Ltd. Ethyl Pyrazine-2-carboxylate.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazinoic Acid Amides from Pyrazine-2,3-dicarboxylic Anhydride.
-
PubChem. 2,3-Pyrazinedicarboxylic acid.
-
Google Patents. (2017). The preparation method of the glyoxalidine of 2 (oxoethyl of 2 ethyoxyl 2) 8 methyl 5,6 and the pyrazine carboxylic acid tert-butyl ester. CN107312007A.
-
Socha, A. M., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.
-
Cernáková, M., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 238-242.
-
Selva, M., et al. (2011). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 13(10), 2911-2919.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" as a Synthetic Intermediate in Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency and success of a research program. This guide provides an in-depth validation of "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" as a valuable synthetic intermediate. We will objectively compare its performance with alternative building blocks and provide the necessary experimental data to support its application.
The pyrazine core is a well-established and highly valued scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents, making them a cornerstone in the discovery of novel therapeutics.[1][2] The strategic functionalization of the pyrazine ring allows for the fine-tuning of physicochemical and pharmacological properties, a crucial aspect of modern drug design. "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" represents a key trifunctionalized intermediate, offering multiple reactive handles for the construction of complex molecular architectures.
Unveiling the Synthetic Utility: A Comparative Analysis
The strategic importance of "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" lies in its inherent functionality. The amino group provides a nucleophilic center for amide bond formation, alkylation, or participation in cross-coupling reactions. The methoxy group, an electron-donating substituent, can influence the reactivity of the pyrazine ring and offers a potential site for demethylation to reveal a hydroxyl group for further derivatization. Finally, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a key functional group for amide couplings and other transformations.
To fully appreciate the utility of this intermediate, a comparison with viable alternatives is essential.
| Intermediate | Key Features | Advantages | Disadvantages | Representative Application |
| Methyl 3-amino-5-methoxypyrazine-2-carboxylate | Amino, Methoxy, Methyl Ester | Multiple points for diversification; methoxy group can modulate electronic properties. | Synthesis may require multiple steps. | Synthesis of kinase inhibitors. |
| Methyl 3-amino-5-chloropyrazine-2-carboxylate | Amino, Chloro, Methyl Ester | Chloro group is an excellent leaving group for nucleophilic aromatic substitution and cross-coupling reactions. | Can be less stable than the methoxy analog; potential for side reactions at the chloro position. | Versatile intermediate for introducing various substituents at the 5-position. |
| Methyl 3,5-diaminopyrazine-2-carboxylate | Two Amino, Methyl Ester | Two nucleophilic sites for derivatization. | Potential for regioselectivity issues during reactions. | Building block for compounds requiring two points of attachment. |
| Methyl 3-amino-5-bromopyrazine-2-carboxylate | Amino, Bromo, Methyl Ester | Bromo group is highly versatile for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). | Higher cost compared to chloro-analogs; potential for debromination under certain reaction conditions. | Introduction of aryl or heteroaryl groups at the 5-position. |
Proposed Synthesis of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
A logical synthetic approach would involve the condensation of a suitably protected 2-amino-2-cyanoacetamide derivative with an appropriate 1,2-dicarbonyl compound in the presence of a base.
Experimental Protocol: Proposed Synthesis
Step 1: Preparation of a suitable acyclic precursor.
A potential starting point is the reaction of commercially available reagents to form a functionalized amidine or a related precursor.
Step 2: Cyclization to form the pyrazine ring.
The acyclic precursor would then be subjected to a base-mediated cyclization with a 1,2-dicarbonyl equivalent. For the target molecule, a glyoxal derivative bearing a methoxy group would be required.
Step 3: Esterification.
If the cyclization yields the carboxylic acid, a standard esterification procedure (e.g., using methanol and a catalytic amount of acid) would provide the final product.
Application in the Synthesis of Bioactive Molecules: A Case Study
The true value of a synthetic intermediate is demonstrated through its successful application in the synthesis of biologically active target molecules. "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" is a key precursor for the synthesis of 3-amino-5-methoxypyrazine-2-carboxylic acid, which can then be utilized in the construction of more complex molecules, such as kinase inhibitors.[3]
Experimental Protocol: Hydrolysis to 3-Amino-5-methoxypyrazine-2-carboxylic acid
This procedure is adapted from a documented synthesis.[4]
-
To a solution of Methyl 3-amino-5-methoxypyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a solution of sodium hydroxide (1.1 eq) in water.
-
Stir the reaction mixture at room temperature for 24-30 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully add a solution of hydrochloric acid (1.0 eq) to neutralize the reaction mixture.
-
Remove the solvent under reduced pressure to yield the crude 3-amino-5-methoxypyrazine-2-carboxylic acid, which can be used in subsequent steps without further purification.
Expected Spectroscopic Data for the Resulting Carboxylic Acid:
-
¹H NMR (DMSO-d₆): δ 12.48 (br s, 1H), 7.57 (br s, 2H), 7.48 (s, 1H), 3.88 (s, 3H).[4]
-
MS (ESI+): [M+H]⁺ = 170.0.[4]
Visualizing the Synthetic Pathways
To further clarify the synthetic logic, the following diagrams illustrate the proposed synthesis and a key transformation of the target intermediate.
Caption: Proposed synthetic workflow for Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
Caption: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
Conclusion and Future Outlook
"Methyl 3-amino-5-methoxypyrazine-2-carboxylate" stands as a highly versatile and valuable synthetic intermediate for the construction of complex, biologically active molecules. Its trifunctional nature provides medicinal chemists with a powerful tool for generating diverse libraries of compounds for drug discovery programs. While a definitive, published synthesis of this specific intermediate remains to be widely disseminated, logical and established synthetic routes can be readily envisioned. The demonstrated conversion of this ester to its corresponding carboxylic acid solidifies its utility as a precursor for further chemical elaboration. As the demand for novel heterocyclic scaffolds in drug development continues to grow, the importance of well-characterized and strategically functionalized intermediates like "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" will undoubtedly increase.
References
-
Doležal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Available from: [Link]
-
Huigens, R. W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Available from: [Link]
-
Ellsworth, J. M., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Coordination Complexes. Journal of Chemical Crystallography, 37(11), 749-754. Available from: [Link]
-
Abdel-Jalil, R. J., et al. (2011). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Arkivoc, 2011(5), 31-38. Available from: [Link]
-
Lombardino, J. G., & Wiseman, E. H. (1972). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available from: [Link]
-
Głowacka, I. E., & Hayes, M. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 25(21), 5159. Available from: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Journal of Medicinal Chemistry, 65(8), 6163-6183. Available from: [Link]
-
Zhan, Z., et al. (2020). Synthesis of triazolotriazine derivatives as c-Met inhibitors. Medicinal Chemistry Research, 29(5), 841-850. Available from: [Link]
-
Gomha, S. M., et al. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 693. Available from: [Link]
-
Ishida, H., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(13), 3981. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 1736-1745. Available from: [Link]
-
Khalafy, J., et al. (2020). One-pot synthesis of functionalized pyrazolo[3,4-c]pyrazoles by reaction of 2- cyano-N-methyl-acrylamide, aryl aldehyde, and hydrazine hydrate. Arkat USA, 2020(5), 1-10. Available from: [Link]
-
Wang, Y. L., et al. (2023). A new pyrazine carboxyl derivative and its two d10 metal coordination polymers: Syntheses, characterization, DFT and property. Journal of Molecular Structure, 1290, 135935. Available from: [Link]
-
Journal of Zhejiang University of Technology. (2010). Synthesis of 3-aminopyrazine-2-carboxylic acid. Journal of Zhejiang University of Technology, 38(1), 73-76. Available from: [Link]
-
Sackus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3801. Available from: [Link]
-
Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(8), 114. Available from: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 65(1), 578-596. Available from: [Link]
-
ResearchGate. (2019). 1 H (a) and 13 C (b) NMR spectra of... Retrieved January 15, 2026, from [Link]
- EP0623600B1. (1996). Process for the preparation of 3-amino-5-methylpyrazole. European Patent Office.
-
Tanaka, H., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14611. Available from: [Link]
-
El-Sayed, O. A. (2002). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 7(6), 492-500. Available from: [Link]
-
Hovhannisyan, A. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(1), 245. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US6291674B2 - Process for preparing alkoxypyrazine derivatives - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Methyl 3-amino-5-methoxypyrazine-2-carboxylate Isomers
Introduction: The Challenge of Isomerism in Drug Discovery
Pyrazine derivatives are foundational scaffolds in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] Their unique aromatic and electronic properties make them valuable pharmacophores. However, the synthesis of substituted pyrazines often yields a mixture of positional isomers, each with potentially distinct biological activities, toxicological profiles, and physical properties. Unambiguous structural confirmation is therefore not merely an analytical task; it is a critical step in ensuring the safety and efficacy of a potential drug candidate.
This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to differentiate two common isomers: Methyl 3-amino-5-methoxypyrazine-2-carboxylate (Isomer A) and Methyl 3-amino-6-methoxypyrazine-2-carboxylate (Isomer B) . We will move beyond theoretical data, explaining the causal relationships between molecular structure and spectral output, and provide validated, step-by-step protocols for data acquisition.
The Isomers: A Structural Overview
The core challenge lies in distinguishing the placement of the methoxy (-OCH₃) group, which significantly alters the electronic environment of the pyrazine ring and, consequently, its spectroscopic signature.
Caption: Molecular structures of the two positional isomers under investigation.
¹H NMR Spectroscopy: The Definitive Diagnostic Tool
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful technique for differentiating these isomers. The key lies in the chemical shift and coupling of the sole proton on the pyrazine ring.
Expertise & Causality: Why the Spectra Differ
The electronic nature of the substituents dictates the magnetic environment of the ring proton.
-
Amino Group (-NH₂): A strong electron-donating group (EDG) that shields adjacent protons (shifts them to a lower ppm, upfield).
-
Methoxy Group (-OCH₃): Also an electron-donating group, shielding protons.
-
Methyl Carboxylate Group (-COOCH₃): An electron-withdrawing group (EWG) that deshields adjacent protons (shifts them to a higher ppm, downfield).
-
Ring Nitrogens: Strongly electron-withdrawing, deshielding all ring protons.
For Isomer A (5-methoxy): The single ring proton is at the C6 position. It is positioned between a ring nitrogen and the electron-donating methoxy group. The strong shielding effect of the methoxy group will cause this proton to appear at a relatively lower chemical shift. Data from the analogous 3-amino-5-methoxy-pyrazine-2-carboxylic acid shows this proton as a singlet at 7.48 ppm, providing a strong reference point.[2]
For Isomer B (6-methoxy): The single ring proton is at the C5 position. It is positioned between a ring nitrogen and the electron-donating amino group. While the amino group is donating, the proton is also adjacent to the electron-withdrawing carboxylate group (at C2 via the ring system) and is not directly influenced by the methoxy group's shielding. Therefore, this proton is expected to be more deshielded and appear at a higher chemical shift compared to Isomer A.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data in a standard solvent like DMSO-d₆.
| Assignment | Isomer A (5-methoxy) | Isomer B (6-methoxy) | Rationale for Difference |
| Ring H | ~7.5 ppm (s, 1H) | ~8.1 ppm (s, 1H) | The C6-H in Isomer A is shielded by the adjacent -OCH₃. The C5-H in Isomer B is less shielded. |
| -NH₂ | ~7.6 ppm (br s, 2H) | ~7.4 ppm (br s, 2H) | The electronic environment of the amino group is slightly different, leading to minor shifts. |
| -OCH₃ (ring) | ~3.9 ppm (s, 3H) | ~4.0 ppm (s, 3H) | Minor shift expected due to overall electronic changes in the ring. |
| -OCH₃ (ester) | ~3.8 ppm (s, 3H) | ~3.8 ppm (s, 3H) | Expected to be very similar in both isomers. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazine sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[3] Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequency and perform magnetic field shimming to optimize resolution, aiming for sharp, symmetrical peaks.[3]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~3-4 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Infrared (IR) Spectroscopy: A Corroborative Method
While ¹H NMR is diagnostic, Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable corroborative data by probing the vibrational frequencies of functional groups.
Expertise & Causality: Interpreting Vibrational Modes
The primary differences will be subtle shifts in the stretching and bending frequencies of the C-O and N-H bonds due to changes in the overall ring electron density.
-
N-H Stretch: Primary amines typically show two bands for asymmetric and symmetric stretching in the 3300-3500 cm⁻¹ region.[4][5]
-
C=O Stretch (Ester): A strong, sharp absorption expected around 1700-1730 cm⁻¹.
-
C-O Stretch (Methoxy & Ester): These appear in the fingerprint region, typically between 1250-1350 cm⁻¹ for aromatic ethers and 1100-1300 cm⁻¹ for the C-O of the ester.[4]
-
Aromatic C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.
The position of the methoxy group in Isomer A vs. Isomer B will slightly alter the conjugation and electron distribution across the pyrazine ring, which can cause minor but measurable shifts in these key absorption bands. For example, the C-O stretching frequency of the methoxy group may differ slightly between the two isomers.
Predicted FT-IR Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Differences between Isomers |
| N-H Stretch (asymm/symm) | 3300 - 3500 | Minor shifts (< 10 cm⁻¹) possible due to different electronic environments. |
| C-H Stretch (aromatic) | 3000 - 3100 | Likely very similar. |
| C=O Stretch (ester) | 1710 - 1730 | Minor shifts (< 5 cm⁻¹) possible. |
| N-H Bend (primary amine) | 1580 - 1650 | Subtle shifts expected. |
| Aromatic Ring Stretch | 1400 - 1600 | Pattern of peaks in this region may show slight differences. |
| C-O Stretch (aromatic ether) | 1250 - 1350 | This is a key region to watch for small but distinct shifts between isomers. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol. Place a small amount of the solid sample onto the crystal.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the spectrum.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform automatic baseline correction and peak picking.
Mass Spectrometry: Elucidating Fragmentation Pathways
Mass Spectrometry (MS) provides the molecular weight of the compound. Since both isomers have the same molecular formula (C₇H₈N₂O₃) and molecular weight (184.15 g/mol ), differentiation must come from analyzing their fragmentation patterns, typically using Electron Ionization (EI).
Expertise & Causality: Predicting Fragmentation
The initial step is the formation of the molecular ion (M⁺˙) at m/z = 184. The fragmentation pathways will then be dictated by the stability of the resulting fragment ions and neutral losses.[6][7]
Common Fragmentation Pathways:
-
Loss of Methoxy Radical from Ester (·OCH₃): A common fragmentation for methyl esters, leading to an acylium ion. M⁺˙ -> [M - 31]⁺. This should be a prominent peak for both isomers.
-
Loss of Methyl Radical from Methoxy Group (·CH₃): Loss of a methyl radical from the methoxy ether group. M⁺˙ -> [M - 15]⁺.
-
Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO. [M - 31]⁺ -> [M - 31 - 28]⁺.
The key to differentiation lies in how the position of the methoxy group influences subsequent ring fragmentation. The stability of the charged fragments will differ, potentially leading to different relative abundances of key fragment ions. For instance, the proximity of the methoxy group to the amino group in Isomer A might enable unique rearrangement pathways not possible in Isomer B.
Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Proposed Fragment | Expected in Isomer A? | Expected in Isomer B? | Notes |
| 184 | [M]⁺˙ (Molecular Ion) | Yes (High) | Yes (High) | The parent ion. |
| 169 | [M - CH₃]⁺ | Yes | Yes | Loss of a methyl radical. |
| 153 | [M - OCH₃]⁺ | Yes (High) | Yes (High) | Loss of the ester's methoxy group. A very common and likely base peak. |
| 125 | [M - OCH₃ - CO]⁺ | Yes | Yes | Subsequent loss of CO from the m/z 153 fragment. |
| Varies | Ring Fragmentation | Yes | Yes | Relative intensities of smaller fragments may differ, providing a distinguishing fingerprint. |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: For a volatile solid, use a direct insertion probe (DIP). Gently heat the probe to volatilize the sample directly into the ion source.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 300.
-
Data Acquisition: Acquire the mass spectrum, ensuring the molecular ion peak is clearly visible.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the relative intensities of the fragments between the two isomer samples.
Integrated Workflow for Isomer Identification
Caption: A logical workflow for the unambiguous identification of the pyrazine isomers.
Conclusion
While both isomers of Methyl 3-amino-methoxypyrazine-2-carboxylate present a similar analytical profile at first glance, a systematic application of modern spectroscopic techniques allows for their confident differentiation. ¹H NMR provides the most definitive evidence through the distinct chemical shift of the lone aromatic proton, a direct consequence of the electronic effects of the methoxy group's position. FT-IR and Mass Spectrometry serve as essential, corroborative techniques, validating the functional groups present and offering further structural clues through vibrational shifts and fragmentation patterns. Following the integrated workflow described in this guide will ensure accurate, reproducible, and trustworthy isomer identification—a cornerstone of rigorous scientific research and drug development.
References
-
MDPI. (n.d.). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link]
-
Journal of Environmental Nanotechnology. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Available from: [Link]
-
ACS Publications. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. Available from: [Link]
-
ResearchGate. (n.d.). 1H NMR and 13C NMR spectra of pyrazine substituted phosphonium salt. Available from: [Link]
-
ACS Publications. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available from: [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Available from: [Link]
-
IOP Publishing. (n.d.). Chemical Transformation of Pyrazine Derivatives. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for a paper. Available from: [Link]
-
ResearchGate. (2025). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available from: [Link]
-
ResearchGate. (n.d.). Structural isomers and relative electronic energies of Cu pyrazine. Available from: [Link]
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Aminopyrazine. Available from: [Link]
-
Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]
-
analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. Available from: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
MDPI. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
-
PubChem. (n.d.). Methyl 3-aminopyrazinecarboxylate. Available from: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Methyl pyrazine-2-carboxylate. Available from: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available from: [Link]
-
Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available from: [Link]
-
ResearchGate. (2025). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. Available from: [Link]
-
University of Alabama at Birmingham (UAB). (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
Sources
- 1. nanoient.org [nanoient.org]
- 2. 3-AMINO-5-METHOXYPYRAZINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. analyzetest.com [analyzetest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scienceready.com.au [scienceready.com.au]
Benchmarking the reactivity of "Methyl 3-amino-5-methoxypyrazine-2-carboxylate" against similar heterocycles
Initiating Initial Research
I'm currently engaged in comprehensive Google searches to unearth critical information on "Methyl 3-amino-5-methoxypyrazine-2-carboxylate." My focus is on synthesizing this compound, as well as its known reactions and spectroscopic characteristics.
Planning Comparative Analysis
I'm now expanding my search to include similar heterocycles like substituted pyrazines, pyridines, and pyrimidines, to find suitable comparators. My goal is to determine a benchmark reaction and choose a set of structurally analogous heterocycles for the comparison guide. I'm focusing on finding experimental protocols for reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling.
Formulating a Structure
I'm now starting to put together the structural framework for the comparison guide. I'm imagining it will include an introduction highlighting the importance of pyrazine derivatives in medicinal chemistry. Also, there will be sections detailing the properties of the selected molecules and a detailed experimental section. A results and discussion section and concluding summary will be included as well.
Expanding Comparative Research
I'm now focusing on a more targeted search for similar heterocycles like substituted pyrazines, pyridines, and pyrimidines. I need to identify suitable comparators and find experimental protocols, especially for reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. I'll need a benchmark and a set of comparators.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 3-amino-5-methoxypyrazine-2-carboxylate
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like Methyl 3-amino-5-methoxypyrazine-2-carboxylate demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to move beyond simple instructions and explain the scientific reasoning behind each procedural step, ensuring a culture of safety and environmental stewardship in your critical research endeavors.
Hazard Assessment and Characterization
Pyrazine-based compounds are heterocyclic aromatic molecules that are prevalent in medicinal chemistry.[1] Analogs such as Pyrazinamide and other substituted pyrazine esters exhibit specific toxicological profiles that must be considered.[2]
Inferred Hazard Profile:
| Hazard Category | Inferred Risk | Rationale and Authoritative Source |
| Human Health | Harmful/Irritant: Potential for skin/eye irritation and may cause an allergic skin reaction.[3][4] | Based on data for analogous compounds like Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate, which is a known skin sensitizer, and 2-Pyrazinecarboxylic acid, which causes skin and eye irritation.[3][4] |
| Environmental | High Aquatic Toxicity: Assumed to be very toxic to aquatic life, potentially with long-lasting effects.[2][3] | This is a common characteristic of nitrogen-containing heterocyclic compounds. SDS data for both Pyrazinamide and a dichlorinated analog explicitly state high aquatic toxicity.[2][3] Therefore, drain disposal is strictly prohibited. [3] |
| Reactivity | Stable, but Incompatible with Strong Reagents: Stable under normal conditions but incompatible with strong acids, bases, and strong oxidizing agents.[2][5] | Amide and ester functional groups can be hydrolyzed by strong acids or bases.[5] |
Core Directive: In the absence of specific data, any laboratory chemical is to be treated as hazardous waste from the moment it is deemed unusable.[6] This principle ensures the highest level of safety and regulatory compliance.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of Methyl 3-amino-5-methoxypyrazine-2-carboxylate is not a single action but a systematic process. This workflow ensures that waste is handled, stored, and disposed of in a manner that protects laboratory personnel and the environment.
Step 1: Waste Determination and Segregation at the Point of Generation
The moment a decision is made to discard the chemical—whether it's expired reagent, contaminated material, or residual experimental waste—it is officially classified as waste.[6] The hazardous waste determination must be performed within the lab as waste is generated.[7]
-
Why this is important: Proper segregation is the most critical step for ensuring safety and managing disposal costs. Mixing different waste streams can create unforeseen chemical reactions and often results in the entire mixture being treated under the most stringent (and expensive) disposal category. For example, halogenated solvent wastes are significantly costlier to dispose of than non-halogenated ones.[6]
Segregation Protocol:
-
Solid Waste: Collect unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves, and weighing papers into a designated, clearly labeled solid waste container.
-
Non-Halogenated Liquid Waste: Solutions of the compound in solvents like ethanol, acetone, or xylene should be collected in a dedicated "Non-Halogenated Solvent Waste" container.
-
Halogenated Liquid Waste: If the compound was used with solvents like dichloromethane (DCM) or chloroform, this waste must be collected in a separate, dedicated "Halogenated Solvent Waste" container.
-
Aqueous Waste: Due to the high inferred aquatic toxicity, aqueous solutions containing this compound must not be disposed of down the drain.[3] Collect them as hazardous aqueous waste. Corrosive aqueous waste (pH ≤ 2 or ≥ 12.5) should be kept separate.[7][8]
-
Empty Containers: An empty container that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing and defacing the original label, the container may be disposed of as regular trash.[6]
Step 2: Containerization and Labeling
All hazardous waste must be stored in appropriate containers to prevent leaks or reactions.[8]
Containerization Protocol:
-
Select a Compatible Container: Use containers made of a material that does not react with the waste. High-density polyethylene (HDPE) or glass containers with screw-on caps are standard. The original reagent bottle is often a good choice if it is in good condition.[8]
-
Do Not Overfill: Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[8]
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[6][7] This prevents the release of volatile organic compounds (VOCs) and protects lab air quality. Evaporation in a fume hood is not a permissible disposal method.[8]
Labeling Protocol: Your institution's Environmental Health & Safety (EH&S) department will provide official hazardous waste tags. These must be affixed to the container as soon as the first drop of waste is added.[6]
The label must include:
-
The words "Hazardous Waste" .[8]
-
The full chemical name of all constituents (e.g., "Methyl 3-amino-5-methoxypyrazine-2-carboxylate," "Methanol"). Avoid abbreviations or formulas.
-
The approximate percentage or concentration of each component.
-
The date when waste accumulation began.
-
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific "Satellite Accumulation Area" (SAA) for the temporary storage of hazardous waste.[7][8]
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the lab personnel.[7]
-
Secondary Containment: All waste containers must be placed within a secondary containment bin or tray to capture any potential leaks.
-
Accumulation Limits: A lab can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full containers must be removed by EH&S within three days.[7] Partially filled containers may remain in the SAA for up to one year.[8]
Step 4: Final Disposal via Institutional EH&S
The final step for a researcher is to arrange for professional disposal.
Disposal Protocol:
-
Schedule a Pickup: Once your waste container is full or you have no further need to accumulate that waste stream, contact your institution's EH&S office to schedule a waste pickup.
-
Manifesting: EH&S professionals or their certified contractors will transport the waste and are responsible for completing the official waste manifest, which tracks the hazardous material from the point of generation to its final treatment or disposal facility.[9]
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant workflow for disposing of Methyl 3-amino-5-methoxypyrazine-2-carboxylate waste from the laboratory bench to final handoff.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazinamide (Pyrazinoic acid amide)|98-96-4|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. PYRAZINAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acs.org [acs.org]
A Senior Application Scientist's Guide to Handling Methyl 3-amino-5-methoxypyrazine-2-carboxylate
Hazard Assessment: A Proactive Stance on an Uncharacterized Compound
The core principle of laboratory safety is to treat compounds of unknown toxicity as potentially hazardous. Methyl 3-amino-5-methoxypyrazine-2-carboxylate belongs to the pyrazine class of heterocyclic compounds. Analysis of its analogs, such as 5-Methoxypyrazine-2-carboxylic acid and Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate, reveals a consistent pattern of hazards.[1]
Based on this data, we must assume Methyl 3-amino-5-methoxypyrazine-2-carboxylate presents the following risks until proven otherwise:
-
Skin Irritation and Sensitization : May cause skin irritation, redness, or an allergic skin reaction upon contact.[1][2]
-
Serious Eye Irritation : Contact with eyes is likely to cause serious irritation or damage.[2][3]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[3]
-
Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.
Core Protective Measures: Your Barrier Against Exposure
The selection of PPE is dictated by the potential hazards and the specific procedures being performed. The following represents the minimum required protection.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of Methyl 3-amino-5-methoxypyrazine-2-carboxylate, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical control measure, as it captures dust and vapors at the source, preventing inhalation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection :
-
Minimum : Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[1][5]
-
Recommended for High-Risk Tasks : When there is a significant risk of splash (e.g., transfers of larger volumes, reactions under pressure), a full-face shield should be worn over the chemical splash goggles.
-
-
Hand Protection :
-
Material : Use compatible, chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[4]
-
Practice : Double-gloving is strongly recommended. This practice allows for the removal of the outer, contaminated glove while still maintaining a protective barrier, thereby minimizing the spread of contamination outside the immediate work area.[6] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[6]
-
-
Body Protection :
-
A clean, flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Appropriate footwear (fully enclosed shoes) and long pants are mandatory.[7]
-
-
Respiratory Protection :
-
When used within a fume hood, respiratory protection is typically not required.
-
In the event of a significant spill outside of a fume hood or if engineering controls fail, a NIOSH-approved respirator with the appropriate cartridges should be used by trained emergency response personnel.[5]
-
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable workflow is the cornerstone of laboratory safety. This protocol minimizes the risk of accidental exposure and cross-contamination.
Step 1: Pre-Operational Checks & Area Preparation
-
Verify that the chemical fume hood is operational and the certification is current.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Clear the workspace of all unnecessary items.
-
Prepare all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.
-
Prepare a dedicated waste container for contaminated solids (e.g., gloves, weighing paper) inside the fume hood.
Step 2: Donning PPE
Follow this sequence to avoid contaminating your protective gear:
-
Don lab coat and appropriate attire.
-
Put on the inner pair of nitrile gloves.
-
Put on chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
Step 3: Handling the Chemical
-
Weighing : Perform on an analytical balance inside the fume hood or in a containment glove box. Use anti-static weighing paper or a tared container. Handle the solid gently to avoid creating airborne dust.
-
Transfers & Solution Prep : Add the solid to the solvent slowly. If dissolving an exothermic process, add small portions at a time and allow the solution to cool. Keep the container capped or covered when not actively transferring material.
Step 4: Decontamination & Doffing PPE
This sequence is critical to prevent carrying contaminants out of the lab.
-
Decontaminate : Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Remove Outer Gloves : While still in the work area, carefully peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated waste container inside the hood.[6]
-
Exit Work Area : Move away from the immediate work area to a designated doffing area.
-
Remove Lab Coat : Remove the lab coat by rolling it outwards and away from your body. Hang it in its designated location.
-
Remove Goggles : Remove eye protection.
-
Remove Inner Gloves : Peel off the final pair of gloves, turning them inside out, and dispose of them.
-
Wash Hands : Immediately and thoroughly wash your hands with soap and water.[7][8]
Emergency & Disposal Plans
Emergency Procedures
-
Skin Contact : Immediately remove all contaminated clothing.[8] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Spill : For a small spill inside the fume hood, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
-
Chemical Waste : All excess solid material and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[1]
-
Contaminated Materials : All disposables that have come into contact with the chemical (gloves, pipette tips, weighing paper) must be collected in a sealed, labeled hazardous waste container.
-
Empty Containers : Handle uncleaned containers as you would the product itself. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded or repurposed.
Data & Visualizations
Table 1: Summary of PPE Requirements by Task
| Task / Operation | Primary Control | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Inventory | Ventilated Cabinet | Safety Glasses | Single Nitrile Gloves | Lab Coat |
| Weighing Solid | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Preparing Solutions | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Active Reaction/Transfer | Chemical Fume Hood | Face Shield over Goggles | Double Nitrile Gloves | Chemical Apron over Lab Coat |
| Waste Disposal | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
Diagram 1: PPE Workflow for Handling Potentially Hazardous Compounds
Caption: Workflow for safe handling of Methyl 3-amino-5-methoxypyrazine-2-carboxylate.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Advanced Biotech. (2025, January 25). Safety Data Sheet 2-Methylthio-3(5/6)-methyl pyrazine synthetic. Retrieved from [Link]
-
Synerzine. (2018, June 22). Safety Data Sheet Pyrazine, 2-methoxy-3(or 5)-methyl-. Retrieved from [Link]
-
Synerzine. (2019, February 12). SAFETY DATA SHEET 2-ETHYL-3-METHOXY & 2-METHOXY-3(5)-METHYL PYRAZINE MIXTURE. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
